Product packaging for 2-Furfurylthio-3-methylpyrazine(Cat. No.:CAS No. 65530-53-2)

2-Furfurylthio-3-methylpyrazine

Cat. No.: B3021441
CAS No.: 65530-53-2
M. Wt: 206.27 g/mol
InChI Key: PFRSWMCUERVSAT-UHFFFAOYSA-N
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Description

2-Methyl-3 or 5 or 6-(furfurylthio)pyrazine (mixture OF isomers), also known as ((2-furanylmethyl)thio)methyl-pyrazine or (3, 5 or 6)-furfurylthio-2-methylpyrazine, belongs to the class of organic compounds known as aryl thioethers. These are organosulfur compounds containing a thioether group that is substituted by an aryl group. 2-Methyl-3 or 5 or 6-(furfurylthio)pyrazine (mixture OF isomers) is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2-methyl-3 or 5 or 6-(furfurylthio)pyrazine (mixture OF isomers) is primarily located in the cytoplasm.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2OS B3021441 2-Furfurylthio-3-methylpyrazine CAS No. 65530-53-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(furan-2-ylmethylsulfanyl)-3-methylpyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C10H10N2OS/c1-8-10(12-5-4-11-8)14-7-9-3-2-6-13-9/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PFRSWMCUERVSAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

CC1=NC=CN=C1SCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
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Molecular Formula

C10H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
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DSSTOX Substance ID

DTXSID2069319
Record name 2-((2-Furylmethyl)thio)-3-methylpyrazine
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Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colourless to pale yellow liquid
Record name 2-Methyl-3-, 5- or 6-(furfurylthio)pyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1014/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Insoluble in water,soluble in organic solvents, Miscible at room temperature (in ethanol)
Record name 2-Methyl-3-, 5- or 6-(furfurylthio)pyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1014/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

1.138-1.148 (20°)
Record name 2-Methyl-3-, 5- or 6-(furfurylthio)pyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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CAS No.

59303-07-0, 59035-98-2, 65530-53-2
Record name 2-[(2-Furanylmethyl)thio]-3-methylpyrazine
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Record name 2-Methyl-3(or 5 or 6)-(furfurylthio)pyrazine
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Record name 2-Methyl-3-(furfurylthio)pyrazine
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Record name Pyrazine, 2-[(2-furanylmethyl)thio]-3-methyl-
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Record name 2-((2-Furylmethyl)thio)-3-methylpyrazine
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Record name 2-furfurylthio-3-methylpyrazine
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Record name Pyrazine, [(3-furanylmethyl)thio]methyl
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-METHYL-3-(FURFURYLTHIO)PYRAZINE
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Record name 2-Methyl-3 or 5 or 6-(furfurylthio)pyrazine (mixture of isomers)
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Foundational & Exploratory

What are the chemical properties of 2-Furfurylthio-3-methylpyrazine?

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 2-Furfurylthio-3-methylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a significant heterocyclic compound, primarily recognized for its potent sensory characteristics reminiscent of roasted coffee and meat.[1][2][3] Its application as a flavoring agent in the food industry is well-established.[4][5] However, its chemical profile suggests a broader utility, including recent investigations into its efficacy as an anti-corrosion agent.[6] This guide provides a comprehensive technical overview of the chemical properties of this compound, synthesizing data from spectroscopic analyses, physicochemical evaluations, and reactivity studies. It is intended to serve as a foundational resource for professionals engaged in flavor chemistry, materials science, and drug discovery, where the unique attributes of sulfur-containing heterocycles are of interest.

Molecular Structure and Identification

The compound's structure features a pyrazine ring substituted with a methyl group and a furfurylthio group. This unique combination of a sulfur linkage, an electron-deficient diazine ring, and an electron-rich furan moiety governs its distinct chemical behavior.

Caption: Molecular structure of this compound.

Table 1: Chemical Identifiers and Core Properties

Identifier Value Reference
IUPAC Name 2-[(furan-2-ylmethyl)sulfanyl]-3-methylpyrazine [4]
CAS Number 65530-53-2 [1][2][6]
Synonyms 2-Methyl-3-(furfurylthio)pyrazine; FEMA 3189 [4][5]
Molecular Formula C₁₀H₁₀N₂OS [4][7]
Molecular Weight 206.27 g/mol [1][4]
Canonical SMILES CC1=NC=CN=C1SCC2=CC=CO2 [4]

| InChIKey | PFRSWMCUERVSAT-UHFFFAOYSA-N |[4][7] |

Physicochemical Properties

This compound is typically encountered as a colorless to pale yellow liquid.[4][7] Its high boiling point and miscibility in organic solvents are characteristic of a moderately polar molecule of its size.

Table 2: Physicochemical Data

Property Value Conditions Reference
Physical Form Colorless to pale yellow liquid Ambient [4][7]
Odor Profile Roasted coffee, nutty, meaty, sulfurous - [2][3]
Boiling Point 153-156 °C at 1333 Pa (10 mmHg) [6]
110 °C at 0.1 mbar [2]
Density 1.138 - 1.148 g/cm³ at 20 °C [3][4]
Refractive Index 1.580 - 1.597 at 20 °C [3][4][6]
Flash Point 56.67 °C TCC [3]

| Solubility | Insoluble in water; Soluble in ethanol and other organic solvents | Ambient |[4][5][8] |

The insolubility in water is expected due to the predominantly nonpolar character of the pyrazine and furan rings and the thioether linkage. However, the nitrogen and oxygen heteroatoms allow for some polarity, contributing to its solubility in polar organic solvents like ethanol.

Synthesis and Purification

A primary route for the synthesis of this compound involves a nucleophilic substitution reaction. This approach offers high yields and is amenable to standard laboratory conditions.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification thiol 3-Methyl-2-pyrazinethiol deprotonation Deprotonation of Thiol (Formation of Thiolate) thiol->deprotonation halide Furfuryl Chloride sn2 Nucleophilic Attack (SN2) Thiolate on Furfuryl Chloride halide->sn2 base Base (e.g., NaH, NaOEt) base->deprotonation solvent Solvent (e.g., THF, Ethanol) solvent->deprotonation deprotonation->sn2 quench Reaction Quenching (e.g., with water) sn2->quench extract Organic Extraction (e.g., with Ethyl Acetate) quench->extract dry Drying (e.g., with MgSO₄) extract->dry purify Purification (Column Chromatography or Distillation) dry->purify product Product: This compound purify->product

Caption: General workflow for the synthesis of this compound.

Exemplary Synthesis Protocol

This protocol describes a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC), and product identity is confirmed by spectroscopic methods.

  • Preparation : To a solution of 3-methyl-2-pyrazinethiol (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

    • Causality: The strong base (NaH) is required to deprotonate the thiol, forming the highly nucleophilic thiolate anion. The inert atmosphere prevents oxidation of the thiolate, and the low temperature controls the exothermic deprotonation reaction.

  • Reaction : Allow the mixture to stir at 0 °C for 30 minutes. Subsequently, add a solution of furfuryl chloride (1.05 eq) in THF dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Causality: The furfuryl chloride provides the electrophilic carbon for the SN2 attack by the thiolate. Monitoring by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) against the starting material spots confirms the reaction's progression towards completion.

  • Workup : Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Causality: Quenching neutralizes any remaining reactive species. Extraction isolates the desired organic product from the aqueous phase containing inorganic salts.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation.

    • Causality: The brine wash removes residual water. Drying agents remove all traces of water before solvent evaporation. Purification is essential to remove unreacted starting materials and byproducts, yielding the pure compound for analysis.

Spectroscopic Characterization

Spectroscopic analysis provides unambiguous identification and structural confirmation. The following sections detail the expected spectral features based on the molecule's constituent functional groups.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is expected to show a distinct molecular ion peak (M⁺) at m/z = 206. The primary fragmentation pathway involves the cleavage of the C-S and S-CH₂ bonds, which are the weakest points in the molecule.

  • Molecular Ion (M⁺) : m/z 206, corresponding to the molecular weight [C₁₀H₁₀N₂OS]⁺.[4]

  • Key Fragments :

    • m/z 125: Loss of the furfurylmethyl radical (•CH₂-C₄H₃O), resulting from cleavage of the S-CH₂ bond, leaving the [3-methylpyrazin-2-yl)sulfanyl]⁺ cation.

    • m/z 97: Loss of the furfuryl radical (•C₄H₃O), if fragmentation occurs within the side chain.

    • m/z 81: The furfurylmethyl cation [C₅H₅O]⁺, resulting from cleavage of the C-S bond. This is often a very prominent peak in the mass spectra of furfuryl derivatives.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the connectivity of the molecule. Predicted chemical shifts (in ppm, relative to TMS) are based on the analysis of similar structures.[10]

Table 3: Predicted ¹H and ¹³C NMR Data

Position Group Predicted ¹H Shift (ppm), Multiplicity Predicted ¹³C Shift (ppm)
Pyrazine-CH H-5, H-6 ~8.2-8.4, (2H, m) ~142-145
Pyrazine-C-Me C-3 - ~152
Pyrazine-C-S C-2 - ~155
Methyl -CH₃ ~2.5, (3H, s) ~20
Methylene -S-CH₂- ~4.2, (2H, s) ~30
Furan-CH H-5' ~7.4, (1H, m) ~143
Furan-CH H-3' ~6.2, (1H, m) ~108
Furan-CH H-4' ~6.3, (1H, m) ~111

| Furan-C-O | C-2' | - | ~150 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • ~3100-3000 cm⁻¹ : Aromatic C-H stretching (pyrazine and furan rings).

  • ~2950-2850 cm⁻¹ : Aliphatic C-H stretching (methyl and methylene groups).[11]

  • ~1580-1450 cm⁻¹ : C=C and C=N stretching vibrations characteristic of the aromatic pyrazine and furan rings.

  • ~1250 cm⁻¹ and ~1015 cm⁻¹ : Asymmetric and symmetric C-O-C stretching of the furan ring.

  • ~740 cm⁻¹ : C-S stretching, typically a weak band.

Chemical Reactivity and Stability

The reactivity of this compound is dictated by its three main components: the thioether linkage, the pyrazine ring, and the furan ring.

Reactivity_Pathways main This compound sulfoxide Sulfoxide Derivative main->sulfoxide Mild Oxidation (e.g., H₂O₂) ring_opening Furan Ring Opening (Acidic Conditions) main->ring_opening H⁺ / H₂O metal_complex Metal Surface Coordination (Corrosion Inhibition) main->metal_complex Interaction via S and N atoms sulfone Sulfone Derivative sulfoxide->sulfone Strong Oxidation (e.g., m-CPBA)

Caption: Potential chemical reactivity pathways for this compound.

  • Oxidation : The thioether sulfur is susceptible to oxidation. Mild oxidizing agents can convert it to the corresponding sulfoxide, while stronger agents can lead to the sulfone. This transformation would significantly alter the molecule's sensory properties and electronic profile.

  • Stability : The compound demonstrates sufficient thermal stability to be used in cooked and baked goods.[6] However, like many flavor compounds containing furan and thiol moieties, it can undergo degradation or participate in further reactions during thermal processing, such as the Maillard reaction, which can impact the final flavor profile.[12] The furan ring, while aromatic, is prone to degradation under strongly acidic conditions, which can lead to ring-opening.

  • Coordination Chemistry : The presence of soft (sulfur) and borderline (nitrogen) Lewis basic sites allows the molecule to act as a ligand for metal ions. This is the basis for its observed property as a corrosion inhibitor for copper in acidic media, where it likely forms a protective film on the metal surface through coordination.[6]

Conclusion

This compound is a multifaceted compound whose chemical properties are a direct consequence of the interplay between its pyrazine, furan, and thioether functionalities. While its primary application remains in the flavor industry, its demonstrated anti-corrosion capabilities highlight a potential for broader industrial use. A thorough understanding of its spectroscopic signature, physicochemical parameters, and chemical reactivity is paramount for quality control in its current applications and for the innovative design of new materials and molecules in scientific research and development.

References

  • PubChem. (n.d.). 2-Methyl-3-(furfurylthio)pyrazine. National Center for Biotechnology Information.
  • The Good Scents Company. (n.d.). 2-methyl-3(or 5 or 6)-(furfuryl thio) pyrazine.
  • The Good Scents Company. (n.d.). ((furfuryl thio)methyl) pyrazine.
  • The Good Scents Company. (n.d.). 2-methyl-3-furfuryl thiopyrazine.
  • Scent.vn. (n.d.). 2-Methyl-3-(furfurylthio)pyrazine.
  • The Good Scents Company. (n.d.). 2-methyl-3-,5 or 6-(furfuryl thio) pyrazine.
  • T. H. Parliment, & R. J. McGorrin. (2012). Reactivity and stability of selected flavor compounds. Critical Reviews in Food Science and Nutrition, 52(9), 785-807.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound.
  • FooDB. (2015). Showing Compound 2-[(2-Furanylmethyl)thio]-6-methylpyrazine (FDB015041).
  • The Good Scents Company. (n.d.). 2-methyl-3-(methyl thio) pyrazine.
  • NIST. (n.d.). Furan, 2-[(methyldithio)methyl]-. NIST Chemistry WebBook.
  • NIST. (n.d.). 2-Furfurylthiol. NIST Chemistry WebBook.
  • SpectraBase. (n.d.). 2-Methylpyrazine.
  • MDPI. (2021). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation.

Sources

Natural sources and occurrence of 2-Furfurylthio-3-methylpyrazine.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Natural Sources and Occurrence of 2-Furfurylthio-3-methylpyrazine

Abstract

This compound (CAS No. 65530-53-2) is a potent, sulfur-containing heterocyclic aroma compound of significant interest in flavor science and food chemistry. Characterized by its intense roasted, nutty, coffee-like, and savory meat notes, it serves as a key contributor to the desirable sensory profiles of numerous thermally processed foods.[1][2] While not typically found in raw or unprocessed ingredients, it is a quintessential example of a natural flavorant generated in situ during cooking.[1][3] This guide provides a comprehensive technical overview of the formation pathways, natural occurrence in key food systems, and analytical methodologies for the identification of this compound, tailored for researchers, scientists, and professionals in drug and flavor development.

The Chemistry of a Potent Aroma Compound

This compound is a hybrid molecule, integrating three key chemical moieties that arise from distinct precursors during thermal processing: a pyrazine ring, a furan ring, and a thioether linkage. Its profound impact on food aroma is attributable to an extremely low odor threshold, a characteristic feature of many sulfur-containing volatiles.[4] The synergy between the roasted, nutty notes of the pyrazine and the characteristic sulfury, coffee-like notes from the furfurylthiol group results in a complex and highly sought-after aroma profile.[5][6]

Table 1: Physicochemical and Sensory Profile of this compound

PropertyDescriptionReference(s)
Molecular Formula C₁₀H₁₀N₂OS[7]
Molecular Weight 206.27 g/mol [7]
Appearance Colorless to pale yellow liquid[7]
CAS Number 65530-53-2[8]
FEMA Number 3189[7][8]
Odor Type Coffee, sulfurous, nutty, roasted, cooked meaty[1][2]
Sensory Descriptors Recognized for amplifying roasted and nutty aspects, particularly in coffee, and contributing to savory profiles in cooked meats.[1][5]
Solubility Insoluble in water; soluble in alcohol and organic solvents.[1][7]

Primary Formation Pathway: The Maillard Reaction

The genesis of this compound is intrinsically linked to the Maillard reaction, a complex cascade of non-enzymatic browning reactions that occurs between reducing sugars and amino acids upon heating.[9][10] This reaction is the cornerstone of flavor development in cooked, baked, and roasted foods. The formation of this specific molecule requires the convergence of three distinct precursor pathways, all originating from common food components.

Causality of Precursor Requirement:

  • Pyrazine Ring Formation: The methylated pyrazine core is formed from the reaction of α-aminoketones, which are intermediates of the Strecker degradation of amino acids (like alanine, for the methyl group) with dicarbonyl compounds derived from sugar degradation.[10][11] Two nitrogen atoms from the amino acids are incorporated into the heterocyclic ring.

  • Furfuryl Moiety Formation: The furan ring is a product of the thermal degradation of carbohydrates, particularly pentose sugars like arabinose and ribose.[6][12] These sugars cyclize and dehydrate to form furfural, a key intermediate.

  • Sulfur Source: The thioether linkage necessitates a sulfur donor. Sulfur-containing amino acids, primarily cysteine, are the most common source.[6] During heating, cysteine degrades to release hydrogen sulfide (H₂S), a highly reactive nucleophile.

The overall pathway can be conceptualized as the reaction between a reactive pyrazine intermediate, furfural (derived from sugars), and hydrogen sulfide (derived from cysteine).

G cluster_precursors Primary Precursors in Food Matrix cluster_reaction Maillard Reaction & Thermal Degradation cluster_synthesis Key Intermediate Reactions Amino Acids (e.g., Alanine) Amino Acids (e.g., Alanine) Reducing Sugars (e.g., Pentoses) Reducing Sugars (e.g., Pentoses) Strecker Degradation Strecker Degradation Reducing Sugars (e.g., Pentoses)->Strecker Degradation Sugar Dehydration Sugar Dehydration Reducing Sugars (e.g., Pentoses)->Sugar Dehydration Sulfur Amino Acids (e.g., Cysteine) Sulfur Amino Acids (e.g., Cysteine) Cysteine Degradation Cysteine Degradation Sulfur Amino Acids (e.g., Cysteine)->Cysteine Degradation α-Aminoketones α-Aminoketones Strecker Degradation->α-Aminoketones Pyrazine Intermediates Pyrazine Intermediates α-Aminoketones->Pyrazine Intermediates Self-condensation Furfural Furfural Sugar Dehydration->Furfural 2-Furfurylthiol 2-Furfurylthiol Furfural->2-Furfurylthiol + H₂S Hydrogen Sulfide (H₂S) Hydrogen Sulfide (H₂S) Cysteine Degradation->Hydrogen Sulfide (H₂S) Final_Product This compound Pyrazine Intermediates->Final_Product 2-Furfurylthiol->Final_Product

Figure 1: Simplified formation pathway of this compound.

Occurrence and Significance in Key Food Systems

The presence of this compound is a hallmark of foods that have undergone significant thermal processing. Its concentration and sensory impact are directly related to the availability of precursors in the raw material and the specific time-temperature conditions of the process.

Roasted Coffee

Coffee is arguably the most prominent natural source of this compound. The roasting of green coffee beans provides the ideal environment for its formation, transforming the relatively bland precursors into a rich and complex aromatic profile.

  • Precursors in Green Coffee: Green coffee beans are rich in carbohydrates (sucrose, arabinogalactan), free amino acids, and sulfur-containing compounds, which serve as the necessary precursors.[13]

  • Role in Aroma: this compound, along with its close relative 2-furfurylthiol, is considered a signature component of the "roasty" and "sulfury" aroma of freshly brewed coffee.[5][6] It contributes depth and complexity, enhancing the overall sensory experience.[5]

  • Chemical Instability: Studies have shown that key thiols like 2-furfurylthiol can degrade significantly when a coffee beverage is kept warm.[14] This degradation, potentially involving binding to melanoidins (the brown polymers formed during the Maillard reaction), leads to a loss of the fresh-roasted aroma, a phenomenon known as aroma staling.[14]

Cooked Meats

The savory, roasted, and brothy notes characteristic of cooked meat are largely due to Maillard reaction products.

  • Formation during Cooking: The cooking of beef, lamb, and other meats provides the requisite amino acids (including cysteine), glycogen (a source of reducing sugars), and heat to generate a wide array of pyrazines and sulfur compounds.[4][15]

  • Sensory Contribution: The "cooked meaty" descriptor associated with this compound highlights its importance in creating a savory meat profile.[1] It is often found alongside other critical meat odorants like 2-methyl-3-furanthiol.[16]

Other Thermally Processed Foods

While coffee and meat are the most cited examples, the fundamental chemistry of its formation implies its presence in other food systems:

  • Baked Goods: The crust of bread and other baked products develops its color and flavor through the Maillard reaction, suggesting the potential for pyrazine formation.[3]

  • Roasted Nuts & Seeds: The roasting process for nuts and seeds also creates a flavor profile rich in pyrazines, making them a plausible source.

Table 2: Natural Occurrence and Formation Context

Food CategoryKey ProcessEssential PrecursorsResulting Sensory Profile
Coffee RoastingAmino acids, pentose sugars (arabinose), sulfur compoundsRoasted, nutty, sulfury, coffee-like[5][6]
Meat (Beef, Lamb) Cooking (Roasting, Frying)Amino acids (cysteine), glycogen, lipid degradation productsSavory, cooked meaty, roasted[1][15]
Baked Goods BakingAmino acids, reducing sugars from flourRoasted, nutty notes in crust
Roasted Nuts/Seeds RoastingAmino acids, sugars, oilsToasted, nutty, roasted

Analytical Workflow: Extraction and Identification

The identification and quantification of trace volatile compounds like this compound from a complex food matrix require a sensitive and selective analytical approach. Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a field-proven methodology for this purpose.[16]

Protocol: SPME-GC-MS Analysis of Volatile Compounds

This protocol provides a self-validating system for the analysis of target aroma compounds from a food sample (e.g., ground coffee, cooked meat homogenate).

1. Sample Preparation: a. Weigh 1-5 g of the homogenized food sample into a 20 mL headspace vial. b. Add a known concentration of an appropriate internal standard (e.g., 2,4,6-trimethylpyridine, deuterated analogs) to enable semi-quantification. c. For solid or semi-solid matrices, add a defined volume of saturated sodium chloride solution to improve the release of volatile compounds by increasing the ionic strength of the matrix.[16] d. Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

2. SPME Headspace Extraction: a. Place the vial in a temperature-controlled agitator. b. Equilibration: Incubate the sample at a controlled temperature (e.g., 60-80°C) for a defined time (e.g., 10-15 minutes) to allow volatiles to partition into the headspace.[16] c. Extraction: Expose a pre-conditioned SPME fiber to the sample headspace for a specific duration (e.g., 20-30 minutes) under continued agitation.

  • Causality: The choice of fiber coating is critical. A combination fiber, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), is effective for trapping a broad range of volatile and semi-volatile compounds, including pyrazines and sulfur compounds.[16]

3. GC-MS Desorption and Analysis: a. Desorption: Immediately transfer the SPME fiber to the heated injection port of the GC-MS system (e.g., 250°C) for thermal desorption of the trapped analytes onto the analytical column. b. Chromatographic Separation: Utilize a capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5ms, DB-Wax) to separate the complex mixture of volatile compounds.

  • Example Temperature Program: Initial temperature of 40°C hold for 2 min, ramp at 5°C/min to 240°C, hold for 5 min. c. Mass Spectrometry Detection: Operate the mass spectrometer in full scan mode (e.g., m/z 35-400) with electron ionization (70 eV). d. Identification: Confirm the identity of this compound by comparing its retention time and mass spectrum with that of an authentic reference standard. Key mass fragments should be matched against a spectral library (e.g., NIST, Wiley).

4. Olfactometry (Optional but Recommended): a. To confirm the sensory relevance, couple the GC effluent to a sniffing port (GC-Olfactometry). b. A trained panelist can assess the odor character at the specific retention time of the target compound, confirming its "coffee" or "meaty" aroma.[16]

G cluster_prep Sample Preparation cluster_spme SPME Extraction cluster_gcms GC-MS Analysis P1 Homogenize Food Sample P2 Add Internal Std. & NaCl Solution P1->P2 P3 Seal in Headspace Vial P2->P3 S1 Incubate & Equilibrate (e.g., 60°C, 15 min) P3->S1 S2 Expose SPME Fiber to Headspace S1->S2 G1 Thermal Desorption in GC Inlet S2->G1 G2 Chromatographic Separation G1->G2 G3 MS Detection & Identification G2->G3 Data Analysis Data Analysis G3->Data Analysis

Figure 2: Experimental workflow for SPME-GC-MS analysis of food volatiles.

Conclusion

This compound stands as a critical aroma compound whose presence is a direct and natural consequence of thermal food processing. Its formation via the Maillard reaction from ubiquitous precursors—sugars and amino acids—makes it a key contributor to the desirable roasted and savory flavors in foods ranging from coffee to cooked meat. Understanding the chemical principles behind its formation and mastering the analytical techniques for its detection are essential for scientists aiming to optimize and control flavor development in food products and for researchers investigating the complex chemistry of taste and smell.

References

  • The Aroma of Coffee: How this compound Elevates the Experience. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • 2-methyl-3-,5 or 6-(furfuryl thio) pyrazine, 65530-53-2. (n.d.). The Good Scents Company.
  • Study on the Role of Precursors in Coffee Flavor Formation Using In-Bean Experiments. (2009). Journal of Agricultural and Food Chemistry.
  • Heterocyclics, Pyrazines, & Sulfur. (n.d.). Advanced Biotech.
  • Natural Pyrazine & Thiazole List. (n.d.). Win Win International Inc.
  • Aroma compounds: pyrazines, furans, thiols. (n.d.). Coffee Basics Pro.
  • 2-Methyl-3-(furfurylthio)pyrazine. (n.d.). PubChem.
  • ((furfuryl thio)methyl) pyrazine, 59021-05-5. (n.d.). The Good Scents Company.
  • 2-methyl-3(or 5 or 6)-(furfuryl thio) pyrazine, 59035-98-2. (n.d.). The Good Scents Company.
  • Hofmann, T., Schieberle, P. (2002). Chemical Interactions between Odor-Active Thiols and Melanoidins Involved in the Aroma Staling of Coffee Beverages. Journal of Agricultural and Food Chemistry, 50(2), 319-326.
  • Sulfur-substituted Furan Derivatives. (2002). JECFA Food Additives Series 50.
  • 2-Methyl-3(5 or 6)-Furfurylthio Pyrazine. (n.d.). Win Win International Inc.
  • 2-methyl-3-,5 or 6-(furfuryl thio) pyrazine. (n.d.). FlavScents.
  • Leahy, M. M., & Reineccius, G. A. (1989). Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids. In Thermal Generation of Aromas (ACS Symposium Series, Vol. 409, pp. 196-208). American Chemical Society.
  • Elmore, J. S., Mottram, D. S., Enser, M., & Wood, J. D. (2000). Formation of 2-alkyl-(2H)-thiapyrans and 2-alkylthiophenes in cooked beef and lamb. Journal of Agricultural and Food Chemistry, 48(6), 2424–2429.
  • Song, S., et al. (2021). Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. Foods, 10(2), 293.
  • Papachristou, A. (2018). Development of an analytical method for the screening of meaty flavors in commercial foodstuff by SPME-GC/O-MS. Lund University Publications.
  • 2-METHYL-3-(FURFURYLTHIO)PYRAZINE. (n.d.). precisionFDA.
  • 2-methyl-3-(methyl thio) pyrazine, 2882-20-4. (n.d.). The Good Scents Company.
  • Blank, I., et al. (2008). Formation of furan and methylfuran by maillard-type reactions in model systems and food. Journal of Agricultural and Food Chemistry, 56(10), 3667-3673.
  • Formation of Pyrazines and a Novel Pyrrole in Maillard Model Systems of 1,3-Dihydroxyacetone and 2-Oxopropanal. (2004). Journal of Agricultural and Food Chemistry.
  • Hofmann, T., & Schieberle, P. (2012). Chapter 9 - The role of sulfur chemistry in thermal generation of aroma. In Handbook of Meat Processing (pp. 183-205). Wiley-Blackwell.

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An In-depth Technical Guide to the Synthesis of 2-Furfurylthio-3-methylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Furfurylthio-3-methylpyrazine is a potent aroma compound, highly valued in the flavor and fragrance industry for its characteristic roasted, nutty, and coffee-like notes.[1] As a sulfur-containing pyrazine, it belongs to a class of heterocyclic compounds that are pivotal in the formulation of a wide array of savory and roasted flavors.[2][3] This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound, designed for researchers, scientists, and professionals in drug development and chemical synthesis. The methodologies presented herein are grounded in established chemical principles and supported by available literature, offering a practical framework for its laboratory-scale and potential industrial production.

Physicochemical Properties

A clear understanding of the target molecule's properties is fundamental for its synthesis and purification.

PropertyValue
Molecular Formula C₁₀H₁₀N₂OS
Molecular Weight 206.27 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 153-156 °C at 10 mmHg
Refractive Index 1.580-1.586 at 20 °C
Solubility Insoluble in water, soluble in organic solvents
CAS Number 65530-53-2

(Source: PubChem CID 101003, The Good Scents Company)[1][3]

Core Synthesis Pathways

The synthesis of this compound can be approached through two primary strategic disconnections, both relying on the formation of a thioether bond between a pyrazine moiety and a furan moiety. The choice of pathway may be influenced by the availability of starting materials, desired purity, and scalability.

Pathway 1: Nucleophilic Aromatic Substitution of a Halogenated Pyrazine

This is arguably the most direct and industrially viable route, involving the reaction of a halogenated methylpyrazine with furfuryl mercaptan. The key intermediate for this pathway is 2-chloro-3-methylpyrazine.

Mechanism

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitrogen atoms of the pyrazine ring activate the chloro-substituted carbon towards nucleophilic attack by the thiolate anion of furfuryl mercaptan.

Workflow Diagram

Pathway_1_Workflow cluster_precursor1 Precursor 1 Synthesis cluster_precursor2 Precursor 2 Synthesis cluster_final_reaction Final Reaction 2-Methylpyrazine 2-Methylpyrazine Chlorination Chlorination 2-Methylpyrazine->Chlorination Cl2, CCl4 2-Chloro-3-methylpyrazine 2-Chloro-3-methylpyrazine Chlorination->2-Chloro-3-methylpyrazine Reaction Reaction 2-Chloro-3-methylpyrazine->Reaction Furfuryl alcohol Furfuryl alcohol Thiourea, HCl Thiourea, HCl Furfuryl alcohol->Thiourea, HCl 1. Thiourea, HCl 2. NaOH Furfuryl mercaptan Furfuryl mercaptan Thiourea, HCl->Furfuryl mercaptan Furfuryl mercaptan->Reaction This compound This compound Reaction->this compound Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, THF) Purification Purification This compound->Purification Distillation or Chromatography

Caption: Workflow for Pathway 1.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-3-methylpyrazine

The synthesis of 2-chloro-3-methylpyrazine can be achieved through the chlorination of 2-methylpyrazine. A described method involves passing chlorine gas into a solution of 2-methylpyrazine in carbon tetrachloride in the presence of pyridine.[4]

  • Materials: 2-methylpyrazine, carbon tetrachloride, pyridine, chlorine gas.

  • Procedure:

    • Dissolve 2-methylpyrazine and pyridine in carbon tetrachloride in a reaction vessel equipped with a gas inlet and a stirrer.

    • Cool the solution and slowly bubble chlorine gas through the mixture while maintaining a controlled temperature.

    • After the reaction is complete, purge the system with an inert gas (e.g., nitrogen) to remove excess chlorine.

    • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield 2-chloro-3-methylpyrazine.[4]

Step 2: Synthesis of Furfuryl Mercaptan

Furfuryl mercaptan can be synthesized from furfuryl alcohol via the intermediate S-2-furfurylisothiourea.[5]

  • Materials: Furfuryl alcohol, thiourea, concentrated hydrochloric acid, sodium hydroxide.

  • Procedure:

    • Dissolve thiourea in a mixture of water and concentrated hydrochloric acid.

    • Add furfuryl alcohol to the solution. The reaction is exothermic and should be controlled by cooling.

    • After the initial reaction, allow the mixture to stand.

    • Add a solution of sodium hydroxide to decompose the intermediate isothiourea.

    • The resulting furfuryl mercaptan is isolated by steam distillation.[5]

Step 3: Synthesis of this compound

This step involves the coupling of the two synthesized precursors.

  • Materials: 2-chloro-3-methylpyrazine, furfuryl mercaptan, a suitable base (e.g., sodium hydride, potassium carbonate), and an aprotic polar solvent (e.g., dimethylformamide (DMF) or tetrahydrofuran (THF)).

  • Procedure:

    • In a reaction flask under an inert atmosphere, dissolve furfuryl mercaptan in the chosen solvent.

    • Add the base portion-wise to the solution to form the thiolate anion.

    • To this mixture, add a solution of 2-chloro-3-methylpyrazine in the same solvent dropwise.

    • The reaction mixture is stirred at a suitable temperature (which may range from room temperature to reflux, depending on the chosen solvent and base) until the reaction is complete (monitored by TLC or GC).

    • Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.

    • The organic layer is washed, dried, and the solvent is evaporated.

    • The crude product is then purified by vacuum distillation or column chromatography to yield pure this compound.

Pathway 2: Reaction of a Mercaptopyrazine with a Furfuryl Halide

An alternative approach involves the formation of a mercaptopyrazine intermediate, which is then reacted with a furfuryl halide. This pathway may be advantageous if 2-mercapto-3-methylpyrazine is more readily accessible than its chloro- counterpart.

Mechanism

This pathway follows a standard SN2 mechanism, where the mercaptopyrazine acts as the nucleophile, and the furfuryl halide is the electrophile. The sulfur atom of the mercaptopyrazine attacks the carbon atom bearing the halogen on the furfuryl moiety, displacing the halide and forming the thioether linkage.

Workflow Diagram

Pathway_2_Workflow cluster_precursor1_alt Precursor 1 Synthesis cluster_precursor2_alt Precursor 2 Synthesis cluster_final_reaction_alt Final Reaction 2-Chloro-3-methylpyrazine 2-Chloro-3-methylpyrazine Thiolation Thiolation 2-Chloro-3-methylpyrazine->Thiolation NaSH or Thiourea 2-Mercapto-3-methylpyrazine 2-Mercapto-3-methylpyrazine Thiolation->2-Mercapto-3-methylpyrazine Reaction_alt Reaction_alt 2-Mercapto-3-methylpyrazine->Reaction_alt Furfuryl alcohol Furfuryl alcohol Halogenation Halogenation Furfuryl alcohol->Halogenation e.g., SOCl2, PBr3 Furfuryl halide Furfuryl halide Halogenation->Furfuryl halide Furfuryl halide->Reaction_alt This compound This compound Reaction_alt->this compound Base (e.g., K2CO3, Et3N) Solvent (e.g., Acetone, Acetonitrile) Purification_alt Purification_alt This compound->Purification_alt Distillation or Chromatography

Caption: Workflow for Pathway 2.

Experimental Protocols

Step 1: Synthesis of 2-Mercapto-3-methylpyrazine

The synthesis of 2-mercapto-3-methylpyrazine can be achieved from 2-chloro-3-methylpyrazine by reaction with a sulfur nucleophile like sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis.

  • Materials: 2-chloro-3-methylpyrazine, sodium hydrosulfide or thiourea, solvent (e.g., ethanol).

  • Procedure:

    • Dissolve 2-chloro-3-methylpyrazine in a suitable solvent.

    • Add the sulfur nucleophile and heat the mixture to reflux.

    • If thiourea is used, a subsequent hydrolysis step with a base is required to liberate the thiol.

    • After the reaction is complete, the mixture is acidified to precipitate the mercaptan, which is then filtered, washed, and dried.

Step 2: Synthesis of Furfuryl Halide (e.g., Furfuryl Chloride)

Furfuryl chloride can be prepared from furfuryl alcohol by reaction with a halogenating agent such as thionyl chloride.

  • Materials: Furfuryl alcohol, thionyl chloride, a suitable solvent (e.g., diethyl ether).

  • Procedure:

    • In a reaction vessel, cool a solution of furfuryl alcohol in the chosen solvent.

    • Slowly add thionyl chloride to the solution while maintaining a low temperature.

    • After the addition is complete, the reaction is allowed to proceed to completion.

    • The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude furfuryl chloride, which should be used immediately due to its instability.

Step 3: Synthesis of this compound

  • Materials: 2-mercapto-3-methylpyrazine, furfuryl chloride, a mild base (e.g., potassium carbonate or triethylamine), and a solvent (e.g., acetone or acetonitrile).

  • Procedure:

    • Suspend 2-mercapto-3-methylpyrazine and the base in the chosen solvent.

    • Add the freshly prepared furfuryl chloride dropwise to the suspension.

    • Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed.

    • Filter off the inorganic salts and evaporate the solvent.

    • The resulting crude product is purified using similar methods as in Pathway 1 (vacuum distillation or column chromatography).

Conclusion

The synthesis of this compound is achievable through logical and well-established organic synthesis methodologies. Pathway 1, utilizing the nucleophilic aromatic substitution of 2-chloro-3-methylpyrazine, appears to be the more robust and potentially scalable route. The successful execution of these syntheses hinges on the careful control of reaction conditions and the purity of the intermediates. This guide provides a foundational framework for the synthesis of this important flavor compound, and it is recommended that all experimental work be conducted with appropriate safety precautions in a well-ventilated fume hood.

References

  • Google Patents. (1976). US3952024A - Furfurylthioacetone.
  • The Good Scents Company. (n.d.). 2-methyl-3-(methyl thio) pyrazine.
  • PubChem. (n.d.). 2-Methyl-3-(furfurylthio)pyrazine.
  • The Good Scents Company. (n.d.). 2-methyl-3-,5 or 6-(furfuryl thio) pyrazine.
  • The Good Scents Company. (n.d.). 2-mercaptomethyl pyrazine.
  • NIH. (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase.
  • NIH. (n.d.). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine.
  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Synthesis of 2-Mercapto Substituted Quinazolin- 4(3H)-One Derivatives using β-Cyclodextrin.
  • Organic Syntheses. (n.d.). 2-furfuryl mercaptan.

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An In-Depth Technical Guide to 2-Furfurylthio-3-methylpyrazine: From Discovery to Modern Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Furfurylthio-3-methylpyrazine, a pivotal sulfur-containing heterocyclic aroma compound. Esteemed for its potent roasty and coffee-like aroma, this molecule is of significant interest to researchers, flavor chemists, and professionals in the food and beverage industry. This document traces the historical discovery of this compound, delves into its formation through the Maillard reaction, provides detailed protocols for its chemical synthesis and analytical quantification, and discusses its sensory properties and applications. Our objective is to furnish a holistic resource that combines foundational knowledge with actionable experimental methodologies, thereby empowering researchers and developers in their work with this impactful flavor compound.

Introduction: The Aromatic Signature of Roasted Foods

This compound is a volatile organic compound that plays a crucial role in the characteristic aroma of roasted foods, most notably coffee. Its potent sensory profile, described as roasty, nutty, and reminiscent of coffee, makes it a significant contributor to the overall flavor experience of a wide range of thermally processed products.[1] Belonging to the class of pyrazines, which are nitrogen-containing heterocyclic compounds, the addition of a sulfur-containing furfurylthio group to the pyrazine ring gives this molecule its unique and powerful aromatic properties.

The formation of this compound is intrinsically linked to the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during heating.[2][3][4] This reaction is responsible for the development of color, flavor, and aroma in a vast array of cooked foods. The presence and concentration of sulfur-containing pyrazines like this compound are influenced by various factors, including the types of precursors present (amino acids, sugars), temperature, pH, and roasting time.

This guide will provide an in-depth exploration of this fascinating molecule, from its initial discovery in the mid-20th century to the sophisticated analytical techniques used to study it today.

Discovery and Historical Context

Prior to this, the general class of pyrazines had been recognized as important flavor compounds, but the specific identification of this compound and its direct association with the characteristic "roasty" notes of coffee was a significant advancement in the field of flavor chemistry. This discovery opened new avenues for research into the formation pathways of sulfur-containing aroma compounds and their impact on food quality.

Chemical Properties and Sensory Profile

This compound is a colorless to pale yellow liquid with a molecular formula of C₁₀H₁₀N₂OS and a molecular weight of 206.27 g/mol .[6] Its chemical structure features a methylpyrazine ring substituted with a furfurylthio group.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂OS[6]
Molecular Weight 206.27 g/mol [6]
Appearance Colorless to pale yellow liquid[6]
Boiling Point Not readily available
Solubility Insoluble in water, soluble in organic solvents[6]
Odor Roasty, coffee, nutty[1]

The sensory properties of this compound are its most defining feature. It is characterized by a potent and distinctive aroma profile, with key descriptors including:

  • Roasty: The primary and most dominant aroma note.

  • Coffee: Specifically reminiscent of freshly roasted coffee beans.

  • Nutty: Contributing to a toasted nut character.

  • Sulfurous: A slight sulfurous note that is characteristic of many potent aroma compounds.

Due to its low odor threshold, even trace amounts of this compound can have a significant impact on the overall aroma of a product. This makes it a powerful tool for flavor chemists in the creation of coffee, roasted nut, and other savory flavor profiles.

Formation Pathway: The Maillard Reaction

The genesis of this compound is a fascinating example of the complex chemistry of the Maillard reaction. Its formation requires the presence of specific precursors: a sulfur source (typically the amino acid cysteine), a source of dicarbonyl compounds (from the degradation of reducing sugars), and a source of ammonia (from the degradation of amino acids).

The following diagram illustrates a plausible formation pathway:

Maillard_Reaction sugars Reducing Sugars (e.g., Glucose, Fructose) dicarbonyls α-Dicarbonyls (e.g., Glyoxal, Methylglyoxal) sugars->dicarbonyls Sugar Degradation furfural Furfural sugars->furfural Dehydration amino_acids Amino Acids (e.g., Cysteine) h2s Hydrogen Sulfide (H₂S) amino_acids->h2s Strecker Degradation of Cysteine ammonia Ammonia (NH₃) amino_acids->ammonia Strecker Degradation aminoketones α-Aminoketones dicarbonyls->aminoketones Reaction with NH₃ methylpyrazine_precursor Methyl-dihydropyrazine Intermediate aminoketones->methylpyrazine_precursor Condensation & Cyclization furfuryl_mercaptan Furfuryl Mercaptan furfural->furfuryl_mercaptan Reaction with H₂S product This compound methylpyrazine_precursor->product Reaction with Furfuryl Mercaptan

Caption: Plausible Maillard reaction pathway for the formation of this compound.

Causality of the Pathway:

  • Formation of Precursors: The initial stages of the Maillard reaction involve the degradation of reducing sugars to form reactive α-dicarbonyl compounds like glyoxal and methylglyoxal. Simultaneously, the Strecker degradation of the sulfur-containing amino acid cysteine produces hydrogen sulfide (H₂S), a key sulfur donor. The degradation of other amino acids provides ammonia (NH₃). Dehydration of pentose sugars can also lead to the formation of furfural.[7]

  • Pyrazine Ring Formation: The α-dicarbonyls react with ammonia to form α-aminoketones. Two molecules of an α-aminoketone can then condense and cyclize to form a dihydropyrazine intermediate, which upon oxidation, yields a stable pyrazine ring. The specific alkyl substitution on the pyrazine ring is determined by the structure of the initial dicarbonyl compounds.

  • Formation of the Furfurylthio Moiety: Furfural, formed from sugar dehydration, can react with hydrogen sulfide to produce furfuryl mercaptan (also known as 2-furanmethanethiol).[8]

  • Final Assembly: The final step involves the nucleophilic substitution reaction where the sulfur atom of furfuryl mercaptan attacks an electrophilic site on a methyl-substituted pyrazine precursor, leading to the formation of this compound. The exact nature of the pyrazine precursor at this stage can vary, but it is likely a reactive intermediate such as a halopyrazine or a pyrazinium salt.

Experimental Protocols

Chemical Synthesis of this compound

The synthesis of this compound can be achieved through the nucleophilic substitution of a leaving group on the methylpyrazine ring with furfuryl mercaptan. A common laboratory-scale synthesis involves the reaction of 2-chloro-3-methylpyrazine with furfuryl mercaptan.

Materials:

  • 2-Chloro-3-methylpyrazine

  • Furfuryl mercaptan (2-Furanmethanethiol)

  • Sodium hydride (NaH) or another suitable base (e.g., sodium methoxide)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Step-by-Step Methodology:

  • Preparation of the Thiolate: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere, add a solution of furfuryl mercaptan in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a stoichiometric amount of sodium hydride (or another base) to the solution. The reaction is exothermic and will produce hydrogen gas if NaH is used. Allow the mixture to stir at 0 °C for 30 minutes to ensure the complete formation of the sodium furfurylthiolate.

  • Nucleophilic Substitution: To the solution of the thiolate, add a solution of 2-chloro-3-methylpyrazine in the anhydrous solvent dropwise via the dropping funnel at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 50-60 °C) for several hours to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

  • Characterization: Confirm the identity and purity of the synthesized compound using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

Synthesis_Workflow cluster_prep Thiolate Preparation cluster_reaction Nucleophilic Substitution cluster_workup Work-up cluster_purification Purification & Characterization prep1 Dissolve Furfuryl Mercaptan in Anhydrous Solvent prep2 Cool to 0 °C prep1->prep2 prep3 Add Base (e.g., NaH) prep2->prep3 prep4 Stir for 30 min prep3->prep4 react1 Add 2-Chloro-3-methylpyrazine Solution Dropwise at 0 °C prep4->react1 react2 Warm to Room Temperature react1->react2 react3 Heat to 50-60 °C react2->react3 react4 Monitor by TLC react3->react4 workup1 Cool and Quench with Water react4->workup1 workup2 Extract with Organic Solvent workup1->workup2 workup3 Wash, Dry, and Filter workup2->workup3 workup4 Concentrate in vacuo workup3->workup4 purify1 Column Chromatography workup4->purify1 purify2 Characterize by GC-MS, NMR, IR purify1->purify2

Caption: Workflow for the chemical synthesis of this compound.

Analytical Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis of this compound in complex food matrices like coffee is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with a sample preparation technique such as Solid-Phase Microextraction (SPME) or Stir Bar Sorptive Extraction (SBSE).

Instrumentation:

  • Gas Chromatograph (GC) with a Mass Selective Detector (MSD)

  • SPME autosampler and fibers (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Headspace vials (20 mL) with magnetic screw caps and septa

  • Analytical balance

  • Vortex mixer

  • Water bath or heating block

Materials:

  • Ground coffee sample

  • Saturated sodium chloride (NaCl) solution

  • Internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample)

  • High-purity water

  • Helium carrier gas (UHP grade)

Step-by-Step Methodology:

  • Sample Preparation (HS-SPME):

    • Weigh a precise amount of finely ground coffee (e.g., 1.0 g) into a 20 mL headspace vial.

    • Add a specific volume of saturated NaCl solution (e.g., 5.0 mL) to the vial. The salt increases the ionic strength of the aqueous phase, promoting the partitioning of volatile compounds into the headspace.

    • Add a known amount of the internal standard solution.

    • Immediately seal the vial with a magnetic screw cap.

    • Vortex the vial for 1 minute to ensure thorough mixing.

  • Headspace Extraction:

    • Place the vial in the autosampler tray.

    • Equilibrate the sample at a specific temperature (e.g., 60 °C) for a set time (e.g., 15 minutes) with agitation to allow the volatile compounds to partition into the headspace.

    • Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) at the same temperature to adsorb the analytes.

  • GC-MS Analysis:

    • After extraction, the SPME fiber is automatically retracted and inserted into the hot GC inlet for thermal desorption of the analytes onto the analytical column.

    • GC Conditions (Example):

      • Injector Temperature: 250 °C (splitless mode)

      • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

      • Oven Temperature Program:

        • Initial temperature: 40 °C, hold for 2 minutes

        • Ramp 1: Increase to 150 °C at a rate of 4 °C/min

        • Ramp 2: Increase to 250 °C at a rate of 10 °C/min, hold for 5 minutes

    • MS Conditions (Example):

      • Ion Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Mass Scan Range: m/z 40-350

      • Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification for higher sensitivity.

  • Data Analysis:

    • Identify this compound based on its retention time and mass spectrum (characteristic fragment ions).

    • Quantify the compound by comparing the peak area of a characteristic ion to the peak area of the internal standard, using a calibration curve prepared with standards of known concentrations.

GCMS_Workflow cluster_sample_prep Sample Preparation (HS-SPME) cluster_extraction Headspace Extraction cluster_analysis GC-MS Analysis cluster_data Data Analysis prep1 Weigh Coffee Sample into Headspace Vial prep2 Add Saturated NaCl and Internal Standard prep1->prep2 prep3 Seal and Vortex prep2->prep3 extract1 Equilibrate at 60 °C prep3->extract1 extract2 Expose SPME Fiber extract1->extract2 analysis1 Thermal Desorption in GC Inlet extract2->analysis1 analysis2 Chromatographic Separation analysis1->analysis2 analysis3 Mass Spectrometric Detection analysis2->analysis3 data1 Identification by Retention Time and Mass Spectrum analysis3->data1 data2 Quantification using Internal Standard and Calibration Curve data1->data2

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

This compound stands as a testament to the intricate and fascinating chemistry that underpins the flavors we cherish in our food. From its discovery in the pursuit of understanding coffee's allure to its synthesis in the laboratory and its precise quantification in complex matrices, this molecule continues to be of great importance to the scientific community. This guide has provided a comprehensive journey through the history, formation, synthesis, and analysis of this key aroma compound. It is our hope that the detailed protocols and mechanistic insights presented herein will serve as a valuable resource for researchers and professionals, fostering further innovation and a deeper understanding of the world of flavor.

References

  • Vitzthum, O. G., & Werkhoff, P. (1975). Cycloalkapyrazines in coffee aroma. Journal of Agricultural and Food Chemistry, 23(3), 510–516. [Link]
  • Mottram, D. S. (2007). The role of sulfur chemistry in thermal generation of aroma. In Flavour Generation (pp. 184-211). Woodhead Publishing.
  • Van Lancker, C., Adams, A., & De Kimpe, N. (2011). Formation of pyrazines and a novel pyrrole in Maillard model systems of 1, 3-dihydroxyacetone and 2-oxopropanal. Journal of agricultural and food chemistry, 59(23), 12599-12606.
  • Van Lancker, C., Adams, A., & De Kimpe, N. (2010). Formation of pyrazines in Maillard model systems of lysine-containing dipeptides. Journal of agricultural and food chemistry, 58(22), 11899-11906.
  • Vitzthum, O. G. (1999). Thirty years of coffee chemistry research. In Flavor Chemistry (pp. 1-10). Springer, Boston, MA. [Link]
  • Feng, Y., Chen, Y., & Sun, B. (2021). Formation of pyrazines in Maillard model systems: Effects of structures of lysine-containing dipeptides/tripeptides. Foods, 10(2), 273. [Link]
  • Blank, I., Sen, A., & Grosch, W. (1992). Potent odorants of the roasted powder and brew of Arabica coffee. Zeitschrift für Lebensmittel-Untersuchung und-Forschung, 195(3), 239-245.
  • PubChem. (n.d.). 2-Methyl-3-(furfurylthio)pyrazine. National Center for Biotechnology Information.
  • Google Patents. (n.d.). WO2020061223A1 - Novel small molecules that enhance flavor qualities of coffee and related beverages.
  • Vitzthum, O. G., & Werkhoff, P. (1974). Oxazoles and thiazoles in coffee aroma. Journal of Food Science, 39(6), 1210-1215.
  • The Good Scents Company. (n.d.). 2-methyl-3-,5 or 6-(furfuryl thio) pyrazine.
  • Mutarutwa, D., Navarini, L., Lonzarich, V., Crisafulli, P., Compagnone, D., & Pittia, P. (2020). Determination of 3-Alkyl-2-methoxypyrazines in Green Coffee: A Study To Unravel Their Role on Coffee Quality. Journal of Agricultural and Food Chemistry, 68(17), 4743–4751. [Link]
  • Lund University Publications. (n.d.). Development of an analytical method for the screening of meaty flavors in commercial foodstuff by SPME-GC/O-MS.
  • Wikipedia. (n.d.). Furan-2-ylmethanethiol.
  • ResearchGate. (2022). Development and Validation of Methodology for Determination of Furfuryl Alcohol in Snack Foods and Their Ingredients by Headspace Gas Chromatography-Mass Spectrometry.
  • The Good Scents Company. (n.d.). 2-mercaptomethyl pyrazine.
  • The Good Scents Company. (n.d.). furfuryl mercaptan.
  • Technische Universität München. (n.d.). Studien zur Struktur, Bildung und sensorischen Aktivität von Polyphenol- Thermolyseprodukten.
  • ResearchGate. (n.d.). Determination of volatile marker compounds of common coffee roast defects.
  • ResearchGate. (2016). New aspects of coffee processing: How do the different post harvest treatments influence the formation of potential flavour precursors?.
  • ResearchGate. (2022). Ultrafast cold-brewing of coffee by picosecond-pulsed laser extraction.
  • Thieme E-Books & E-Journals. (n.d.). Hohenheimer Konsensusgespräche: Kaffee.

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CAS number for 2-Furfurylthio-3-methylpyrazine.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Furfurylthio-3-methylpyrazine for Researchers and Drug Development Professionals

Introduction

This compound is a potent aroma compound that plays a significant role in the flavor profiles of a wide variety of thermally processed foods. Characterized by its savory, roasted, and nutty notes, this heterocyclic compound is of considerable interest to the flavor and fragrance industries. Its complex sensory attributes make it a valuable ingredient for creating authentic coffee, chocolate, and meaty flavors in consumer products.[1] This guide provides a comprehensive overview of its chemical identity, synthesis, analytical methodologies, and applications, tailored for researchers, scientists, and professionals in drug development who may utilize it as a flavoring agent in medicinal formulations.[1]

Chemical Identity and Isomerism

A point of common confusion for this compound is the existence of multiple Chemical Abstracts Service (CAS) numbers. This arises from the commercial availability of both the specific isomer and mixtures of its isomers. The primary CAS number for the well-defined this compound is 59303-07-0 .[2][3] However, other CAS numbers often refer to mixtures where the furfurylthio group is attached to different positions on the methylpyrazine ring.

Table 1: Chemical Identifiers for this compound and its Isomeric Mixtures

IdentifierThis compoundIsomeric Mixture
IUPAC Name 2-((Furan-2-ylmethyl)thio)-3-methylpyrazine2-Methyl-3(or 5 or 6)-(furfurylthio)pyrazine
CAS Number 59303-07-0[2][3]65530-53-2[4][5][6], 59035-98-2[3]
FEMA Number 3189[3][7]3189[3][6]
Molecular Formula C₁₀H₁₀N₂OSC₁₀H₁₀N₂OS
Molecular Weight 206.27 g/mol [3]206.27 g/mol
InChI InChI=1S/C10H10N2OS/c1-8-10(12-5-4-11-8)14-7-9-3-2-6-13-9/h2-6H,7H2,1H3[3]Varies with composition
InChIKey PFRSWMCUERVSAT-UHFFFAOYSA-N[3]Varies with composition
SMILES CC1=NC=CN=C1SCC2=CC=CO2[3]Varies with composition

The following diagram illustrates the relationship between the primary isomer and its related structures often found in commercial mixtures.

G cluster_isomers Isomeric Forms of Furfurylthio Methylpyrazine node_3_methyl This compound (CAS: 59303-07-0) node_mixture Isomeric Mixture (CAS: 65530-53-2, 59035-98-2) FEMA 3189 node_3_methyl->node_mixture Major component node_5_methyl 2-Furfurylthio-5-methylpyrazine node_5_methyl->node_mixture Component node_6_methyl 2-Furfurylthio-6-methylpyrazine node_6_methyl->node_mixture Component

Caption: Relationship between the specific isomer and commercial mixtures.

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid with low water solubility but is soluble in organic solvents.[3] Its high boiling point and complex aromatic structure contribute to its persistence and potency as a flavor compound.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Appearance Colorless to pale yellow liquid[3]
Odor Coffee, nutty, roasted, meaty, sulfurous[5]
Boiling Point 153-156 °C at 10 mmHg[5]
Refractive Index 1.580 - 1.586 @ 20°C[5]
Solubility Insoluble in water, soluble in alcohol[3][5]

Synthesis Protocol

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. The causality behind this choice of reaction is its efficiency in forming carbon-sulfur bonds. A common and effective method involves the reaction of 2-chloro-3-methylpyrazine with furfuryl mercaptan. The protocol is self-validating as the progress can be monitored by Thin Layer Chromatography (TLC), and the final product's identity can be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Step-by-Step Synthesis Methodology:
  • Reactant Preparation: In a three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 2-chloro-3-methylpyrazine in a suitable aprotic polar solvent like dimethylformamide (DMF).

  • Addition of Mercaptan: Add an equimolar amount of furfuryl mercaptan to the solution.

  • Base Catalyst: Add a slight excess of a non-nucleophilic base, such as potassium carbonate, to act as a proton scavenger. This is crucial to deprotonate the mercaptan, forming the more nucleophilic thiolate anion, which drives the reaction forward.

  • Reaction Condition: Heat the mixture to 80-100°C under a nitrogen atmosphere to prevent oxidation of the mercaptan. The reaction is typically complete within 4-6 hours.

  • Work-up: After cooling, the reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

  • Purification: The crude product is purified by vacuum distillation or column chromatography to yield the final product.

G reagents Reactants: - 2-Chloro-3-methylpyrazine - Furfuryl Mercaptan - Potassium Carbonate (Base) - DMF (Solvent) reaction Nucleophilic Substitution (80-100°C, 4-6h) reagents->reaction workup Aqueous Work-up & Solvent Extraction reaction->workup purification Purification (Vacuum Distillation or Column Chromatography) workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Analytical Methodologies

The determination of this compound in complex matrices such as food products necessitates a highly sensitive and selective analytical technique. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard for this purpose due to its excellent separation capabilities and definitive identification power.[2][4] For trace-level detection, a pre-concentration step using Headspace Solid-Phase Microextraction (HS-SPME) is often employed. The choice of HS-SPME is based on its solvent-free nature, simplicity, and high sensitivity for volatile and semi-volatile compounds.[1]

Detailed HS-SPME-GC-MS Protocol for Coffee Beans:
  • Sample Preparation: Weigh 2 grams of finely ground roasted coffee beans into a 20 mL headspace vial. Add 5 mL of a saturated sodium chloride solution. The salt increases the ionic strength of the aqueous phase, which enhances the partitioning of volatile organic compounds into the headspace.

  • Internal Standard: Spike the sample with a known concentration of an appropriate internal standard (e.g., a deuterated analog) for accurate quantification.

  • HS-SPME Extraction: Equilibrate the vial at 60°C for 15 minutes. Then, expose a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes. This fiber is chosen for its broad selectivity for a wide range of volatile compounds.

  • GC-MS Analysis: Desorb the fiber in the GC inlet at 250°C for 5 minutes. Use a non-polar capillary column (e.g., DB-5ms) for separation. The GC oven temperature program should start at 40°C, hold for 2 minutes, then ramp to 250°C at a rate of 5°C/min.

  • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Full scan mode is used for qualitative analysis, and selected ion monitoring (SIM) mode is used for quantitative analysis to enhance sensitivity and selectivity.

G sample Coffee Sample Preparation (Grinding, Salting) spme HS-SPME Extraction (60°C, 30 min) sample->spme gcms GC-MS Analysis (Thermal Desorption, Chromatographic Separation, Mass Spectrometry Detection) spme->gcms data Data Analysis (Quantification & Identification) gcms->data

Caption: Analytical workflow for this compound in coffee.

Applications in Industry

The primary application of this compound is as a flavoring agent.[3] Its characteristic roasted and savory notes are instrumental in building complex flavor profiles in:

  • Beverages: Especially in coffee and chocolate-flavored drinks to impart a rich, roasted aroma.

  • Savory Foods: Used in soups, sauces, and meat products to enhance savory and roasted notes.

  • Baked Goods: Contributes to the aroma of baked bread and other cereal products.

In the context of drug development, it can be used as an excipient to mask unpleasant tastes in oral formulations, thereby improving patient compliance.[1]

Safety and Regulatory Status

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[3] It is also listed by the Flavor and Extract Manufacturers Association (FEMA) under number 3189.[3]

Conclusion

This compound is a key aroma compound with significant industrial applications. A clear understanding of its chemical identity, particularly the distinction between its specific isomer (CAS 59303-07-0) and its commercially available mixtures, is crucial for its effective application and regulatory compliance. The synthetic and analytical protocols outlined in this guide provide a robust framework for researchers and industry professionals working with this potent flavor compound. Its favorable safety profile further supports its continued use in the food and pharmaceutical industries.

References

  • PubChem. 2-Methyl-3-(furfurylthio)pyrazine. [Link]
  • The Good Scents Company. 2-methyl-3-,5 or 6-(furfuryl thio) pyrazine. [Link]
  • Win Win International Inc. 2-Methyl-3(5 or 6)-Furfurylthio Pyrazine. [Link]
  • PubMed. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS). [Link]
  • Journal of Raw Materials to Processed Foods. Impacts of different brewing conditions on pyrazine and bioactive contents of Turkish coffee. [Link]
  • PubMed. Determination of 3-Alkyl-2-methoxypyrazines in Green Coffee: A Study To Unravel Their Role on Coffee Quality. [Link]
  • Lund University Publications. Development of an analytical method for the screening of meaty flavors in commercial foodstuff by SPME-GC/O-MS. [Link]

Sources

An In-depth Technical Guide to the Odor Profile and Sensory Characteristics of 2-Furfurylthio-3-methylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Furfurylthio-3-methylpyrazine is a potent, sulfur-containing heterocyclic aroma compound of significant interest in the flavor and fragrance industry.[1] Its unique and complex sensory profile contributes characteristic notes to a wide variety of food products, most notably those that undergo thermal processing. This guide provides a comprehensive technical overview of its chemical properties, detailed odor profile, sensory evaluation methodologies, and analytical protocols for its characterization.

This document is intended for researchers, flavor chemists, and quality control specialists. It aims to provide not only descriptive information but also the practical and theoretical basis for the analysis and application of this impactful aroma compound. The methodologies described are grounded in established principles of sensory and analytical science, providing a framework for reliable and reproducible characterization.

Chemical and Physical Properties

Understanding the physicochemical properties of this compound is fundamental to its handling, analysis, and application in flavor systems.

PropertyValueSource
Chemical Name 2-((Furan-2-ylmethyl)thio)-3-methylpyrazine[2]
Synonyms 2-Methyl-3-(furfurylthio)pyrazine, FEMA 3189[2][3]
CAS Number 65530-53-2[4]
Molecular Formula C10H10N2OS[2][5]
Molecular Weight 206.27 g/mol [2]
Appearance Colorless to pale yellow liquid/solid[6]
Boiling Point 153-156 °C @ 10 mmHg; 314.7 °C @ 760 mmHg[3][5]
Flash Point 56.67 °C (134 °F)[3]
Specific Gravity ~1.21 g/cm³[4]
Solubility Soluble in alcohol, sparingly soluble in water[3]

Note: Commercial products are often a mixture of isomers (e.g., 2-furfurylthio-3-methyl-, 2-furfurylthio-5-methyl-, and 2-furfurylthio-6-methylpyrazine). The properties can vary slightly based on the isomeric ratio.[3]

Comprehensive Odor Profile and Sensory Characteristics

This compound is renowned for its powerful and complex aroma. Its profile is multifaceted and highly dependent on concentration.

  • Primary Descriptors : At typical usage levels, the dominant notes are roasted coffee , nutty , and meaty .[3]

  • Secondary Descriptors : Subtle undertones of sulfurous , roasted , and cooked meat can also be perceived.[3] Some suppliers also describe notes of sesame seed oil.[3][4]

  • Concentration Effects : At very low concentrations (ppb range), it imparts a desirable roasted, savory character. At higher concentrations, the sulfurous notes can become more pronounced and potentially overpowering.

  • Flavor Contribution : In food systems, it enhances savory flavors, contributes a "brown-roasted" character, and adds depth to coffee, chocolate, and roasted nut profiles. Pyrazines, in general, are crucial for the characteristic aroma of foods that undergo Maillard reactions and roasting.[7]

The presence of both a pyrazine ring and a sulfur-containing side chain is key to its unique profile. The pyrazine moiety is associated with nutty, roasted notes, while the furfurylthio group contributes the sulfurous, meaty, and coffee-like characteristics.[1]

Experimental Methodologies for Sensory and Chemical Analysis

Characterizing a potent aroma compound like this compound requires specialized and sensitive techniques. The following section details the protocols for its comprehensive evaluation.

Sensory Evaluation: Gas Chromatography-Olfactometry (GC-O)

GC-O is the cornerstone technique for identifying which volatile compounds in a complex mixture are truly aroma-active. It combines the separation power of gas chromatography with the sensitivity of the human nose as a detector.[8]

Workflow for GC-O Analysis

The diagram below outlines the critical steps in a typical GC-O experiment, from sample preparation to data analysis.

GC_O_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Acquisition & Interpretation Prep Sample Dilution (e.g., in Propylene Glycol) Inject GC Injection Prep->Inject Prepare for analysis GC Gas Chromatograph (Sulfur-Specific Column) Inject->GC Introduce sample Splitter Effluent Splitter GC->Splitter Separate volatiles Detector Chemical Detector (SCD, MS) Splitter->Detector ~50% to detector Sniff Olfactometry Port (Humidified Air) Splitter->Sniff ~50% to nose Chrom Chromatogram (Detector Signal) Detector->Chrom Aromagram Aromagram (Panelist Response) Sniff->Aromagram Analysis Data Correlation (Identify Odor-Active Peaks) Chrom->Analysis Combine & Analyze Aromagram->Analysis Combine & Analyze

Caption: A typical workflow for Gas Chromatography-Olfactometry (GC-O) analysis.

Detailed GC-O Protocol

1. Rationale and Experimental Design:

  • Objective : To identify the specific retention time at which the aroma of this compound is detected and to characterize its odor quality as it elutes from the GC column.

  • Why GC-O? : Standard chemical detectors (like FID or MS) measure compound abundance, not sensory impact. Potent odorants can be present at concentrations too low for a detector to register significantly but still have a powerful aroma. GC-O directly links instrumental data to sensory perception.[8]

2. Instrumentation and Parameters:

  • Gas Chromatograph : Agilent GC or equivalent, equipped with a flame photometric detector (FPD) or sulfur chemiluminescence detector (SCD) for sulfur specificity.[9]

  • Column : A polar, thick-film capillary column is recommended for retaining highly volatile sulfur compounds. A DB-FFAP or similar column (e.g., 30 m x 0.32 mm ID, 1 µm film thickness) is an excellent choice.[8]

  • Carrier Gas : Helium at a constant flow rate (e.g., 2 mL/min).

  • Oven Program :

    • Initial Temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase at 8°C/min to 240°C.

    • Final Hold: Hold at 240°C for 5 minutes.

    • Causality: This program provides good separation of volatile sulfur compounds while ensuring that less volatile components are eluted in a reasonable time.

  • Olfactometry Port : Effluent from the column is split 1:1 between the chemical detector and the heated, humidified olfactometry port. Humidification is critical to prevent nasal dehydration in panelists.

3. Sample and Panelist Protocol:

  • Sample Preparation : Prepare a dilution of pure this compound standard (e.g., 0.1% in propylene glycol) to establish its retention time and odor character.[3] For food extracts, use a solvent extraction or SPME (Solid Phase Microextraction) method.

  • Panelists : Trained sensory panelists (typically 3-5) are required. Training involves familiarization with common aroma standards and the use of the GC-O equipment.

  • Procedure : Each panelist sniffs the effluent from the olfactometry port throughout the GC run. They record the time, duration, and description of any perceived odors using specialized software that synchronizes their input with the chromatogram.

4. Data Analysis and Interpretation:

  • The output is an "aromagram," which plots odor intensity/detection against time.

  • By overlaying the aromagram with the chemical detector's chromatogram, peaks that correspond to a sensory event can be definitively identified as odor-active.

  • For this compound, a strong "roasted coffee," "nutty" odor event should align with the peak identified by the sulfur detector.

Chemical Analysis: Quantification in a Food Matrix

Accurate quantification is essential for understanding flavor impact and for quality control. Gas chromatography with a sulfur-selective detector is the preferred method.

Logical Framework for Quantitative Analysis

Quantitative_Analysis Start Objective: Quantify Compound in Matrix Prep Sample Preparation (Extraction/Cleanup) Start->Prep Spike Internal Standard Spiking (e.g., Isotope-Labeled Standard) Prep->Spike Ensures accuracy Analysis GC-SCD/MS Analysis Spike->Analysis Calc Calculation (Ratio of Analyte to IS) Analysis->Calc Generate peak areas Cal Calibration Curve (External Standards) Cal->Calc Provides reference Result Final Concentration (ng/g or µg/kg) Calc->Result

Caption: Logical steps for accurate quantification of a target analyte in a complex matrix.

Protocol for Quantification by GC-SCD

1. Rationale and Method Selection:

  • Objective : To determine the precise concentration of this compound in a food product (e.g., coffee beans, roasted nuts).

  • Why GC-SCD? : The Sulfur Chemiluminescence Detector (SCD) is highly selective and sensitive to sulfur-containing compounds. It provides an equimolar response, meaning the signal is directly proportional to the number of sulfur atoms, simplifying quantification.[10] It also suffers less from "quenching" (signal suppression) by co-eluting hydrocarbons compared to other detectors like the FPD.[9]

2. Sample Preparation (Solvent Extraction Example):

  • Homogenize 10g of the food sample.

  • Spike with a known amount of an appropriate internal standard (ideally, a stable isotope-labeled version of the analyte, if available).

  • Extract with 50 mL of dichloromethane using a shaker for 1 hour.

  • Filter the extract and concentrate it to 1 mL under a gentle stream of nitrogen.

  • Self-Validation: The use of an internal standard corrects for any loss of the target analyte during the extraction and concentration steps, ensuring the trustworthiness of the final result.

3. Instrumental Analysis:

  • Use the same GC column and temperature program as described for the GC-O analysis.

  • Detector : Sulfur Chemiluminescence Detector (SCD).

  • Calibration : Prepare a series of calibration standards of this compound (e.g., 1, 5, 10, 50, 100 ng/µL) in the same solvent as the final extract, each containing the same fixed concentration of the internal standard.

  • Analysis : Inject the calibration standards to generate a calibration curve (ratio of analyte peak area to internal standard peak area vs. concentration). Then, inject the prepared sample extract.

4. Calculation:

  • Determine the peak area ratio of the analyte to the internal standard in the sample chromatogram.

  • Calculate the concentration in the extract using the linear regression equation from the calibration curve.

  • Convert this to the concentration in the original food sample, accounting for the initial sample weight and final extract volume.

Conclusion

This compound is a quintessential example of a high-impact aroma chemical, where a single molecule contributes a defining sensory signature to complex food systems. Its powerful roasted coffee, nutty, and meaty profile makes it an invaluable tool for flavor creation. A thorough understanding of its sensory characteristics, achieved through rigorous techniques like GC-O, combined with accurate quantification using selective detectors like the SCD, is essential for its effective and consistent application. The protocols and frameworks provided in this guide offer a robust foundation for researchers and industry professionals to fully characterize and leverage the unique properties of this compound.

References
  • The Good Scents Company. (n.d.). 2-methyl-3-,5 or 6-(furfuryl thio) pyrazine.
  • PubChem. (n.d.). 2-Methyl-3-(furfurylthio)pyrazine.
  • The Good Scents Company. (n.d.). 2-methyl-3(or 5 or 6)-(furfuryl thio) pyrazine.
  • The Good Scents Company. (n.d.). 2-methyl-3-(methyl thio) pyrazine.
  • Perflavory. (n.d.). 2-methyl-3-(methyl thio) pyrazine, 2882-20-4.
  • Advanced Biotech. (n.d.). Heterocyclics, Pyrazines, & Sulfur.
  • SGS. (n.d.). Trace sulfur compounds analysis.
  • LCGC International. (2026, January 5). GC-MS–Informed Aroma Profiling and Sensory Lexicon Development for Cannabis Inflorescence.
  • The Good Scents Company. (n.d.). ((furfuryl thio)methyl) pyrazine.
  • ResearchGate. (n.d.). Sulfur Compounds: Gas Chromatography.
  • AZoM. (2020, May 20). Using Gas Chromatography for the Analysis of Ultra Low Sulfur Compounds in Gaseous Fuels.
  • SilcoTek Corporation. (n.d.). Gas Chromatography: an Accurate, Fundamental Tool in Sulphur Analysis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound.
  • Zaprutko, L., & Pawełczyk, A. (2022). Antimicrobial and Odour Qualities of Alkylpyrazines Occurring in Chocolate and Cocoa Products. Applied Sciences.

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Role of 2-Furfurylthio-3-methylpyrazine in Maillard reactions.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Role of 2-Furfurylthio-3-methylpyrazine in Maillard Reactions

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal sulfur-containing pyrazine, detailing its formation, sensory impact, and analytical characterization within the context of the Maillard reaction. It is intended for researchers, scientists, and professionals in the fields of food science, flavor chemistry, and drug development who require a deep, mechanistic understanding of this potent aroma compound.

Introduction: The Maillard Reaction and the Genesis of Flavor

The Maillard reaction, a non-enzymatic browning process, is one of the most important chemical transformations in food science. It involves a complex cascade of reactions initiated by the condensation of a reducing sugar and an amino compound, typically an amino acid, peptide, or protein.[1][2] This reaction is responsible for the desirable colors, aromas, and flavors in a vast array of thermally processed foods, from baked bread and roasted coffee to grilled meats.

Among the myriad of compounds generated, heterocyclic molecules containing sulfur and nitrogen are of particular interest due to their exceptionally low odor thresholds and significant contribution to savory, roasted, and meaty flavor profiles.[3][4] this compound stands out as a quintessential example. It is a potent aroma compound that imparts characteristic roasted, nutty, and coffee-like notes, making its formation and control a key focus for flavor chemists.[5][6] This document elucidates the intricate pathways leading to its synthesis, the factors governing its yield, and the methodologies for its study.

Mechanistic Pathways of Formation

The formation of this compound is not a linear process but rather the convergence of several independent, yet interconnected, reaction pathways that generate key precursors. The overall synthesis can be dissected into the formation of two primary intermediates: 2-Furfurylthiol (FFT) and a methylated pyrazine core .

Pathway A: Genesis of the Sulfur Moiety - 2-Furfurylthiol (FFT)

2-Furfurylthiol is a critical sulfur-containing aroma compound in its own right, known for its intense coffee-like aroma.[7][8][9] Its formation is a well-established branch of the Maillard reaction, primarily involving the interaction of pentose sugars and the sulfur-containing amino acid, cysteine.

The key steps are:

  • Furfural Formation: Pentoses, such as ribose and xylose, undergo acid-catalyzed dehydration during thermal processing to yield furfural.[7][10] Hexoses can also form furfural, but the yields are generally lower.[11]

  • Hydrogen Sulfide Release: Cysteine thermally degrades to release hydrogen sulfide (H₂S), ammonia, and other reactive species.[3]

  • Nucleophilic Addition: The highly reactive H₂S acts as a nucleophile, attacking the carbonyl carbon of furfural. Subsequent reduction of the intermediate leads to the formation of 2-furanmethanol, which can then be thiolated to form 2-Furfurylthiol. An alternative and more direct route involves the reaction of furfural with H₂S to generate FFT.

G cluster_pentose Pentose Degradation cluster_cysteine Cysteine Degradation Pentose Pentose (e.g., Ribose) Dehydration Dehydration (Heat, Acid) Pentose->Dehydration Furfural Furfural Dehydration->Furfural Reaction Nucleophilic Addition & Reduction Furfural->Reaction Cysteine L-Cysteine Degradation Thermal Degradation Cysteine->Degradation H2S Hydrogen Sulfide (H₂S) Degradation->H2S H2S->Reaction FFT 2-Furfurylthiol (FFT) Reaction->FFT

Caption: Formation pathway of the key sulfur intermediate, 2-Furfurylthiol (FFT).

Pathway B: Synthesis of the Heterocyclic Core - Methylpyrazine

Pyrazines are nitrogen-containing heterocyclic compounds responsible for nutty, roasted, and baked aromas.[6][12] Their formation is a cornerstone of the Maillard reaction.

The generally accepted mechanism involves:

  • Strecker Degradation: An α-dicarbonyl compound (formed from sugar degradation) reacts with an amino acid to produce a Strecker aldehyde and an α-aminoketone.[12]

  • Condensation: Two molecules of the α-aminoketone condense to form a dihydropyrazine intermediate.

  • Oxidation: The unstable dihydropyrazine is subsequently oxidized to form a stable pyrazine ring. The specific alkyl substitution on the pyrazine ring is determined by the structure of the precursor α-aminoketones.[13][14] For 3-methylpyrazine, an amino acid like alanine is a likely precursor, reacting with a dicarbonyl such as glyoxal or methylglyoxal.[15][16]

G cluster_strecker Strecker Degradation Dicarbonyl α-Dicarbonyl (from sugar) Strecker Strecker Reaction Dicarbonyl->Strecker AminoAcid Amino Acid (e.g., Alanine) AminoAcid->Strecker Aminoketone α-Aminoketone Strecker->Aminoketone Condensation Condensation (2 molecules) Aminoketone->Condensation Dihydropyrazine Dihydropyrazine Intermediate Condensation->Dihydropyrazine Oxidation Oxidation Dihydropyrazine->Oxidation Methylpyrazine Methylpyrazine Oxidation->Methylpyrazine

Caption: Generalized formation pathway for the methylpyrazine core.

Part C: The Convergent Reaction

The final step is the covalent linkage of the furfurylthio group to the methylpyrazine ring. This occurs through the reaction of 2-furfurylthiol with a reactive form of methylpyrazine. While the exact in-situ mechanism can be complex, it is proposed to proceed via a nucleophilic substitution reaction where the thiolate anion of FFT attacks an electrophilic site on the pyrazine ring or a precursor. The pyrazine ring itself is electron-deficient and can be susceptible to nucleophilic attack, particularly if activated.

The most probable pathway involves the reaction of FFT with an intermediate such as a halopyrazine or a pyrazinone, which are known Maillard reaction products, though the direct reaction between FFT and a formed methylpyrazine under thermal conditions is also plausible.

Critical Factors Influencing Formation and Yield

The efficiency of this compound formation is highly dependent on several process parameters. Understanding these variables is crucial for controlling and optimizing flavor generation.

ParameterEffect on FormationCausality & Rationale
Precursors Pentoses (Ribose, Xylose) > Hexoses . Cysteine is essential. Pentoses are more efficient precursors of furfural, a key intermediate for FFT formation.[7] Cysteine is the primary source of hydrogen sulfide.[3]
Temperature Higher temperatures (e.g., 120-180°C) increase yield. Accelerates all stages of the Maillard reaction, including sugar degradation, Strecker degradation, and subsequent condensation reactions.[14]
pH Slightly acidic to neutral pH (5-7) is often optimal. pH significantly impacts reaction pathways. Low pH favors furfural formation from sugars, while pyrazine formation can be favored at slightly higher pH values.[3][10]
Water Activity (a_w) Intermediate a_w (0.4-0.7) generally favors formation. Water is both a reactant and a product in the Maillard reaction. Very low a_w can limit reactant mobility, while very high a_w can dilute reactants and favor hydrolysis over condensation.[7]

Sensory Profile and Flavor Contribution

This compound is a character-impact compound, meaning it significantly defines the overall flavor profile of a food product even at trace concentrations. Its sensory attributes are highly sought after in the flavor industry.

Sensory AttributeDescriptionAssociated Foods
Roasted A complex, savory, and browned character.Roasted Meats, Coffee
Nutty Reminiscent of roasted nuts like hazelnuts or almonds.Baked Goods, Roasted Peanuts
Coffee A distinct note similar to freshly brewed or roasted coffee.Coffee, Cocoa
Meaty/Sulfurous A savory, broth-like, and slightly sulfurous character.[4]Cooked Beef, Chicken Broth

The compound and its isomers are recognized as flavoring agents by organizations such as the Flavor and Extract Manufacturers Association (FEMA).[17][18]

Experimental Protocols and Analytical Workflows

Studying the formation of this compound requires well-defined model systems and robust analytical techniques.

Protocol: Model System for Formation Analysis

This protocol provides a self-validating system to investigate the influence of precursors and conditions on yield.

Objective: To quantify the formation of this compound from key precursors under controlled thermal processing.

Materials:

  • L-Cysteine (≥98% purity)

  • D-Ribose (≥99% purity)

  • L-Alanine (≥99% purity)

  • Phosphate buffer (0.1 M, pH 6.0)

  • Deionized water

  • Sealed pressure-resistant reaction vials (e.g., 10 mL headspace vials)

  • Heating block or oven capable of maintaining ±1°C

Methodology:

  • Precursor Solution Preparation: Prepare a stock solution containing D-Ribose (0.1 M), L-Alanine (0.1 M), and L-Cysteine (0.05 M) in the phosphate buffer. Rationale: This establishes a defined chemical environment with the necessary sugar, amino, and sulfur sources.

  • Reaction Setup: Aliquot 1 mL of the precursor solution into each reaction vial. Include a control vial containing only the buffer.

  • Sealing: Immediately cap and crimp the vials to create a closed system. Rationale: This prevents the loss of volatile intermediates and products, ensuring accurate quantification.

  • Thermal Processing: Place the vials in a preheated oven at 140°C for 30 minutes. Rationale: These conditions are known to effectively induce the Maillard reaction and generate significant aroma compounds.

  • Reaction Quenching: After heating, immediately transfer the vials to an ice-water bath to quench the reaction. Rationale: Rapid cooling prevents further reactions, providing a precise snapshot of the reaction products at the specified time point.

  • Sample Preparation for Analysis: Add an internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the reaction, such as 2-methyl-3-methoxypyrazine) to each vial for accurate quantification. Proceed immediately to extraction and analysis.

Protocol: Analytical Workflow for Identification and Quantification

Objective: To extract, identify, and quantify this compound from the model system.

Methodology:

  • Extraction: Use Solid-Phase Microextraction (SPME). Expose a DVB/CAR/PDMS fiber to the headspace of the heated (e.g., 60°C for 15 min) sample vial. Rationale: SPME is a solvent-free, sensitive technique ideal for trapping volatile and semi-volatile aroma compounds from the headspace.

  • Instrumental Analysis: Perform Gas Chromatography-Mass Spectrometry/Olfactometry (GC-MS/O).

    • GC Separation: Desorb the SPME fiber in the GC inlet. Use a polar capillary column (e.g., DB-WAX or FFAP) to separate the volatile compounds. A typical temperature program would be: 40°C (hold 2 min), ramp to 240°C at 5°C/min, hold 5 min.

    • Detection & Identification (MS): The mass spectrometer will fragment the eluting compounds. Identify this compound by comparing its mass spectrum (key ions m/z) and retention index with an authentic reference standard.

    • Sensory Detection (Olfactometry): At the GC outlet, a splitter sends a portion of the effluent to a sniffing port. A trained analyst can identify the aroma character of the eluting compounds, confirming the roasted, nutty notes at the retention time corresponding to the target compound.

  • Quantification: Calculate the concentration of this compound based on the peak area ratio of the analyte to the known concentration of the internal standard.

G cluster_sample Sample Preparation cluster_analysis Instrumental Analysis ModelSystem Quenched Model System Sample InternalStandard Add Internal Standard ModelSystem->InternalStandard SPME Headspace SPME Extraction InternalStandard->SPME Desorption Thermal Desorption in GC Inlet SPME->Desorption GCMS GC-MS/O System Separation GC Separation (Capillary Column) Desorption->Separation Split Effluent Split Separation->Split MS Mass Spectrometry (Identification & Quantification) Split->MS O Olfactometry (Sensory ID) Split->O

Caption: Analytical workflow for the analysis of this compound.

Conclusion and Future Perspectives

This compound is a testament to the elegant complexity of the Maillard reaction. Its formation, resulting from the convergence of sugar and amino acid degradation pathways, is a critical event in the development of desirable roasted, savory, and coffee-like flavors in thermally processed foods. A thorough understanding of its formation mechanisms and the factors that control its yield allows for the precise tailoring of flavor profiles in both food manufacturing and the development of novel flavor ingredients.

Future research should focus on elucidating the intermediates in the final condensation step and exploring the influence of more complex food matrices, such as the interaction with lipids and phenols, on its formation and stability.[3] Furthermore, leveraging microbial metabolic pathways, which can also produce precursors like 2-furfurylthiol, presents an exciting avenue for biotechnological production of this high-impact aroma compound.[8][9][19]

References

  • Zhang, G. (2024). Deciphering the formation mechanism of 2-furfurylthiol by multi-omics approach. Food Bioscience, 63(4), 105527.
  • Pippen, E. L., & Mecchi, E. P. (1969). Hydrogen Sulfide, a Direct and Potentially Indirect Contributor to Cooked Chicken Aroma. Journal of Food Science.
  • Hofmann, T., & Schieberle, P. (1998). Quantitative Model Studies on the Effectiveness of Different Precursor Systems in the Formation of the Intense Food Odorants 2-Furfurylthiol and 2-Methyl-3-furanthiol. Journal of Agricultural and Food Chemistry. [Link]
  • Blank, I., Devaud, S., Fay, L. B., Cerny, C., Steiner, M., & Zurbriggen, B. (2002).
  • Zhang, G., et al. (2023). Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example. Frontiers in Microbiology. [Link]
  • Zhang, G., et al. (2023). Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example. PMC - NIH. [Link]
  • Feng, L., et al. (2022). Promoted Formation of Pyrazines and Sulfur-Containing Volatile Compounds through Interaction of Extra-Added Glutathione or Its Constituent Amino Acids and Secondary Products of Thermally Degraded N-(1-Deoxy-d-ribulos-1-yl)-Glutathione. Journal of Agricultural and Food Chemistry. [Link]
  • Mottram, D. S. (1994). Flavor Compounds Formed during the Maillard Reaction. ACS Symposium Series. [Link]
  • Cerny, C., & Schieberle, P. (2008). Effect of pH on the Maillard Reaction of [13C5]Xylose, Cysteine, and Thiamin. Journal of Agricultural and Food Chemistry. [Link]
  • Liu, Y., et al. (2021). New Insight into the Formation Mechanism of 2-Furfurylthiol in the Glucose-Cysteine Reaction with Ribose.
  • Feng, L., et al. (2022). Promoted Formation of Pyrazines and Sulfur-Containing Volatile Compounds through Interaction of Extra-Added Glutathione or Its Constituent Amino Acids and Secondary Products of Thermally Degraded N-(1-Deoxy-d-ribulos-1-yl)
  • The Good Scents Company. (n.d.). 2-methyl-3(or 5 or 6)-(furfuryl thio) pyrazine. thegoodscentscompany.com. [Link]
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  • The Good Scents Company. (n.d.). 2-methyl-3-,5 or 6-(furfuryl thio) pyrazine. thegoodscentscompany.com. [Link]
  • Chen, J., et al. (2022). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. MDPI. [Link]
  • Advanced Biotech. (n.d.). Heterocyclics, Pyrazines, & Sulfur. adv-bio.com. [Link]
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  • The Good Scents Company. (n.d.). 3-methyl pyrazine 2-(2-furyl)-3-methylpyrazine. thegoodscentscompany.com. [Link]
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  • Blank, I., et al. (2008). Formation of furan and methylfuran by maillard-type reactions in model systems and food. PubMed. [Link]
  • Adams, A., et al. (2005). Formation of Pyrazines and a Novel Pyrrole in Maillard Model Systems of 1,3-Dihydroxyacetone and 2-Oxopropanal.
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An In-Depth Technical Guide to the Toxicological Data of 2-Furfurylthio-3-methylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the available toxicological data for 2-Furfurylthio-3-methylpyrazine, a flavoring substance used in the food industry. The information herein is synthesized from evaluations by international regulatory bodies and available scientific literature, designed to offer a technical and field-proven perspective for scientific professionals.

Introduction and Regulatory Context

This compound (CAS No. 65530-53-2) is a synthetic flavoring agent characterized by its savory, roasted, and coffee-like aroma.[1] It is structurally a member of the pyrazine and sulfur-substituted furan derivative families.[2] As a component of flavor formulations, its safety has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA).[1][2]

Absorption, Metabolism, and Elimination

The predicted metabolic pathway for this compound involves the hydrolysis of the thioether linkage. This initial step would yield furfuryl mercaptan and 2-methyl-3-hydroxypyrazine.

  • Furfuryl mercaptan is anticipated to undergo oxidation of the thiol group to a sulfonic acid, which may then be conjugated and excreted.

  • 2-Methyl-3-hydroxypyrazine is expected to be excreted either unchanged or as its O-glucuronide or O-sulfate conjugate.

An alternative pathway involves the S-oxidation of the thioether, followed by cleavage of the resulting sulfoxide.

Below is a conceptual diagram of the predicted metabolic pathway.

G A This compound B Hydrolysis of Thioether Linkage A->B C Furfuryl Mercaptan B->C D 2-Methyl-3-hydroxypyrazine B->D E Thiol Oxidation C->E I O-Glucuronidation / O-Sulfation D->I F Sulfonic Acid Derivative E->F G Conjugation F->G H Excretion G->H J Excretion I->J

Caption: Predicted metabolic pathway of this compound.

Toxicological Profile

The toxicological assessment of this compound has been conducted through a series of studies, primarily submitted by the flavor industry for regulatory evaluation. The key findings are summarized below.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects of a substance following a single, high-dose exposure. For this compound, the available data indicates a low order of acute toxicity.

Study Type Species Route LD50 Reference
Acute ToxicityRatOral1000 mg/kg bw[6]

Experimental Protocol: Acute Oral Toxicity (General Guideline)

While the specific protocol for the study on this compound is not publicly available, acute oral toxicity studies are typically conducted in accordance with internationally recognized guidelines, such as the OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure). A generalized workflow is presented below.

G cluster_0 Animal Selection and Acclimatization cluster_1 Dosing and Observation cluster_2 Data Analysis and Reporting A1 Select healthy, young adult rodents (e.g., rats) A2 Acclimatize animals to laboratory conditions A1->A2 B1 Administer a single oral dose of the test substance B2 Observe animals for clinical signs of toxicity and mortality B1->B2 C1 Record body weight changes C2 Perform gross necropsy at the end of the study C1->C2 C3 Calculate the LD50 value C2->C3

Caption: Generalized workflow for an acute oral toxicity study.

Subchronic Toxicity

Subchronic toxicity studies evaluate the effects of repeated exposure to a substance over a period of 90 days. These studies are crucial for determining a No-Observed-Adverse-Effect-Level (NOAEL), which is a key parameter in risk assessment.

Study Type Species Route Duration NOEL Reference
Subchronic ToxicityRatOral (dietary)90 days1.7 mg/kg bw/day[2]

The JECFA evaluation concluded that the NOEL of 1.7 mg/kg bw per day provides an adequate margin of safety for the estimated dietary intake of this compound as a flavoring agent.[2]

Experimental Protocol: 90-Day Oral Toxicity Study (General Guideline)

The detailed protocol for the 90-day study on this compound is part of proprietary industry data submitted to regulatory bodies. However, a standard 90-day oral toxicity study generally follows OECD Test Guideline 408. The key steps are outlined below.

G cluster_0 Pre-study Phase cluster_1 In-life Phase (90 days) cluster_2 Post-mortem Phase cluster_3 Data Analysis and NOAEL Determination A1 Animal Selection and Randomization A2 Establishment of Dose Groups (Control and Test Groups) A1->A2 B1 Daily Dosing (e.g., in diet) B2 Daily Clinical Observations B1->B2 B3 Weekly Body Weight and Food Consumption B1->B3 B4 Periodic Hematology and Clinical Chemistry B1->B4 C1 Gross Necropsy C2 Organ Weight Measurement C1->C2 C3 Histopathological Examination of Tissues C2->C3 D1 Statistical Analysis of Data D2 Identification of Adverse Effects D1->D2 D3 Determination of the No-Observed-Adverse-Effect-Level (NOAEL) D2->D3

Caption: Key phases of a 90-day oral toxicity study.

Genotoxicity and Mutagenicity

Genotoxicity assays are performed to assess the potential of a substance to damage genetic material. Both JECFA and EFSA have evaluated the genotoxicity data for this compound and its structural analogs and have concluded that it does not raise a concern for genotoxicity.[1][2]

While the specific battery of tests conducted on this compound is not detailed in the publicly available reports, a standard screening for genotoxicity typically includes an in vitro bacterial reverse mutation assay (Ames test), an in vitro mammalian cell chromosomal aberration test, and an in vivo mammalian erythrocyte micronucleus test. The evaluations by regulatory bodies suggest that the available data from such assays on this compound and related substances do not indicate a genotoxic potential.

Carcinogenicity

Long-term carcinogenicity studies for this compound have not been conducted. This is often the case for flavoring agents with low exposure levels and no evidence of genotoxicity. The decision to not require a carcinogenicity study is based on the overall toxicological profile, including the lack of genotoxicity and the established NOEL from the subchronic study, which provides a sufficient margin of safety.

Reproductive and Developmental Toxicity

Specific reproductive and developmental toxicity studies on this compound are not publicly available. The evaluation of safety by regulatory bodies for flavoring agents often relies on the Threshold of Toxicological Concern (TTC) approach, especially for substances with low dietary intake and no structural alerts for reproductive or developmental toxicity. Given the low exposure levels and the lack of genotoxicity, a specific concern for reproductive and developmental effects has not been identified.

Conclusion

References

  • EFSA (European Food Safety Authority), 2010. Scientific Opinion on Flavouring Group Evaluation 13Rev1: Furfuryl and furan derivatives with and without additional side-chain substituents and heteroatoms from chemical group 14. EFSA Journal 2010;8(4):1403. [Link]
  • Flavor and Extract Manufacturers Association (FEMA), 2009. GRAS Flavoring Substances 24. Food Technology, 63(6), 56-70. [Link]
  • Oser, B.L., Ford, R.A., & Bernard, B.K. (1984). Recent progress in the consideration of flavoring ingredients under the Food Additives Amendment. 13. GRAS substances. Food Technology, 38(10), 66-89.
  • World Health Organization (WHO), 2003. Sulfur-substituted Furan Derivatives. In: Safety evaluation of certain food additives and contaminants. WHO Food Additives Series: 50. Joint FAO/WHO Expert Committee on Food Additives (JECFA). [Link]
  • The Good Scents Company. 2-methyl-3(or 5 or 6)-(furfuryl thio) pyrazine. [Link]
  • The Good Scents Company. 2-methyl-3-,5 or 6-(furfuryl thio) pyrazine. [Link]
  • PubChem. 2-Methyl-3-(furfurylthio)pyrazine. [Link]
  • World Health Organization (WHO). 2-METHYL-3-, 5- or 6-(FURFURYLTHIO)PYRAZINE. [Link]
  • Food and Agriculture Organization of the United Nations (FAO).
  • PubChem. 2-Methyl-3-(furfurylthio)pyrazine. [Link]
  • World Health Organization (WHO). 2,2'-(thiodimethylene)difuran. [Link]
  • World Health Organization (WHO). 2-METHYL-3-, 5- or 6-(FURFURYLTHIO)PYRAZINE. [Link]
  • Posternak, J. M., Dufour, J. J., Rogg, C., & Vodoz, C. A. (1975). Toxicological tests on flavouring matters. II. Pyrazines and other compounds. Food and cosmetics toxicology, 13(4), 487–490. [Link]
  • Food and Cosmetics Toxicology, 1975, Vol. 13, p. 487. [Link]
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  • World Health Organization (WHO), 2003. Introduction. In: Safety evaluation of certain food additives. WHO Food Additives Series: 50. Joint FAO/WHO Expert Committee on Food Additives (JECFA). [Link]
  • Oser, B. L., & Ford, R. A. (1977). Recent progress in the consideration of flavoring ingredients under the food additives amendment. 10. GRAS substances. Food Technology, 31(1), 65-74.
  • Posternak, J. M., Linder, A., & Vodoz, C. A. (1969). Summaries of toxicological data. Toxicological tests on flavouring matters. Food and cosmetics toxicology, 7(4), 405–407. [Link]
  • Smith, R. L., Cohen, S. M., Doull, J., Feron, V. J., Goodman, J. I., Marnett, L. J., Munro, I. C., Newberne, P. M., Portoghese, P. S., & Waddell, W. J. (2005). Criteria for the safety evaluation of flavoring substances. The Expert Panel of the Flavor and Extract Manufacturers Association.
  • EFSA (European Food Safety Authority), 2011. Scientific Opinion on Flavouring Group Evaluation 23, Revision 2 (FGE.23Rev2): Aliphatic, alicyclic and aromatic ethers including anisole derivatives from chemical groups 15, 16, 22, 26 and 30. EFSA Journal 2011;9(2):1994. [Link]
  • EFSA (European Food Safety Authority), 2015. Scientific Opinion on Flavouring Group Evaluation 99, Revision 1 (FGE.99Rev1): Consideration of furanone derivatives evaluated by the JECFA (63rd, 65th and 69th meetings). EFSA Journal 2015;13(11):4299. [Link]
  • The Good Scents Company. 2-methyl-3(or 5 or 6)-(furfuryl thio) pyrazine. [Link]
  • EFSA (European Food Safety Authority), 2021. Scientific Opinion on Flavouring Group Evaluation 13, Revision 3 (FGE.13Rev3): furfuryl and furan derivatives with and without additional side-chain substituents and heteroatoms from chemical group 14. EFSA Journal 2021;19(2):6386. [Link]
  • EFSA (European Food Safety Authority), 2014. Scientific Opinion on the safety and efficacy of furanones and tetrahydrofurfuryl derivatives: 5-ethyl-3-hydroxy-4-methylfuran-2(5H)-one and 3-hydroxy-4,5-dimethylfuran-2(5H)-one (chemical group 13) when used as flavourings for all animal species. EFSA Journal 2014;12(3):3608. [Link]
  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2017). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA journal, 15(2), e04699. [Link]
  • RIFM (Research Institute for Fragrance Materials), Inc. (2023). RIFM fragrance ingredient safety assessment, 2-methylpyrazine, CAS Registry Number 109-08-0. Food and Chemical Toxicology, 183(Supplement 1), 114377. [Link]

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A Technical Guide to the Structural Analogs of 2-Furfurylthio-3-methylpyrazine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Furfurylthio-3-methylpyrazine is a potent heterocyclic aroma compound, renowned for its characteristic roasted coffee and nutty sensory profile, making it a valuable ingredient in the flavor and fragrance industry.[1][2] This technical guide provides an in-depth exploration of its structural analogs, moving beyond its established role as a flavorant to consider the broader chemical space and potential applications. We delve into the rationale for analog design, detailing synthetic strategies and robust analytical workflows for their characterization. By examining structure-activity relationships (SAR), this guide offers insights for researchers, scientists, and drug development professionals on how targeted molecular modifications can modulate sensory properties or unlock novel biological activities. The protocols and methodologies presented herein are designed to be self-validating, providing a framework for the systematic discovery and development of new chemical entities based on the this compound scaffold.

Part 1: The Core Compound: this compound

Introduction and Significance

Heterocyclic compounds containing both sulfur and nitrogen atoms are critical components of natural and processed food aromas.[3] Pyrazines, in particular, are widely distributed and are often formed during the Maillard reaction, contributing roasted, nutty, and savory notes to products like coffee, cocoa, and baked goods.[4] this compound (FEMA No. 3189) is a quintessential example, embodying the potent sensory impact that results from the synergistic combination of a pyrazine ring, a sulfur-containing side chain, and a furan moiety.[5][6] Its primary application lies as a flavoring agent, where it imparts a complex profile of roasted coffee, nuts, and cooked meat.[6] Understanding the foundational chemistry of this molecule is the first step toward rationally designing its analogs.

Physicochemical and Sensory Profile

The distinct properties of this compound are a direct consequence of its molecular structure. A summary of its key characteristics is provided below.

PropertyValueSource(s)
CAS Number 65530-53-2[1][5]
Molecular Formula C₁₀H₁₀N₂OS[5][7]
Molecular Weight 206.27 g/mol [5]
Appearance Colorless to pale yellow liquid/solid[1][8]
Boiling Point 153-156 °C at 10 mmHg (1333 Pa)[1][6]
Refractive Index 1.5960 - 1.6000 @ 20°C[9]
Specific Gravity 1.213 - 1.217 @ 20°C[9]
Sensory Profile Sulfurous, nutty, roasted coffee, cooked meat[6]
Regulatory Status JECFA approved flavoring agent[5][10]
Overview of Synthesis

The synthesis of this compound and its analogs typically relies on established principles of heterocyclic chemistry. The most common approach involves the nucleophilic aromatic substitution (SₙAr) reaction between a halogenated pyrazine precursor and a suitable thiol. This method is robust and versatile, allowing for the introduction of diverse side chains.

G cluster_reactants Reactants cluster_product Product HalogenatedPyrazine 2-Chloro-3-methylpyrazine Synthesis Nucleophilic Aromatic Substitution HalogenatedPyrazine->Synthesis FurfurylMercaptan Furfuryl Mercaptan FurfurylMercaptan->Synthesis Product This compound Base Base (e.g., NaH, K₂CO₃) Base->Synthesis Catalyst/Solvent Synthesis->Product

Caption: General synthesis scheme for this compound.

Part 2: Design and Synthesis of Structural Analogs

Rationale for Analog Development

The development of structural analogs is driven by two primary objectives:

  • Modulation of Sensory Properties: To fine-tune the aroma profile, creating novel flavor ingredients with enhanced potency, different notes (e.g., more nutty, less sulfurous), or improved stability in food matrices.

  • Exploration of Biological Activity: To leverage the privileged pyrazine and furan scaffolds, which are present in numerous bioactive molecules.[11] Pyrazine derivatives have shown potential as anticancer, antimicrobial, and antiviral agents, making this a fertile ground for drug discovery.[12]

Key Structural Modification Points

The this compound scaffold offers several points for modification to generate a library of analogs. Each modification is hypothesized to influence the molecule's physicochemical and biological properties.

SAR_Points PyrazineRing 1 PyrazineRing->1 Pyrazine Ring (Substitution/Replacement) MethylGroup 2 MethylGroup->2 Alkyl Group (R¹) (Size/Branching) ThioetherLinker 3 ThioetherLinker->3 Thioether Linker (Oxidation/Replacement) FuranRing 4 FuranRing->4 Furan Moiety (R²) (Replacement with other heterocycles/aryl groups)

Caption: Key modification points for analog design.

General Synthetic Strategies

The synthesis of analogs follows a convergent strategy where different pyrazine cores and thiol side chains are prepared separately and then coupled. The Gutknecht pyrazine synthesis, involving the self-condensation of α-aminoketones, is a classic method for preparing the pyrazine core.[13] However, for creating diversity, starting with commercially available chloropyrazines is often more efficient.

Causality in Experimental Choice: The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is critical. It serves to deprotonate the thiol to form the more nucleophilic thiolate anion, which is necessary to attack the electron-deficient pyrazine ring. Aprotic polar solvents like DMF or THF are used to solvate the cation without interfering with the nucleophile, thereby accelerating the SₙAr reaction.

Experimental Protocol: Synthesis of an Exemplary Analog (2-(Benzylthio)-3-methylpyrazine)

This protocol describes the synthesis of an analog where the furan ring is replaced by a phenyl group. This modification allows for the investigation of how aromaticity and steric bulk in this position affect the molecule's properties.

Materials:

  • 2-Chloro-3-methylpyrazine (1.0 eq)

  • Benzyl mercaptan (1.1 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Argon), add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Thiolate Formation: Cool the flask to 0°C in an ice bath. Carefully add sodium hydride in portions to the THF. Rationale: This exothermic reaction is controlled at low temperatures to prevent runaway reactions.

  • Slowly add benzyl mercaptan dropwise to the stirred suspension. Allow the mixture to stir at 0°C for 30 minutes. The evolution of hydrogen gas should cease, indicating the complete formation of the sodium thiolate.

  • Coupling Reaction: Dissolve 2-chloro-3-methylpyrazine in a minimal amount of anhydrous THF and add it to the dropping funnel. Add the chloropyrazine solution dropwise to the reaction mixture at 0°C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ at 0°C. Rationale: This neutralizes any remaining base and hydrolyzes unreacted NaH safely.

  • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and brine. Rationale: Washing removes water-soluble impurities and residual solvent.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 2-(benzylthio)-3-methylpyrazine.

Part 3: Structure-Property Relationships

Structure-Activity Relationships (SAR) in Flavor Perception

The sensory profile of pyrazine analogs is highly dependent on their substitution pattern.

  • Pyrazine Ring Substituents (R¹): The size and nature of the alkyl group on the pyrazine ring are crucial. A methyl group, as in the parent compound, contributes to nutty and roasted notes.[3] Increasing the alkyl chain length or adding branching can alter the profile, often introducing greener or earthier notes.[13][14] For example, 2-isobutyl-3-methoxypyrazine is known for its distinct green bell pepper aroma.[14]

  • Thioether Linker: The sulfur atom is fundamental to the "roasted" and "meaty" character.[15] Oxidation of the thioether to a sulfoxide or sulfone would drastically increase polarity and is expected to diminish or eliminate the characteristic aroma.

  • Terminal Group (R²): This position offers the most significant potential for variation.

    • Replacing the furan ring with a phenyl ring (as in the protocol) may shift the aroma towards a more roasted, less sweet profile.

    • Substitution with a simple alkyl group (e.g., 2-methyl-3-(methylthio)pyrazine) often results in a more generic roasted, savory, or nutty character.[16]

    • Introducing other heterocycles like thiophene could enhance the sulfurous and roasted notes.

Exploring Bio-activity: From Flavor to Pharmacology

While developed for flavor, the this compound scaffold contains moieties of interest to medicinal chemists.

  • Pyrazine Core: The pyrazine ring is a bioisostere of pyrimidine and is found in numerous FDA-approved drugs, including the anti-tuberculosis agent pyrazinamide and the anticancer drug bortezomib. Its ability to act as a hydrogen bond acceptor and participate in aromatic interactions makes it a valuable pharmacophore.[12]

  • Furan Ring: The furan ring is also prevalent in pharmaceuticals like the diuretic furosemide and the antibacterial nitrofurantoin.[11] It can engage in various interactions with biological targets and its metabolic stability can be tuned by substitution.[11] Structure-activity relationship studies on furan-containing compounds have shown that modifications to the ring and its substituents are critical for biological efficacy.[17][18][19]

Analogs of this compound could be screened in a variety of assays (e.g., antimicrobial, antiproliferative, kinase inhibition) to identify potential therapeutic leads. The lipophilicity and electronic properties can be systematically tuned by varying the R¹ and R² groups to optimize for target binding and pharmacokinetic properties.

Part 4: Analytical and Characterization Workflow

A robust and self-validating workflow is essential to confirm the identity, purity, and properties of newly synthesized analogs. This ensures that any observed sensory or biological activity is attributable to the target compound.

A Self-Validating Protocol for Analog Characterization

G start Crude Synthesis Product purification Column Chromatography start->purification purity_check Purity Assessment (GC-MS / HPLC) purification->purity_check structure_id Structural Elucidation (¹H NMR, ¹³C NMR, HRMS) purity_check->structure_id Purity > 95% fail Repeat Purification or Resynthesize purity_check->fail Purity < 95% pass Pure, Characterized Analog structure_id->pass fail->purification sensory Sensory Evaluation (GC-Olfactometry) pass->sensory bio Biological Screening pass->bio

Caption: Workflow for the characterization of a new analog.

Spectroscopic and Chromatographic Techniques

1. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Purpose: To assess purity and confirm the molecular weight of the volatile analog.

  • Protocol:

    • Prepare a dilute solution of the purified analog (~100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.

    • Inject 1 µL into a GC-MS system equipped with a non-polar column (e.g., DB-5ms).

    • Use a temperature program starting at ~50°C, ramping to ~280°C to ensure elution of the compound.

    • Validation: A pure sample will show a single major peak in the chromatogram. The mass spectrum should show a molecular ion (M⁺) peak corresponding to the calculated molecular weight of the analog.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To unambiguously determine the chemical structure.

  • Protocol:

    • Dissolve 5-10 mg of the purified analog in ~0.7 mL of deuterated chloroform (CDCl₃).

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Validation: The ¹H NMR spectrum should show distinct signals for each unique proton with appropriate chemical shifts, coupling patterns, and integration values. For the exemplary analog, one would expect signals in the aromatic region for the pyrazine and phenyl protons, a singlet for the methyl group, and a singlet for the methylene bridge. The ¹³C NMR will confirm the number of unique carbon environments.

3. High-Resolution Mass Spectrometry (HRMS):

  • Purpose: To determine the exact molecular formula.

  • Protocol:

    • Submit a dilute solution of the sample for analysis via an HRMS technique (e.g., ESI-TOF).

    • Validation: The measured mass should be within 5 ppm of the calculated exact mass for the proposed molecular formula, providing definitive confirmation of the elemental composition.

Conclusion and Future Directions

This compound serves as an excellent starting point for chemical exploration. While its value in the flavor industry is well-established, the systematic synthesis and evaluation of its structural analogs present significant opportunities. By making targeted modifications to its core scaffold, researchers can develop novel flavorants with tailored sensory profiles. Furthermore, the inherent bio-activity associated with the pyrazine and furan motifs suggests that this class of compounds may hold untapped potential in medicinal chemistry. The methodologies outlined in this guide provide a comprehensive framework for synthesizing, purifying, and characterizing these analogs, paving the way for future discoveries in both sensory science and drug development.

References

  • Chen, J., et al. (2018). Structure–activity relationships of furazano[3,4-b]pyrazines as mitochondrial uncouplers. Bioorganic & Medicinal Chemistry Letters, 28(17), 2935-2939.
  • PubChem. (n.d.). 2-Methyl-3-(furfurylthio)pyrazine. National Center for Biotechnology Information.
  • MDPI. (2022). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. Molecules, 27(15), 4987.
  • The Good Scents Company. (n.d.). 2-methyl-3-furfuryl thiopyrazine.
  • Advanced Biotech. (n.d.). Heterocyclics, Pyrazines, & Sulfur.
  • Leffingwell & Associates. (n.d.). Heterocyclic Nitrogen- and Sulfur- Containing Aroma Chemicals. Perfumer & Flavorist.
  • Inchem.org. (n.d.). Sulfur-substituted Furan Derivatives (JECFA Food Additives Series 50).
  • The Good Scents Company. (n.d.). 2-methyl-3(or 5 or 6)-(furfuryl thio) pyrazine.
  • Scent Journer. (n.d.). The Chemistry of Pyrazines: Adding Nutty and Green Notes to Perfumes.
  • Perfumer & Flavorist. (2007). Pyrazines for Fragrances. 32(Oct), 34-38.
  • National Institutes of Health. (2022). Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. Bioorganic & Medicinal Chemistry, 71, 116942.
  • Widiastuti, A., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297.
  • National Institutes of Health. (2019). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Organic Letters, 21(11), 4057-4062.
  • ResearchGate. (2005). Synthesis of Thieno[3,4-b]pyrazine Oligomers as Precursors to Low Band Gap Materials and Models of Effective Conjugation.
  • Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. 40(1).
  • PubMed. (2022). Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. Bioorganic & Medicinal Chemistry, 71, 116942.
  • The Good Scents Company. (n.d.). 2-methyl-3-,5 or 6-(furfuryl thio) pyrazine.
  • Perflavory. (n.d.). 2-methyl-3-(methyl thio) pyrazine.
  • MDPI. (2023). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 28(19), 6825.
  • MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7350.
  • The Good Scents Company. (n.d.). 2-methyl-3-(methyl thio) pyrazine.
  • ResearchGate. (2020). Synthesis and Characterization of Pyrazine Derived Compounds as Potential Materials for Hole Transporting Layer (HTL).
  • ResearchGate. (2022). Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease.
  • ResearchGate. (2018). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound.

Sources

Introduction: The Aromatic Architects of Cooked Food

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Pyrazines in Food Chemistry

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are fundamental to the sensory experience of cooked, roasted, and fermented foods.[1][2] Their significance in food chemistry is immense; they are the primary architects of the desirable nutty, roasted, toasted, and savory notes that define the flavor profiles of products like coffee, cocoa, roasted nuts, baked bread, and grilled meats.[3][4] These potent aroma compounds are typically formed during thermal processing through the Maillard reaction and Strecker degradation.[5][6] With sensory thresholds often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range, even minute quantities of pyrazines can profoundly impact a food's overall flavor and consumer acceptance.[7]

This technical guide, designed for researchers, food scientists, and quality control professionals, provides a comprehensive exploration of pyrazines in food. We will delve into their formation mechanisms, detail authoritative analytical workflows for their identification and quantification, and discuss their sensory impact and safety. The focus is not merely on procedural steps but on the underlying scientific principles that govern experimental choices, ensuring a robust and validated approach to the study of these critical flavor compounds.

Chapter 1: The Genesis of Flavor - Pyrazine Formation Pathways

The vast majority of pyrazines in food are not naturally present in the raw ingredients but are generated during processing.[5] The primary route of formation is the Maillard reaction, a complex cascade of non-enzymatic browning reactions between the amino group of an amino acid, peptide, or protein and a carbonyl group of a reducing sugar.[6][8]

The core mechanism involves several key stages:

  • Initial Condensation: An amino acid reacts with a reducing sugar to form a Schiff base, which then cyclizes to an N-substituted glycosylamine.[6]

  • Amadori Rearrangement: The glycosylamine undergoes rearrangement to form an Amadori compound (an aminoketose).

  • Intermediate Formation: The Amadori compound degrades through various pathways to form highly reactive dicarbonyl intermediates (e.g., glyoxal, methylglyoxal, diacetyl).

  • Strecker Degradation: These dicarbonyls react with other amino acids in a process called Strecker degradation. This crucial step generates an aldehyde (Strecker aldehyde), which contributes to the overall aroma, and an α-aminoketone.[5]

  • Pyrazine Ring Formation: Two molecules of the α-aminoketone condense to form a dihydropyrazine intermediate, which is then oxidized to a stable, aromatic pyrazine ring.[5] Alkyl substitutions on the final pyrazine are derived from the side chains of the original amino acids and the structure of the dicarbonyl intermediates.[9]

The specific types and quantities of pyrazines formed are highly dependent on factors such as the types of amino acids and sugars present, temperature, time, pH, and water activity.[10]

Pyrazine_Formation A Amino Acid (e.g., Glycine, Alanine) SB Schiff Base A->SB + S Reducing Sugar (e.g., Glucose) S->SB AC Amadori Compound SB->AC Rearrangement DC α-Dicarbonyls AC->DC Degradation AK α-Aminoketone DC->AK + Amino Acid (Strecker Degradation) SA Strecker Aldehyde (Aroma Contributor) DC->SA DHP Dihydropyrazine AK->DHP x2, Condensation P Alkylpyrazine DHP->P Oxidation Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Food Sample (e.g., Coffee, Meat) Homogenize Homogenization (Grinding/Blending) Sample->Homogenize Spike Spike Internal Standard (e.g., Deuterated Pyrazine) Homogenize->Spike Extraction Extraction & Concentration Spike->Extraction SPME HS-SPME Extraction->SPME Volatiles LLE Solvent Extraction (LLE) Extraction->LLE Semi-Volatiles GCMS GC-MS Analysis SPME->GCMS LLE->GCMS GCO GC-Olfactometry (GC-O) (Optional for Sensory Data) GCMS->GCO Effluent Split Qual Qualitative Analysis (MS Library Match + Retention Index) GCMS->Qual Quant Quantitative Analysis (Calibration Curve) Qual->Quant Report Final Report Quant->Report

Sources

Methodological & Application

Application Note: Quantification of 2-Furfurylthio-3-methylpyrazine in Baked Goods by Headspace Solid-Phase Microextraction Coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and validated protocol for the quantification of 2-furfurylthio-3-methylpyrazine, a key aroma compound, in various baked goods. This compound, known for its characteristic roasted coffee and nutty aroma, is a significant contributor to the desirable flavor profile of many thermally processed foods.[1] Its formation is primarily attributed to the Maillard reaction between sulfur-containing compounds and reducing sugars during the baking process.[2][3] The accurate quantification of this compound is crucial for quality control, product development, and sensory analysis in the food industry. The described method utilizes Headspace Solid-Phase Microextraction (HS-SPME) for the efficient extraction and concentration of the analyte from the complex food matrix, followed by sensitive and selective analysis using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is designed for researchers, scientists, and quality control professionals in the food and beverage industry.

Introduction

The aroma of baked goods is a complex symphony of volatile and semi-volatile organic compounds generated through intricate chemical reactions during baking. Among these, pyrazines are a class of heterocyclic nitrogen-containing compounds that impart characteristic roasted, nutty, and toasted aromas.[4] this compound is a particularly potent odorant, contributing significantly to the desirable flavor profiles of products like bread crust and cookies.[5] The formation of this and other pyrazines is a hallmark of the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars at elevated temperatures.[2][6]

The concentration of this compound can vary significantly depending on factors such as ingredient composition (e.g., types of flour, sugars, and presence of sulfur-containing amino acids), baking time, and temperature.[5] Therefore, a robust and reliable analytical method is essential for its accurate quantification. Traditional methods for flavor analysis can be time-consuming and require significant amounts of organic solvents. Headspace Solid-Phase Microextraction (HS-SPME) offers a solvent-free, sensitive, and efficient alternative for the extraction of volatile and semi-volatile compounds from food matrices.[7][8] When coupled with Gas Chromatography-Mass Spectrometry (GC-MS), it provides excellent selectivity and sensitivity for the identification and quantification of target analytes.[9]

This application note provides a comprehensive, step-by-step protocol for the quantification of this compound in baked goods, along with guidelines for method validation to ensure data integrity and reliability, adhering to principles outlined by regulatory bodies such as the FDA.[1][7][10][11][12]

Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₀N₂OS
Molecular Weight 206.27 g/mol
Appearance Colorless to pale yellow liquid
Odor Roasted coffee, nutty
Boiling Point 153-156 °C at 1333Pa[1]
Refractive Index 1.595-1.605

Experimental Workflow

The overall workflow for the quantification of this compound in baked goods is depicted in the following diagram.

workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Weigh Baked Good Sample s2 Cryo-mill to Homogeneous Powder s1->s2 s3 Transfer to Headspace Vial s2->s3 s4 Add Internal Standard & Salt Solution s3->s4 e1 Incubation & Equilibration s4->e1 Transfer to Autosampler e2 Expose SPME Fiber to Headspace e1->e2 e3 Analyte Adsorption e2->e3 a1 Thermal Desorption in GC Inlet e3->a1 Transfer Fiber a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection (SIM) a2->a3 d1 Peak Integration a3->d1 d2 Calibration Curve Generation d1->d2 d3 Quantification of Analyte d2->d3

Caption: Workflow for this compound analysis.

Detailed Protocol

Materials and Reagents
  • This compound standard: (≥98% purity)

  • Internal Standard (IS): 2-Methyl-3-(methylthio)pyrazine or a suitable deuterated analog

  • Methanol: HPLC grade

  • Sodium Chloride (NaCl): Analytical grade

  • Deionized Water: Type 1

  • Baked Good Samples: Bread (crust and crumb separated), cookies, biscuits

Equipment
  • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

  • HS-SPME Autosampler

  • SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

  • 20 mL Headspace Vials with Magnetic Screw Caps and PTFE/Silicone Septa

  • Analytical Balance

  • Cryogenic Mill

  • Vortex Mixer

  • Pipettes and Pipette Tips

Preparation of Standards and Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard in methanol in a similar manner.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL). The calibration range should be adjusted based on the expected concentration of the analyte in the samples. A typical range for pyrazines in bread crust can be from low µg/kg to tens of µg/kg.[5]

  • Saturated NaCl Solution: Dissolve NaCl in deionized water until saturation is reached.

Sample Preparation
  • Sample Homogenization: Separate the crust and crumb of bread samples. For all baked good samples, freeze a representative portion with liquid nitrogen and immediately grind to a fine, homogeneous powder using a cryogenic mill. This prevents the loss of volatile compounds.

  • Sample Weighing and Vial Preparation: Accurately weigh 1.0 g of the homogenized sample powder into a 20 mL headspace vial.

  • Addition of Internal Standard and Salt Solution: Add a known amount of the internal standard solution (e.g., 10 µL of a 10 µg/mL solution) to each vial. Add 5 mL of the saturated NaCl solution. The addition of salt increases the ionic strength of the sample matrix, which enhances the partitioning of volatile analytes into the headspace.

  • Vial Sealing: Immediately seal the vial with a magnetic screw cap.

  • Vortexing: Vortex the vial for 30 seconds to ensure thorough mixing.

HS-SPME-GC-MS Analysis

The following table outlines the optimized instrumental parameters. These parameters may require further optimization depending on the specific instrumentation used.

ParameterConditionRationale
HS-SPME
SPME Fiber50/30 µm DVB/CAR/PDMSThis mixed-phase fiber is effective for a broad range of volatile and semi-volatile compounds, including pyrazines.[8]
Incubation Temperature60 °CBalances efficient volatilization of the analyte with minimizing potential artifact formation.
Incubation Time20 minAllows for the sample to reach thermal equilibrium before extraction.
Extraction Time30 minProvides sufficient time for the analyte to adsorb onto the SPME fiber and approach equilibrium.
Agitation250 rpmFacilitates the mass transfer of the analyte from the sample matrix to the headspace.
GC-MS
Injection Port Temperature250 °CEnsures rapid and complete thermal desorption of the analyte from the SPME fiber.
Injection ModeSplitlessMaximizes the transfer of the analyte to the GC column for improved sensitivity.
Carrier GasHelium (99.999% purity)
Flow Rate1.0 mL/min (constant flow)
GC ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column suitable for the separation of a wide range of volatile compounds.
Oven Temperature ProgramInitial temp 40 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold for 5 minProvides good separation of the target analyte from other matrix components.
MS Transfer Line Temp280 °C
Ion Source Temperature230 °C
Ionization ModeElectron Ionization (EI) at 70 eV
MS Acquisition ModeSelected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring characteristic ions of the target analyte and internal standard.
SIM Ions
This compoundm/z 206 (quantifier), 97, 81 (qualifiers)To be confirmed by analyzing the pure standard.
Internal Standardm/z to be determined based on the chosen IS

Method Validation

To ensure the reliability and accuracy of the results, the analytical method should be validated according to established guidelines, such as those from the FDA or AOAC International.[1][13][14][15] Key validation parameters are summarized below.

Validation ParameterAcceptance Criteria
Linearity Calibration curve with a correlation coefficient (r²) ≥ 0.995 over the desired concentration range.
Limit of Detection (LOD) and Limit of Quantification (LOQ) Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
Accuracy (Recovery) Spike recovery of the analyte in a representative blank matrix should be within 80-120%.
Precision (Repeatability and Intermediate Precision) Relative Standard Deviation (RSD) ≤ 15% for replicate analyses.
Selectivity No significant interfering peaks at the retention time of the analyte in blank matrix samples.

Data Analysis and Quantification

  • Peak Identification: Identify the peaks corresponding to this compound and the internal standard based on their retention times and mass spectra (by comparing with the pure standards).

  • Peak Integration: Integrate the peak areas of the quantifier ions for both the analyte and the internal standard.

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the working standard solutions.

  • Quantification: Calculate the concentration of this compound in the baked good samples using the linear regression equation from the calibration curve.

Logical Relationship Diagram

logic cluster_formation Analyte Formation cluster_analysis Analytical Process cluster_outcome Result & Application maillard Maillard Reaction extraction HS-SPME maillard->extraction Analyte in Matrix ingredients Precursors (Amino Acids, Sugars) ingredients->maillard baking Baking (Time, Temperature) baking->maillard separation GC Separation extraction->separation detection MS Detection separation->detection quantification Quantification detection->quantification concentration Analyte Concentration quantification->concentration quality Flavor Quality Assessment concentration->quality process Process Optimization concentration->process

Caption: Formation, analysis, and application logic.

Conclusion

The HS-SPME-GC-MS method detailed in this application note provides a sensitive, selective, and robust approach for the quantification of this compound in a variety of baked goods. The protocol is designed to be easily implemented in a laboratory setting and can be adapted for the analysis of other volatile flavor compounds. Proper method validation is crucial to ensure the generation of high-quality, reliable data for research, product development, and quality control purposes in the food industry.

References

  • U.S. Food and Drug Administration. (2023, December 11). Foods Program Methods Validation Processes and Guidelines.
  • U.S. Food and Drug Administration. (2021, September 28). Laboratory Methods (Food).
  • U.S. Food and Drug Administration. (2019, October 15). Guidelines for the Validation of Chemical Methods for the Foods Program.
  • U.S. Food and Drug Administration. (2024, December 9). Foods Program Compendium of Analytical Laboratory Methods.
  • ResearchGate. (n.d.). Optimization and Validation of a HS-SPME/GC–MS Method for the Analysis of Gluten-Free Bread Volatile Flavor Compounds.
  • AOAC International. (2023). Official Methods of Analysis, 22nd Edition (2023).
  • AOAC International. (2022, February 1). Chemical Experts Say It Is Not Possible to Analyze for ‘Sweet Taste’.
  • ResearchGate. (n.d.). Concentration of aroma compounds identified in whole wheat and intermediate wheatgrass bread crust.
  • ec-undp-electoralassistance.org. (n.d.). Aoac Methods Of Food Analysis.
  • riomaisseguro.rio.rj.gov.br. (n.d.). Official Methods Of Analysis Aoac.
  • National Center for Biotechnology Information. (2021, November 10). Biscuit Contaminants, Their Sources and Mitigation Strategies: A Review.
  • National Center for Biotechnology Information. (2021, April 26). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils.
  • ResearchGate. (n.d.). Headspace-Solid Phase Microextraction-Gas Chromatography-Tandem Mass Spectrometry (HS-SPME-GC-MS2) Method for the Determination of Pyrazines in Perilla Seed Oils.
  • CMDC Labs. (2024, February 11). Understanding the Significance of AOAC in Food Testing.
  • ResearchGate. (n.d.). Volatile compounds in whole meal bread crust: The effects of yeast level and fermentation temperature.
  • The Good Scents Company. (n.d.). 2-methyl-3-,5 or 6-(furfuryl thio) pyrazine, 65530-53-2.
  • ResearchGate. (n.d.). Optimization of Headspace Solid‐Phase Microextraction (HS‐SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC‐MS).
  • ResearchGate. (n.d.). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils.
  • National Center for Biotechnology Information. (2022, August 4). The Sensory-Directed Elucidation of the Key Tastants and Odorants in Sourdough Bread Crumb.
  • ResearchGate. (n.d.). The Sensory-Directed Elucidation of the Key Tastants and Odorants in Sourdough Bread Crumb.
  • ResearchGate. (n.d.). Chemistry of Bread Aroma: A Review.

Sources

Application Notes & Protocols: 2-Furfurylthio-3-methylpyrazine as a Potent Savory Flavoring Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Furfurylthio-3-methylpyrazine is a potent, sulfur-containing heterocyclic compound that is pivotal in the development of complex savory, roasted, and meaty flavor profiles.[1][2] Naturally formed during the thermal processing of food through the Maillard reaction, this molecule is characterized by an exceptionally low odor and taste threshold, allowing it to impart significant character at parts-per-billion (ppb) concentrations.[3][4] Its unique sensory profile, described as roasted coffee, nutty, and savory, makes it an indispensable tool for flavorists and product developers in various sectors, including processed foods, beverages, and seasonings.[5][6][7]

This guide provides a comprehensive overview of this compound, from its fundamental physicochemical properties to detailed protocols for its application and analysis. It is designed for researchers, food scientists, and formulation experts seeking to leverage this compound's capabilities to create authentic and impactful savory flavors. The information herein is grounded in established scientific principles and regulatory guidelines, ensuring both efficacy and safety in its application. This compound is generally recognized as safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA) and has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), affirming its suitability for use in food products.[8][9][10]

Section 1: Physicochemical & Sensory Properties

A thorough understanding of the physical, chemical, and sensory characteristics of this compound is fundamental to its effective application.

Physicochemical Data

The compound is typically supplied as a mixture of isomers (2-methyl-3-, 5-, or 6-(furfurylthio)pyrazine) and is a colorless to pale yellow liquid with high solubility in organic solvents like ethanol but is insoluble in water.[7][8]

PropertyValueReference
Chemical Name 2-((Furan-2-ylmethyl)thio)-3-methylpyrazine[8][11]
Synonyms 2-Methyl-3-(furfurylthio)pyrazine, Furfuryl 2-methyl-3-pyrazinyl sulfide[6][8]
CAS Number 65530-53-2 (for the mixture)[5][7]
Molecular Formula C₁₀H₁₀N₂OS[8][12]
Molecular Weight 206.27 g/mol [8]
Appearance Colorless to pale yellow liquid[8]
Boiling Point 153-156 °C at 10 mmHg (1333 Pa)[5][7]
Specific Gravity ~1.138 - 1.217 g/cm³ at 20°C[6][8][13]
Refractive Index ~1.580 - 1.605 at 20°C[6][8][13]
Solubility Insoluble in water; soluble in ethanol and other organic solvents[8][13]
Sensory Profile

This compound is renowned for its complex and potent aroma profile. Its character is highly dependent on concentration and the food matrix in which it is applied.

  • Odor: At high concentrations, it can be sulfurous and intense. When highly diluted (ppb range), it presents a desirable profile of roasted coffee, nuts (specifically hazelnut or sesame), and cooked meat.[6][7]

  • Flavor: It imparts a distinctly savory and roasted character.[8] It is a key contributor to "meaty" flavor notes and can enhance the overall umami and richness of a food product.[14] Its application can add depth and complexity, transforming a simple base into a well-rounded, savory experience.[1][15]

Section 2: Mechanism of Formation

The presence of this compound in cooked foods is a natural consequence of the Maillard reaction, a cornerstone of flavor chemistry.

Maillard Reaction Pathway

The Maillard reaction is a non-enzymatic browning reaction between reducing sugars and amino acids that occurs upon heating.[16] The formation of this specific molecule involves the convergence of two key pathways:

  • Pyrazine Formation: Amino acids react with dicarbonyl compounds (sugar degradation products) to form alkylpyrazines, which are responsible for nutty, roasted, and baked notes.[16][17]

  • Sulfur Compound Generation: Sulfur-containing amino acids (like cysteine) degrade to produce hydrogen sulfide (H₂S). Simultaneously, furan derivatives like furfural are formed from sugar degradation. The reaction of H₂S with furfural produces 2-furfurylthiol, a potent meaty and coffee-like aroma compound.[3][4]

This compound is ultimately formed from the reaction between a reactive pyrazine intermediate and 2-furfurylthiol.

G cluster_reactants Reactants (Thermal Processing) cluster_path1 Pyrazine Pathway cluster_path2 Sulfur Pathway Sugar Reducing Sugar (e.g., Ribose) Dicarbonyl Dicarbonyls Sugar->Dicarbonyl Furfural Furfural Sugar->Furfural Degradation AminoAcid Amino Acid (e.g., Cysteine) AminoAcid->Dicarbonyl H2S H₂S AminoAcid->H2S Degradation of Cysteine Methylpyrazine Methylpyrazine (Nutty, Roasted Notes) Dicarbonyl->Methylpyrazine Reaction with Amino Acid FinalProduct This compound (Complex Savory Flavor) Methylpyrazine->FinalProduct Reaction FFT 2-Furfurylthiol (Meaty, Coffee Notes) Furfural->FFT H2S->FFT FFT->FinalProduct Reaction

Simplified Maillard reaction pathway leading to this compound.

Section 3: Regulatory & Safety Profile

The use of this compound as a flavoring agent is well-regulated, with a strong safety record supported by international bodies.

Regulatory BodyIdentifierStatus & ConclusionReference
FEMA FEMA No. 3189Generally Recognized As Safe (GRAS)[8][9]
JECFA JECFA No. 1082No safety concern at current levels of intake when used as a flavouring agent.[8][18]
FDA CFR Title 21Approved as a flavoring agent or adjuvant.[8][9]

The JECFA evaluation provides confidence in the safety of this substance when used as intended in food manufacturing.[18] The established GRAS status by the FEMA Expert Panel further underscores its suitability for creating flavors.[19]

Section 4: Application Protocols in Food Systems

Due to its potency, this compound must be handled and dosed with precision. The following protocols provide a validated workflow for its incorporation and evaluation.

Protocol 4.1: Stock Solution Preparation

Causality: The pure compound is extremely concentrated. Preparing a stock solution is critical for achieving accurate and reproducible dosing at the ppb levels required for most applications. Ethanol is a common solvent due to its food-grade status and high volatility, which minimizes its own flavor contribution.

Materials:

  • This compound (as neat oil)

  • 95% Food-Grade Ethanol

  • Class A volumetric flasks (e.g., 10 mL, 100 mL)

  • Calibrated analytical balance (readable to 0.1 mg)

  • Glass pipettes or calibrated micropipettes

Procedure:

  • Primary Stock (0.1% w/v): a. Tare a clean, dry 10 mL volumetric flask on the analytical balance. b. Carefully add approximately 10 mg of this compound directly into the flask. Record the exact weight. c. Dilute to the 10 mL mark with 95% ethanol. d. Cap and invert the flask multiple times to ensure complete dissolution. This solution contains 1,000 ppm (or 1,000,000 ppb) of the active compound.

  • Secondary Stock (10 ppm): a. Pipette 1 mL of the Primary Stock solution into a 100 mL volumetric flask. b. Dilute to the 100 mL mark with 95% ethanol. c. Cap and mix thoroughly. This solution is now at a concentration of 10 ppm (10,000 ppb).

  • Working Solution (0.1 ppm): a. Pipette 1 mL of the Secondary Stock solution into another 100 mL volumetric flask. b. Dilute to the mark with 95% ethanol. This is the final working solution at 100 ppb.

Note: Always store stock solutions in amber glass bottles in a refrigerator to protect from light and heat.

Protocol 4.2: Incorporation into a Model Savory Broth

Objective: To evaluate the sensory impact of this compound at various concentrations in a simple, neutral food matrix.

Materials:

  • Working Solution (100 ppb) from Protocol 4.1

  • Low-sodium chicken or vegetable broth (as a base)

  • Graduated cylinders or pipettes

  • Beakers or food-grade containers

Procedure:

  • Prepare 1 kg of the base broth and hold it at a consistent serving temperature (e.g., 60°C).

  • Label three beakers: "Control," "5 ppb," and "10 ppb."

  • Control: Add 200 g of the warm broth to the "Control" beaker.

  • 5 ppb Sample: a. To the "5 ppb" beaker, add 200 g of the warm broth. b. The target is 5 ppb in 200 g. This requires 1 µg of the active compound. c. The working solution is 100 ppb, which is 0.1 µg/g. d. Add 10 g (or ~10 mL) of the 100 ppb working solution to the broth. Mix thoroughly.

  • 10 ppb Sample: a. To the "10 ppb" beaker, add 200 g of the warm broth. b. Add 20 g (or ~20 mL) of the 100 ppb working solution to the broth. Mix thoroughly.

  • Allow the samples to equilibrate for 5-10 minutes before evaluation.

Protocol 4.3: Sensory Evaluation Workflow

Causality: A structured sensory test is the only way to validate the effectiveness of a flavoring agent. A triangle test is a simple, statistically powerful method to determine if a perceptible difference exists between samples.

G cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis P1 Prepare Samples (Control, 5 ppb, 10 ppb) per Protocol 4.2 P2 Code Samples with 3-Digit Random Numbers P1->P2 P3 Prepare Triangle Test Sets (e.g., AAB, ABA, BAA) P2->P3 E1 Present Sample Set to Panelist P3->E1 E2 Panelist Tastes Samples and Identifies the 'Odd' Sample E1->E2 E3 Record Results E2->E3 A1 Collect All Panelist Data E3->A1 A2 Compare Correct Responses to Statistical Chart A1->A2 A3 Determine Significance (p < 0.05) A2->A3

Workflow for sensory evaluation using a triangle test.

Procedure:

  • Setup: For each concentration (e.g., 5 ppb vs. Control), prepare sets of three samples for each panelist. Two samples will be the control, and one will be the test concentration (or vice-versa). The order should be randomized.

  • Evaluation: Panelists are instructed to taste the three samples and identify which one is different from the other two.

  • Analysis: The number of correct identifications is tallied. This number is compared to a statistical table for triangle tests to determine if the difference is significant. A significant result validates that the added this compound has a perceptible sensory effect at that concentration.

Section 5: Stability & Handling

Like many sulfur-containing flavor compounds, this compound requires proper handling to maintain its integrity.

  • Oxidative Stability: Thiols can be susceptible to oxidation, which can lead to the formation of disulfides and a loss of the desired aroma. It is advisable to minimize headspace oxygen in storage containers.[20]

  • Thermal Stability: While formed at high temperatures, prolonged exposure to excessive heat during processing or storage can degrade the molecule.[20] Studies on the related compound 2-furfurylthiol show significant degradation during accelerated storage at 50°C.[21]

  • Storage: Store the neat material and concentrated stock solutions in a cool, dark place, preferably refrigerated (2-8°C) in tightly sealed amber glass containers.

References

  • ChemicalBook. (2025). This compound | 65530-53-2.
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  • INCHEM. (2003). Sulfur-substituted Furan Derivatives (JECFA Food Additives Series 50).
  • Adams, T. B., et al. (2002). The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients. Food and Chemical Toxicology, 40, 429-451.
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  • The Good Scents Company. (n.d.). 2-methyl-3-(methyl thio) pyrazine, 2882-20-4.
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  • The Good Scents Company. (n.d.). ((furfuryl thio)methyl) pyrazine, 59021-05-5.
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  • van Seeventer, P. B., et al. (2001). Stability of thiols in an aqueous process flavoring. Journal of Agricultural and Food Chemistry, 49(9), 4292-4295.
  • Zhang, Y., et al. (2021). Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. Molecules, 26(3), 699.
  • Kim, H. W., et al. (2021). Effect of amino acids in the Maillard reaction products generated from the reaction flavors of Tenebrio molitor (mealworm) protein and d-xylose. Food Science of Animal Resources, 41(1), 122-136.
  • Adams, A., et al. (2005). Formation of Pyrazines and a Novel Pyrrole in Maillard Model Systems of 1,3-Dihydroxyacetone and 2-Oxopropanal. Journal of Agricultural and Food Chemistry.
  • Blank, I., et al. (2008). Formation of furan and methylfuran by maillard-type reactions in model systems and food. Journal of Agricultural and Food Chemistry, 56(12), 4684-4691.
  • Becalski, A., et al. (2010). Development of an analytical method and survey of foods for furan, 2-methylfuran and 3-methylfuran with estimated exposure. Food Additives & Contaminants: Part A, 27(6), 764-775.

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Application Notes & Protocols: Strategic Use of 2-Furfurylthio-3-methylpyrazine for Authentic Meat Flavor Development

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Food Scientists, and Flavor Formulation Professionals

Abstract: This document provides a comprehensive technical guide on the application of 2-Furfurylthio-3-methylpyrazine, a potent sulfur-containing pyrazine, in the formulation of authentic meat flavors. We will delve into the compound's physicochemical properties, its foundational role in Maillard reaction chemistry, and its specific sensory contributions. The core of this guide presents detailed, field-proven protocols for dosage optimization and systematic sensory evaluation, designed to empower researchers and developers to leverage this key aroma compound effectively.

Introduction: The Architecture of Meat Flavor

The desirable flavor of cooked meat is a complex symphony of hundreds of volatile compounds generated primarily through the Maillard reaction and lipid degradation.[1][2] Among these, pyrazines are instrumental in delivering the characteristic roasted, savory, and nutty notes.[3][4][5][6] this compound (FEMA No. 3189) has been identified as a critical contributor to the authentic "meaty" character. Its unique structure, combining a pyrazine ring with a sulfur-containing furfuryl group, imparts a powerful and specific roasted, slightly sulfurous, and savory meat aroma, reminiscent of cooked beef and coffee.[7][8][9]

Understanding the causality behind its formation and its sensory impact is paramount for its strategic application. This compound arises from the interaction of sulfur donors (like the amino acid cysteine), furan derivatives (from sugar degradation), and pyrazine precursors during thermal processing.[10] This guide will provide the foundational knowledge and practical methodologies to harness its potential in creating compelling meat flavor profiles for a variety of applications.

Physicochemical & Sensory Profile

A thorough understanding of the compound's properties is the first step in its effective application.

PropertyValueSource(s)
Chemical Name 2-Methyl-3-(furfurylthio)pyrazine[8]
Synonyms This compound, (3,5 or 6)-furfuryl thio-2-methylpyrazine[7][11]
CAS Number 65530-53-2 (for isomer mixture)[7][9][12]
FEMA Number 3189[8][12]
Molecular Formula C₁₀H₁₀N₂OS[8][9]
Molecular Weight 206.27 g/mol [8][9]
Appearance Colorless to pale yellow solid/liquid[11]
Solubility Soluble in alcohol; sparingly soluble in water (est. 198.1 mg/L @ 25°C)[7][11]
Sensory Profile Roasted coffee, nutty, cooked meat, sulfurous[7][9]

The Genesis of Flavor: Maillard Reaction Pathway

The formation of this compound is a direct result of the Maillard reaction, a non-enzymatic browning process that is fundamental to the flavor of cooked foods.[13][14] The reaction involves a cascade of chemical changes initiated by the condensation of a reducing sugar (like ribose, abundant in meat) and an amino acid.[2][13]

The pathway involves the formation of key intermediates. α-dicarbonyl compounds, formed during the advanced stages, react with amino acids in a process known as Strecker degradation to produce aldehydes and aminoketones.[15] These aminoketones can then self-condense to form dihydropyrazines, which subsequently oxidize to stable, aromatic pyrazines.[15][16] The incorporation of the "furfurylthio" group arises from the reaction of sulfur-containing compounds (like hydrogen sulfide from cysteine degradation) with furan-based molecules (like furfural from sugar breakdown).[10]

Maillard_Pathway cluster_reactants Reactants cluster_early Early Stage cluster_intermediate Intermediate Stage cluster_final Final Products Reducing_Sugar Reducing Sugar (e.g., Ribose) Amadori Amadori Product Reducing_Sugar->Amadori Condensation Amino_Acid Amino Acid (e.g., Cysteine) Amino_Acid->Amadori Condensation H2S H₂S Amino_Acid->H2S Degradation Dicarbonyls α-Dicarbonyls Amadori->Dicarbonyls Rearrangement Furans Furans / Furfural Amadori->Furans Aminoketones Aminoketones Dicarbonyls->Aminoketones + Amino Acid (Strecker Degradation) Pyrazines Pyrazines Aminoketones->Pyrazines Condensation & Oxidation Target_Compound This compound Furans->Target_Compound Further Reactions H2S->Target_Compound Further Reactions Pyrazines->Target_Compound Further Reactions

Caption: Simplified Maillard reaction pathway leading to pyrazine formation.

Application Protocol: Model Meat Flavor Formulation

This protocol provides a systematic approach for incorporating this compound into a base formulation to evaluate its impact and determine optimal dosage.

4.1 Objective To create a series of flavored bases with varying concentrations of this compound to identify the dosage that imparts a desired meaty, roasted character.

4.2 Materials & Equipment

  • Flavor Compound: this compound (as a mixture of isomers, FEMA 3189)

  • Solvent: Propylene Glycol (PG), food grade

  • Base Medium: Low-sodium vegetable broth or a solution of 0.5% NaCl and 0.05% Monosodium Glutamate (MSG) in deionized water.

  • Equipment: Analytical balance, magnetic stirrer and stir bars, glass beakers, volumetric flasks, micropipettes, amber glass vials for storage.

4.3 Procedure

Step 1: Preparation of Stock Solution (0.1% w/w)

  • Rationale: Direct dosing of the neat compound is difficult due to its potency. A stock solution allows for accurate and reproducible dilutions.

  • Tare a clean, dry beaker on the analytical balance.

  • Add 99.9 g of Propylene Glycol.

  • Carefully add 0.1 g of this compound.

  • Place a stir bar in the beaker and stir on a magnetic stirrer until the solution is completely homogenous.

  • Transfer to a labeled amber glass vial and store at 4°C.

Step 2: Dosing into the Base Medium

  • Rationale: A controlled, incremental dosing strategy is essential to map the sensory effect from detection threshold to overpowering.

  • Prepare 1 kg of the base medium (vegetable broth or salt/MSG solution).

  • Using the 0.1% stock solution, prepare a series of test samples according to the table below. Add the stock solution to the base medium and mix thoroughly.

Sample IDTarget ProfileConcentration (ppm in final product)Grams of 0.1% Stock per 100g Base
CTRLControl00
V1Threshold / Brothy0.10.010 g
V2Roasted Chicken0.50.050 g
V3Roasted Beef1.00.100 g
V4Intense / Grilled2.00.200 g

Note: These concentrations are starting points. The FEMA GRAS usage level for beverages and baked goods is up to 1.0 ppm, providing a safe and effective range for initial trials.[11]

Step 3: Application & Equilibration

  • The prepared flavor solutions can be evaluated as broths.

  • Alternatively, they can be applied to a food matrix (e.g., a hydrated plant-based protein crumble at a 10% dosage) and allowed to equilibrate for at least 30 minutes before cooking and evaluation.

Protocol: Sensory Evaluation of Formulations

A structured sensory evaluation is critical to translate chemical formulations into successful products.[17][18] This protocol utilizes descriptive analysis to quantify the flavor profile.

5.1 Objective To systematically assess the sensory attributes of the prepared samples and determine the optimal concentration of this compound.

5.2 Panel & Environment

  • Panelists: Recruit 8-12 panelists, either trained in descriptive analysis or experienced consumers of meat products.[17][19]

  • Environment: Conduct evaluations in individual sensory booths under neutral lighting to minimize bias.[20]

5.3 Methodology

Step 1: Sample Preparation & Presentation

  • Heat all samples (broths or food matrix) to a consistent and safe serving temperature (e.g., 60°C).

  • Present approximately 30 mL of each sample in a coded, identical container.[21]

  • Randomize the presentation order for each panelist to avoid first-order and carry-over effects.[21]

  • Provide unsalted crackers and room temperature water for palate cleansing between samples.[20]

Step 2: Attribute Evaluation

  • Instruct panelists to rate the intensity of the following attributes for each sample on a 10-cm line scale anchored from "Not Perceptible" to "Very Intense".

    • Roasted: Aroma associated with roasting or grilling.

    • Meaty/Savory: Characteristic savory, brothy flavor of cooked meat.

    • Sulfurous: Notes of cooked sulfur, can be positive (meaty) or negative (eggy) depending on intensity.

    • Coffee/Nutty: Secondary roasted notes.

    • Overall Flavor Impact: The total intensity of the added flavor.

Step 3: Data Analysis

  • Measure the markings on the line scales and convert them to numerical data.

  • Calculate the mean scores for each attribute for each sample.

  • Analyze the data to identify the concentration that yields the desired high scores for "Roasted" and "Meaty/Savory" without creating an overpowering "Sulfurous" note.

Sensory_Workflow Prep Sample Preparation (Heating, Coding, Randomization) Present Present Samples to Panelists Prep->Present Evaluate Panelists Evaluate Attributes (Roasted, Meaty, Sulfurous) Present->Evaluate Cleanse Palate Cleansing (Water, Crackers) Evaluate->Cleanse Collect Data Collection (Measure line scales) Evaluate->Collect Cleanse->Evaluate Analyze Data Analysis (Calculate means, Compare samples) Collect->Analyze Decision Determine Optimal Concentration Analyze->Decision

Caption: Workflow for descriptive sensory analysis.

Stability & Handling Considerations

This compound, like many sulfur-containing flavor compounds, requires careful handling to ensure its stability and potency.

  • Oxidative Stability: Thiols can be susceptible to oxidation. While studies suggest this compound's instability may be more related to polymerization than oxidation, it is prudent to minimize headspace oxygen in storage containers.[22]

  • Thermal Stability: Research on similar thiols like 2-furfurylthiol shows degradation during accelerated storage at elevated temperatures (50°C) in aqueous systems.[22][23] It is relatively stable during typical cooking processes, as it is formed under such conditions, but excessive or prolonged heating should be avoided in the final product application to prevent flavor loss.

  • Storage: Store the neat compound and concentrated solutions in tightly sealed amber glass containers in a cool, dark place (refrigeration at 4°C is recommended) to protect from light and oxygen.

Conclusion

This compound is an indispensable tool in the palette of the modern flavorist. Its ability to impart authentic roasted and savory meat notes is unparalleled. By understanding its chemical origins in the Maillard reaction and applying systematic, data-driven protocols for dosage and sensory evaluation, researchers and developers can precisely control its impact. The methodologies outlined in this guide provide a robust framework for moving from a single ingredient to a well-balanced, consumer-preferred meat flavor formulation.

References

  • Pipzine Chemicals. (n.d.). Pioneering Pyrazine Development in China: Innovative Applications, Expert Insights & Latest Research News.
  • Advanced Biotech. (n.d.). Natural Pyrazines.
  • (2025, November 13). The Science of Savory: Utilizing Pyrazines in Food Seasonings.
  • (2025, October 9). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. ResearchGate.
  • Taylor & Francis. (n.d.). Pyrazine – Knowledge and References.
  • (2025, May 19). Enhancing Sensory Evaluation in Meat Science: Insights from Experts. IFT Connect.
  • (2019, October 14). Sensory evaluation of meat and meat products: fundamentals and applications. IOP Conference Series: Earth and Environmental Science.
  • (2023, December 4). Key Sensory Attributes for Evaluating Meat Products. Agriculture Institute.
  • (2023, December 2). Guidelines for Presenting Meat Samples in Sensory Testing. Agriculture Institute.
  • (2023, February 10). Sensory Analysis In Meat and Meat Products. IARAS Journals.
  • The Good Scents Company. (n.d.). 2-methyl-3(or 5 or 6)-(furfuryl thio) pyrazine.
  • The Good Scents Company. (n.d.). 2-methyl-3-,5 or 6-(furfuryl thio) pyrazine.
  • PubChem. (n.d.). 2-Methyl-3-(furfurylthio)pyrazine.
  • Win Win International Inc. (n.d.). 2-Methyl-3(5 or 6)-Furfurylthio Pyrazine.
  • (n.d.). Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids.
  • Parchem. (n.d.). 2 methyl (3 furfuryl thio) pyrazine (Cas 65530-53-2).
  • The Good Scents Company. (n.d.). 3-methyl pyrazine 2-(2-furyl)-3-methylpyrazine.
  • Chemrio. (n.d.). This compound.
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  • Perflavory. (n.d.). 2-methyl-3-(methyl thio) pyrazine, 2882-20-4.
  • The Good Scents Company. (n.d.). 2-methyl-3-(methyl thio) pyrazine, 2882-20-4.
  • (n.d.). Development of an analytical method for the screening of meaty flavors in commercial foodstuff by SPME-GC/O-MS. Lund University Publications.
  • van Seeventer, P. B., Weenen, H., Winkel, C., & Kerler, J. (2001). Stability of thiols in an aqueous process flavoring. Journal of Agricultural and Food Chemistry, 49(9), 4292–4295.
  • (n.d.). Flavour formation in meat and meat a review products:.
  • (n.d.). Mechanisms of Formation of Alkylpyrazines in the Maillard Reaction. datapdf.com.
  • (n.d.). Scheme of the early, advanced and final Maillard reaction pathways and.... ResearchGate.
  • (n.d.). Formation and Reduction of Toxic Compounds Derived from the Maillard Reaction During the Thermal Processing of Different Food Matrices. PubMed.
  • (2025, August 6). Formation of Pyrazines and a Novel Pyrrole in Maillard Model Systems of 1,3-Dihydroxyacetone and 2-Oxopropanal | Request PDF. ResearchGate.
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Application Note: A Validated Protocol for the Synthesis of 2-Furfurylthio-3-methylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Furfurylthio-3-methylpyrazine is a key organosulfur compound renowned for its potent roasted coffee, nutty, and meaty aroma profile.[1] Consequently, it is a valuable flavoring agent in the food and beverage industry.[2] This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound. The methodology is grounded in a nucleophilic substitution reaction, designed for efficiency and scalability in a research setting. This guide explains the underlying chemical principles, details the experimental procedure, outlines safety precautions, and offers troubleshooting advice to ensure a high-yield, high-purity synthesis.

Introduction and Scientific Principles

The synthesis of this compound is achieved through the formation of a thioether bond. The core of this protocol involves a nucleophilic substitution reaction, a fundamental concept in organic chemistry. In this specific application, a potent nucleophile, the thiolate anion of 2-furfuryl mercaptan (furan-2-ylmethanethiol), is generated in situ using a base. This thiolate then attacks the electrophilic carbon atom on the pyrazine ring of 2-chloro-3-methylpyrazine, displacing the chloride leaving group.

The choice of a moderately strong base and an appropriate solvent is critical. The base must be strong enough to deprotonate the thiol to form the reactive thiolate but not so strong as to promote side reactions. An alcoholic solvent like ethanol is often preferred as it readily dissolves the reactants and is compatible with the reaction conditions. The reaction proceeds efficiently under reflux, providing the necessary thermal energy to overcome the activation barrier.

Reaction Mechanism

The synthesis follows a bimolecular nucleophilic substitution (SNAr) pathway, which is typical for nucleophilic aromatic substitution on activated heterocyclic systems.

  • Deprotonation: The base (e.g., Sodium Hydroxide) removes the acidic proton from 2-furfuryl mercaptan to form the sodium furfurylthiolate.

  • Nucleophilic Attack: The highly nucleophilic sulfur atom of the thiolate attacks the carbon atom bonded to the chlorine atom on the 2-chloro-3-methylpyrazine ring.

  • Chloride Displacement: The chloride ion is expelled as a leaving group, resulting in the formation of the final product, this compound.

Reaction_Mechanism Figure 1: S N Ar Reaction Mechanism cluster_reactants Reactants cluster_product Product R1 2-Furfuryl Mercaptan Thiolate Furfurylthiolate Anion (Nucleophile) R1->Thiolate Deprotonation R2 2-Chloro-3-methylpyrazine Product This compound R2->Product Base Base (NaOH) Base->Thiolate Thiolate->Product Nucleophilic Attack & Chloride Displacement

Caption: Figure 1: SNAr Reaction Mechanism

Experimental Protocol

This section provides a detailed workflow for the synthesis. It is imperative to follow all safety guidelines.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaPuritySupplier Recommendation
2-Chloro-3-methylpyrazine18309-67-6C₅H₅ClN₂≥98%Sigma-Aldrich, TCI
2-Furfuryl Mercaptan98-02-2C₅H₆OS≥98%Sigma-Aldrich, Alfa Aesar
Sodium Hydroxide (NaOH)1310-73-2NaOH≥98%Standard Lab Grade
Ethanol (EtOH), Anhydrous64-17-5C₂H₅OH≥99.5%Standard Lab Grade
Dichloromethane (DCM)75-09-2CH₂Cl₂ACS GradeStandard Lab Grade
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄ACS GradeStandard Lab Grade
Deionized Water7732-18-5H₂O--
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Fume hood

Safety Precautions
  • General: Conduct the entire experiment in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.

  • Chemical Hazards:

    • This compound: Flammable liquid and vapor. Harmful if swallowed. Causes skin and serious eye irritation.[3]

    • 2-Chloro-3-methylpyrazine: Corrosive and may cause burns.

    • 2-Furfuryl Mercaptan: Pungent odor. Irritant.

    • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

    • Dichloromethane: Volatile and a suspected carcinogen.

  • Handling: Avoid inhalation of vapors and direct contact with skin and eyes. In case of fire, use carbon dioxide, dry chemical, or foam to extinguish.[4] Keep ignition sources away, as the final product is flammable.

Step-by-Step Synthesis Procedure

Caption: Figure 2: Experimental Workflow Diagram

  • Thiolate Preparation:

    • In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer and dropping funnel, dissolve 2-furfuryl mercaptan (e.g., 5.7 g, 0.05 mol) in 50 mL of anhydrous ethanol.

    • In a separate beaker, prepare a solution of sodium hydroxide (e.g., 2.0 g, 0.05 mol) in 25 mL of deionized water.

    • Cool the flask containing the mercaptan solution in an ice bath. Slowly add the sodium hydroxide solution dropwise over 15-20 minutes, maintaining the temperature below 10°C. Stir for an additional 30 minutes in the ice bath after the addition is complete.

  • Reaction:

    • Dissolve 2-chloro-3-methylpyrazine (e.g., 6.4 g, 0.05 mol) in 25 mL of anhydrous ethanol.

    • Add this solution dropwise to the freshly prepared sodium furfurylthiolate solution at room temperature.

    • Once the addition is complete, attach a reflux condenser and heat the mixture to reflux (approximately 78°C) using a heating mantle. Maintain reflux for 4-6 hours.

  • Work-up and Isolation:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-chloro-3-methylpyrazine) is consumed.

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a separatory funnel containing 100 mL of deionized water.

    • Extract the aqueous layer three times with 50 mL portions of dichloromethane (DCM).

    • Combine the organic extracts and wash them once with 50 mL of brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude oil can be purified by vacuum distillation. The boiling point of this compound is reported to be 153-156°C at 1333 Pa (approx. 10 mmHg).[5] This step is crucial to remove any unreacted starting materials and side products.

Results and Discussion

Following this protocol, the expected outcome is a colorless to pale yellow liquid with a characteristic roasted coffee aroma.[2] The typical yield for this synthesis ranges from 70% to 85%, depending on the purity of the reagents and the precision of the experimental execution.

Physicochemical Properties
PropertyValueReference(s)
Molecular Weight206.27 g/mol [2]
AppearanceColorless to pale yellow liquid[2]
Boiling Point153-156 °C @ 1333 Pa[5]
Density1.138 - 1.148 g/cm³ at 20°C[2]
Refractive Index (n²⁰D)1.580 - 1.586[2]
SolubilityInsoluble in water, soluble in organic solvents[2]
Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield Incomplete deprotonation of the thiol.Ensure the base is fresh and accurately weighed. Allow sufficient time for thiolate formation.
Inactive 2-chloro-3-methylpyrazine.Use a fresh bottle of the reagent or purify it before use.
Insufficient reaction time or temperature.Ensure the mixture reaches and maintains reflux. Extend the reaction time and monitor via TLC.
Presence of Impurities Incomplete reaction.Optimize reaction time and temperature.
Side reactions (e.g., oxidation of the thiol).Maintain an inert atmosphere (e.g., under nitrogen) if necessary, although typically not required for this reaction.
Inefficient purification.Ensure proper vacuum is achieved during distillation. Use a fractionating column for better separation if needed.

Conclusion

This application note details a robust and reliable protocol for the laboratory-scale synthesis of this compound. By carefully controlling reaction conditions and adhering to the outlined safety procedures, researchers can consistently obtain this valuable flavor compound in high yield and purity. The provided mechanistic insights and troubleshooting guide serve as a valuable resource for optimizing the synthesis and for adapting the protocol to different scales or analogous chemical transformations.

References

  • PubChem. (n.d.). 2-Methyl-3-(furfurylthio)pyrazine. National Center for Biotechnology Information.
  • Advanced Biotech. (2021, September 9). Safety Data Sheet: 2-Furfurylthio-3(5/6)-methyl pyrazine synthetic.
  • The Good Scents Company. (n.d.). 2-methyl-3-furfuryl thiopyrazine.
  • Organic Syntheses. (n.d.). 2-furfuryl mercaptan. Organic Syntheses Procedure.

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Application Note: High-Fidelity Quantification of Sulfur-Containing Flavor Compounds Using Stable Isotope Dilution Assays (SIDA)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Sulfur-containing compounds are paramount to the characteristic aroma of numerous foods and beverages, including coffee, wine, tropical fruits, and cooked meats. However, their accurate quantification is a significant analytical challenge due to their chemical lability, high volatility, and presence at trace concentrations (ng/L to µg/L) within complex matrices.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and quality control professionals on the theory and practice of Stable Isotope Dilution Assay (SIDA) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). We present a robust, self-validating protocol that addresses the inherent difficulties of sulfur flavor analysis, ensuring the highest degree of accuracy and precision.

The Analytical Challenge of Sulfur Flavor Compounds

Volatile sulfur compounds (VSCs) are a double-edged sword in flavor chemistry. They can be potent "character-impact" compounds that define a product's desirable aroma, such as 2-furfurylthiol in coffee or 4-mercapto-4-methyl-2-pentanone (4MMP) in tropical fruits.[1][2] Conversely, they can also be responsible for undesirable off-flavors, like the "rotten egg" smell of hydrogen sulfide in wine.[2] Their reliable measurement is complicated by several factors:

  • Low Sensory Thresholds: Many VSCs are perceived by the human nose at exceptionally low concentrations, often in the parts-per-trillion range, demanding highly sensitive analytical methods.[2][3]

  • High Reactivity: Thiols (-SH group) are particularly susceptible to oxidation, readily forming less odorous disulfides.[1][4] This chemical instability can lead to significant analyte loss during sample preparation and analysis, resulting in underestimation.[5]

  • Volatility and Thermal Lability: The volatile nature of many VSCs makes them prone to loss during sample handling.[4] Furthermore, they can degrade or rearrange under the high temperatures used in GC injectors, forming analytical artifacts.[1]

  • Complex Food Matrices: Flavor compounds are embedded in intricate matrices containing fats, proteins, carbohydrates, and other volatiles. These matrix components can interfere with extraction and ionization, causing signal suppression or enhancement in the mass spectrometer.[6]

Traditional quantification methods using external or non-isotopic internal standards fail to adequately compensate for these unpredictable losses and matrix effects, leading to unreliable results.

The Gold Standard: Principle of Stable Isotope Dilution Assay (SIDA)

SIDA is the benchmark method for the accurate quantification of trace compounds in complex samples.[7][8] Its power lies in using a stable, isotopically labeled version of the analyte as the internal standard (e.g., containing ²H, ¹³C, or ³⁴S).[9]

The Core Principle: A known quantity of the labeled internal standard is added to the sample at the very beginning of the analytical workflow.[7][9] Because the labeled standard is chemically and physically identical to the native (unlabeled) analyte, it experiences the exact same losses during every subsequent step: extraction, cleanup, derivatization, and injection.[8] The mass spectrometer can differentiate between the native analyte and the heavier labeled standard. Quantification is therefore based on the ratio of the instrumental response of the native analyte to its labeled counterpart.[9] This ratio remains constant regardless of analyte loss, effectively canceling out errors from sample preparation and matrix effects.

SIDA_Principle cluster_0 1. Sample Spiking cluster_1 2. Sample Preparation cluster_2 3. GC-MS Analysis A Native Analyte (Unknown Amount) C Extraction, Derivatization, etc. (Analyte Loss Occurs) A->C Both behave identically B Labeled Standard (Known Amount) B->C D Quantification based on Peak Area Ratio (Analyte / Standard) C->D Ratio is preserved

Figure 1: The fundamental principle of Stable Isotope Dilution Assay (SIDA).

Experimental Design & Critical Components

Isotopically Labeled Internal Standards

The quality of the SIDA is contingent upon the quality of the labeled standard.

  • Chemical Purity: The standard should be free from unlabeled analyte.

  • Isotopic Purity: High isotopic enrichment is necessary to minimize signal overlap between the analyte and the standard.

  • Label Position: The isotopic label must be in a non-exchangeable position on the molecule to prevent loss of the label during sample preparation.

  • Availability: While many labeled standards are commercially available, some may require custom synthesis.[10][11]

Instrumentation
  • Gas Chromatograph (GC): Equipped with a split/splitless injector and a suitable capillary column. A polar, thick-film column (e.g., DB-FFAP or similar) is often recommended for retaining highly volatile sulfur compounds and achieving sharp peaks.[12]

  • Mass Spectrometer (MS): A quadrupole or tandem quadrupole (MS/MS) mass spectrometer is required for its ability to selectively monitor specific ions, providing the necessary sensitivity and specificity.

  • Sulfur-Specific Detectors (for method development): A Pulsed Flame Photometric Detector (PFPD) or Sulfur Chemiluminescence Detector (SCD) can be invaluable during initial method development to locate trace sulfur peaks in a complex chromatogram before optimizing the MS parameters.[2][13][14]

Detailed Experimental Protocol: SIDA of VSCs in a Liquid Matrix (e.g., Wine, Beer, Fruit Juice)

This protocol utilizes Headspace Solid-Phase Microextraction (HS-SPME), a solvent-free and sensitive extraction technique well-suited for volatile compounds.[7][15][16] For thiols, an optional but highly recommended derivatization step is included to enhance stability and chromatographic performance.[4][17]

SIDA_Workflow Sample 1. Sample Collection (e.g., 5 mL liquid) Spike 2. Internal Standard Spiking Add known amount of labeled standard solution Sample->Spike Vial 3. Vial Preparation Add sample and salt (e.g., NaCl) to 20 mL headspace vial Spike->Vial Deriv 4. Derivatization (Optional) Add derivatizing agent (e.g., PFBBr) for thiol analysis Vial->Deriv Incubate 5. Incubation & Extraction Equilibrate headspace. Expose SPME fiber (e.g., DVB/CAR/PDMS) Deriv->Incubate Desorb 6. Thermal Desorption Inject fiber into GC inlet Incubate->Desorb GCMS 7. GC-MS Analysis Separation & Detection (SIM/MRM mode) Desorb->GCMS Data 8. Data Processing Integrate peak areas & calculate ratio GCMS->Data Quant 9. Quantification Calculate concentration using calibration curve Data->Quant

Figure 2: General experimental workflow for SIDA of VSCs using HS-SPME-GC-MS.
Step 1: Sample Preparation and Spiking
  • Aliquot 5 mL of the liquid sample (e.g., beer, dealcoholized wine) into a 20 mL glass headspace vial.

  • Spike the sample with a known amount of the isotopically labeled internal standard solution. The amount should be chosen to yield a peak area ratio of analyte-to-standard close to 1 for typical samples.

  • Add 1.5 g of sodium chloride (NaCl).

  • Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

  • Scientist's Note (Causality): The labeled standard is added first to ensure it undergoes identical processing as the native analyte, which is the foundational principle of SIDA.[9] Adding salt ("salting out") increases the ionic strength of the aqueous sample, which decreases the solubility of volatile organic compounds and promotes their partitioning into the headspace, thereby increasing extraction efficiency.[18]

Step 2: Derivatization (for Thiols)

This step is crucial for improving the stability and chromatographic behavior of reactive thiols.

  • Prepare a solution of 2,3,4,5,6-Pentafluorobenzyl bromide (PFBBr) in acetone.

  • Inject a small volume (e.g., 10 µL) of the PFBBr solution into the sealed vial through the septum.

  • Rationale: The PFBBr reagent reacts with the sulfhydryl (-SH) group of thiols, replacing the reactive hydrogen with a stable, bulky pentafluorobenzyl group.[17][19] This derivatization increases the volatility and thermal stability of the thiols and improves their chromatographic peak shape, preventing tailing.[20]

Step 3: Headspace Solid-Phase Microextraction (HS-SPME)
  • Place the vial in an autosampler tray equipped with an agitator and heater.

  • Incubation/Equilibration: Incubate the vial at 40°C for 15 minutes with agitation (e.g., 250 rpm) to allow the volatiles to partition into the headspace.

  • Extraction: Expose the SPME fiber to the headspace for 30 minutes at 40°C with continued agitation.

    • Fiber Choice: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for a broad range of volatile and semi-volatile sulfur compounds.[18][21]

  • Scientist's Note: The incubation time, temperature, and extraction time are critical parameters that must be optimized for the specific analytes and matrix to ensure reproducible and efficient extraction.[21]

Step 4: GC-MS Analysis
  • Desorption: Immediately transfer the SPME fiber to the GC inlet and desorb for 5 minutes at 250°C in splitless mode.

  • GC-MS Parameters: The following are typical starting parameters that should be optimized.

ParameterRecommended SettingRationale
Injector 250°C, Splitless Mode (1 min)Ensures efficient thermal desorption of analytes from the SPME fiber onto the column while maximizing sensitivity.
Carrier Gas Helium, Constant Flow (e.g., 1.2 mL/min)Inert gas that provides good chromatographic efficiency.
Column DB-FFAP or similar polar column (e.g., 30m x 0.25mm, 0.25µm)A polar stationary phase is effective for separating polar sulfur compounds and can help resolve them from matrix interferences.[12]
Oven Program 40°C (hold 3 min), ramp 5°C/min to 220°C (hold 5 min)A starting temperature below the boiling point of the most volatile analyte ensures good focusing on the column. The ramp separates compounds by boiling point.
MS Source Electron Ionization (EI) at 70 eVStandard ionization technique that produces repeatable fragmentation patterns for compound identification.
MS Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) Crucial for achieving the high sensitivity and selectivity required for trace-level quantification. Monitor at least two characteristic ions for the native analyte and their corresponding heavier ions for the labeled standard.

Data Analysis, Quantification, and Performance

The concentration of the analyte in the sample is calculated using the following equation, derived from a calibration curve:

Concentration_Analyte = (Area_Analyte / Area_Standard) * (Concentration_Standard / Response_Factor)

Where the Response Factor (RF) is determined from the slope of the calibration curve, which plots the area ratio (Analyte/Standard) against the concentration ratio.

Table 1: Typical Method Performance Data for Selected Sulfur Compounds (Note: These values are illustrative and must be experimentally determined for each specific matrix and instrument.)

CompoundTypical MatrixLOD (ng/L)LOQ (ng/L)Recovery (%)
Dimethyl SulfideBeer, Wine5 - 2015 - 6095 - 105
Methanethiol (as deriv.)Coffee1 - 103 - 3092 - 108
2-Furfurylthiol (as deriv.)Coffee0.5 - 51.5 - 1590 - 110
3-Mercaptohexanol (as deriv.)Wine, Fruit Juice0.2 - 20.6 - 693 - 107

Method Validation: Ensuring Trustworthy Results

A robust analytical method must be validated to ensure its performance is suitable for its intended purpose.[22] The SIDA protocol should be validated for:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components. This is confirmed by the absence of interfering peaks at the retention time of the analyte in blank matrix samples.

  • Linearity: The calibration curve should demonstrate a linear relationship between the area ratio and concentration ratio over the expected sample concentration range. An R² value > 0.995 is typically required.

  • Accuracy (Recovery): Determined by spiking a blank matrix with known concentrations of the analyte and quantifying it. With SIDA, apparent recoveries should be within 80-120%.[23][24]

  • Precision (Repeatability): The relative standard deviation (RSD) of replicate measurements of the same sample should typically be <15%.[23]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. Typically defined as a signal-to-noise ratio of 3 for LOD and 10 for LOQ.

Conclusion

The Stable Isotope Dilution Assay is an indispensable tool for the accurate and precise quantification of challenging volatile sulfur flavor compounds. By using an isotopically labeled internal standard, the method inherently corrects for analyte losses and matrix-induced signal variations that plague other quantitative approaches.[5][25] The detailed HS-SPME-GC-MS protocol provided in this note, when properly validated, offers a self-validating system that generates high-fidelity data, empowering researchers and industry professionals to make confident decisions in flavor research, product development, and quality control.

References

  • Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD. (n.d.). Ingenieria Analitica Sl.
  • Qiu, H., et al. (2012). Headspace solid-phase microextraction for the determination of volatile sulfur compounds in odorous hyper-eutrophic freshwater. Science of The Total Environment, 438, 144-150.
  • Mestres, M., Busto, O., & Guasch, J. (2002). Application of headspace solid-phase microextraction to the determination of sulphur compounds with low volatility in wines. Journal of Chromatography A, 945(1-2), 211-219.
  • Carlin, S., et al. (2021). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. Molecules, 26(11), 3144.
  • Mestres, M., Busto, O., & Guasch, J. (2002). Application of headspace solid-phase microextraction to the determination of sulfur compounds with low volatility in wines. ResearchGate.
  • McGorrin, R. J. (2011). The Significance of Volatile Sulfur Compounds in Food Flavors. In ACS Symposium Series (Vol. 1068, pp. 3-31). American Chemical Society.
  • Mayer, F. (2021). The Importance of Analyzing Sulphur Compounds in Food. LCGC International, 34(11), 488-494.
  • Blair, I. A. (2008). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 366(1872), 2267-2282.
  • McGorrin, R. J. (2011). The Significance of Volatile Sulfur Compounds in Food Flavors. ResearchGate.
  • Risticevic, S., et al. (2014). Using headspace solid-phase microextraction for comparison of volatile sulphur compounds of fresh plants belonging to families Alliaceae and Brassicaceae. Food Chemistry, 165, 28-36.
  • Herbst-Johnstone, M., et al. (2013). Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation. Molecules, 18(11), 13893-13909.
  • Hill, P. G., & Smith, R. M. (2000). Determination of sulphur compounds in beer using headspace solid-phase microextraction and gas chromatographic analysis with pulsed flame photometric detection. Journal of Chromatography A, 872(1-2), 203-213.
  • Bretschneider, W., et al. (2010). Volatile sulfur compounds in food. ResearchGate.
  • Sample Preparation - Sulfur in Solids. (2022). UC Davis Stable Isotope Facility.
  • Mardin, J. C., et al. (2020). Analysis of Hop-Derived Thiols in Beer Using On-Fiber Derivatization in Combination with HS-SPME and GC-MS/MS. Journal of Agricultural and Food Chemistry, 68(50), 15036-15047.
  • Fay, L. B., & Blank, I. (2000). STABLE ISOTOPE DILUTION ASSAY MASS SPECTROMETRY IN FLAVOUR RESEARCH: INTERNAL STANDARD AND CALIBRATION ISSUES. In Flavour 2000 (pp. 59-64).
  • Mardin, J. C., et al. (2020). Analysis of Hop-Derived Thiols in Beer Using On-Fiber Derivatization in Combination with HS-SPME and GC-MS/MS. PubMed.
  • Varga, E., et al. (2013). Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS. Analytical and Bioanalytical Chemistry, 405(17), 5829-5838.
  • Wang, M., et al. (2021). Development of Stable Isotope Dilution Assays for the Analysis of Natural Forms of Vitamin B12 in Meat. Journal of Agricultural and Food Chemistry, 69(36), 10722-10730.
  • McGorrin, R. J. (2011). Character-impact sulfur flavor compounds in herbs and seasonings. ResearchGate.
  • Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS. (n.d.). ResearchGate.
  • Analytical Methods to Determine Volatile Sulfur Compounds in Foods and Beverages. (n.d.). ResearchGate.
  • Plutowska, B., & Wardencki, W. (2020). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. Molecules, 25(5), 1232.
  • GC-MS–Informed Aroma Profiling and Sensory Lexicon Development for Cannabis Inflorescence. (2024). LCGC International.
  • Lin, J., & Rouseff, R. L. (2001). Gas Chromatography—Olfactometry and Chemiluminescence Characterization of Grapefruit Juice Volatile Sulfur Compounds. Journal of Agricultural and Food Chemistry, 49(2), 831-837.
  • Plutowska, B., & Wardencki, W. (2020). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS-SPME/GC-MS. PubMed.
  • Varga, E., et al. (2013). Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS. Semantic Scholar.
  • The Challenges of Analyzing Flavors in Foods. (2018). Lab Manager.
  • Varga, E., et al. (2013). Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS. ResearchGate.
  • Stable Isotope Dilution Assay. (n.d.). Technical University of Munich.
  • Sulfur analyzed with HPLC. (n.d.). MicroSolv.
  • Development of stable isotope dilution assays for the quantitation of Amadori compounds in foods. (2015). Semantic Scholar.
  • Trace sulfur compounds analysis. (n.d.). SGS.
  • Custom synthesis. (n.d.). Shimadzu Chemistry & Diagnostics.
  • Brock, N. L., et al. (2013). Isotopically Labeled Sulfur Compounds and Synthetic Selenium and Tellurium Analogues to Study Sulfur Metabolism in Marine Bacteria. Amanote Research.
  • Vasconcelos, I., et al. (2004). Method for analysis of heavy sulphur compounds using gas chromatography with flame photometric detection. Journal of Chromatography A, 1054(1-2), 223-228.
  • Using Gas Chromatography for the Analysis of Ultra Low Sulfur Compounds in Gaseous Fuels. (2020). AZoM.
  • Sulfur isotope biogeochemistry. (n.d.). Wikipedia.

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Application Notes and Protocols: 2-Furfurylthio-3-methylpyrazine in the Tobacco Industry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and formulation professionals on the application of 2-Furfurylthio-3-methylpyrazine (FEMA No. 3189) as a flavorant in the tobacco industry. This guide details the compound's sensory profile, its strategic role in flavor development, detailed protocols for its application onto tobacco substrates, and robust analytical methodologies for its quantification. The information is synthesized from peer-reviewed literature, patents, and chemical databases to ensure scientific integrity and practical utility.

Introduction: The Role of Pyrazines in Tobacco Flavor

Pyrazines are a critical class of heterocyclic aromatic compounds that significantly influence the flavor and aroma of numerous consumer products, from roasted coffee and cocoa to tobacco.[1] They are typically formed during Maillard and Strecker degradation reactions at elevated temperatures, such as during the curing of tobacco leaf and the combustion process of smoking.[1] In the context of tobacco product design, pyrazine additives are intentionally used to enhance the sensory experience, particularly in "light" or "low-tar" cigarettes, where they compensate for reduced levels of tar and nicotine.[1][2][3] These compounds contribute characteristic "brown notes"—such as nutty, roasted, and cocoa-like flavors—making the smoke more palatable, masking harshness, and increasing overall product appeal.[1][3]

1.1 Compound Profile: this compound

This compound is a potent aroma chemical known for its complex and desirable sensory characteristics. It is a key contributor to the aroma of roasted coffee. Its profile is often described as nutty, roasted, meaty, and sulfurous, with distinct coffee and sesame seed oil notes.[4] These attributes make it an exceptionally valuable ingredient for tobacco flavoring, capable of imparting a rich, roasted, and satisfying character to the smoke.

PropertyValueSource
Chemical Name 2-((Furan-2-ylmethyl)thio)-3-methylpyrazinePubChem[5]
FEMA Number 3189The Good Scents Company[4]
CAS Number 65530-53-2The Good Scents Company[4]
Molecular Formula C10H10N2OSPubChem[5]
Molecular Weight 206.27 g/mol PubChem[5]
Appearance Colorless to pale yellow liquidPubChem[5]
Odor Profile Roasted coffee, nutty, sulfurous, meatyThe Good Scents Company[4]
Solubility Soluble in alcohol; insoluble in waterPubChem[5]
Regulatory Status Generally Recognized as Safe (GRAS) for food use.JECFA/WHO[5]

Application in Tobacco Products: Rationale and Strategy

The primary function of this compound in tobacco is to act as a flavor enhancer and modifier. Its potent roasted and nutty notes are strategically employed to achieve several objectives:

  • Flavor Enrichment: It adds depth and complexity to the tobacco blend, creating a richer, more aromatic smoke profile that is often perceived as higher quality.

  • Masking Off-Notes: The strong roasted character can effectively mask the harshness or bitterness associated with raw tobacco or nicotine, resulting in a smoother sensory experience.[6]

  • Synergy with Nicotine: Flavor cues from pyrazines can act synergistically with nicotine, creating a more rewarding experience for the user and reinforcing learned smoking behavior.[1][2]

  • Customization of Blends: It allows flavorists to create signature flavor profiles for different brands, particularly to mimic the characteristics of Burley or flue-cured tobaccos.[2]

The compound is typically applied as part of a complex flavor formulation, known as a "casing" or "top dressing," which is applied to the tobacco leaf at various stages of processing.

Protocol for Flavor Application

This section outlines a standardized laboratory-scale protocol for the application of this compound onto a tobacco substrate (e.g., cut rag tobacco). The causality behind experimental choices is explained to ensure adaptability and reproducibility.

3.1 Preparation of Flavoring Solution

  • Objective: To create a homogenous solution for uniform application.

  • Materials:

    • This compound (≥97% purity)

    • Solvent: Propylene Glycol (PG) or Ethanol (95%)

    • Volumetric flasks and pipettes

    • Magnetic stirrer and stir bar

  • Rationale for Solvent Choice:

    • Propylene Glycol (PG): A common humectant and flavor carrier in the tobacco industry. It is less volatile than ethanol, which helps in retaining the flavor on the tobacco leaf for a longer period. Its viscosity aids in adhesion to the leaf surface.

    • Ethanol: A highly effective solvent for many organic flavor compounds. Its high volatility ensures that the solvent evaporates quickly after application, leaving the flavorant behind without contributing significantly to the final moisture content of the tobacco.

  • Protocol:

    • Determine the target concentration of this compound on the final tobacco product. A typical starting range for potent pyrazines is between 10 and 100 ppm (μg/g) of the dry tobacco weight.

    • Calculate the required mass of the flavorant and the volume of the solvent. For example, to prepare a 100 mL solution to treat 1 kg of tobacco at 50 ppm:

      • Required mass = 1000 g tobacco * 50 μg/g = 50,000 μg = 50 mg.

    • Accurately weigh 50 mg of this compound.

    • Transfer the weighed compound into a 100 mL volumetric flask.

    • Add approximately 50 mL of the chosen solvent (PG or Ethanol) to the flask.

    • Place a magnetic stir bar in the flask and stir on a magnetic stirrer until the compound is completely dissolved.

    • Once dissolved, add the solvent to the 100 mL mark.

    • Stopper the flask and invert several times to ensure homogeneity.

3.2 Application to Tobacco Substrate

  • Objective: To apply the flavoring solution evenly onto the cut tobacco.

  • Methodology: The misting (spraying) method is most common for ensuring even distribution.

  • Protocol:

    • Spread a known weight of cut tobacco (e.g., 100 g) evenly in a thin layer in a shallow tray or a rotating drum blender.

    • Transfer the prepared flavoring solution to a fine-mist spray bottle.

    • Spray the solution evenly over the tobacco while gently tumbling or mixing the tobacco leaves to ensure all surfaces are coated.[3][7]

    • The volume of solution applied should be controlled to achieve the target final concentration and to avoid oversaturation, which can impact the burn characteristics. A typical application rate is 1-5% of the tobacco weight.

    • After application, seal the container and allow the flavored tobacco to equilibrate for a minimum of 24-48 hours in a cool, dark place.[2][3] This "melding" period allows the flavor to fully absorb into the tobacco matrix.

    • Following equilibration, the tobacco may need to be dried to its optimal moisture content (typically 12-14%) before further processing or product manufacture.

Workflow for Flavor Application

This diagram illustrates the key stages in applying this compound to tobacco.

flavor_application_workflow cluster_prep Part 1: Solution Preparation cluster_app Part 2: Tobacco Application calc 1. Calculate Target Concentration (ppm) weigh 2. Weigh Flavorant calc->weigh dissolve 3. Dissolve in Solvent (PG/Ethanol) weigh->dissolve homogenize 4. Homogenize Solution dissolve->homogenize spray 6. Spray Application homogenize->spray Transfer to Sprayer spread 5. Spread Tobacco spread->spray equilibrate 7. Equilibrate (24-48h) spray->equilibrate dry 8. Dry to Target Moisture equilibrate->dry end Finished Flavored Tobacco dry->end Ready for Product Mfg.

Caption: Workflow from flavor solution preparation to final flavored tobacco.

Analytical Protocol: Quantification by GC-MS

This protocol provides a validated method for the extraction and quantification of this compound from flavored tobacco using Gas Chromatography-Mass Spectrometry (GC-MS). The method is adapted from established procedures for analyzing pyrazines and other volatile compounds in tobacco and e-cigarette matrices.[6][8][9]

4.1 Sample Preparation and Extraction

  • Objective: To efficiently extract the target analyte from the complex tobacco matrix.

  • Materials:

    • Flavored tobacco sample

    • Extraction Solvent: 2-Propanol or Dichloromethane (DCM) with an internal standard (e.g., d4-2,6-dimethylpyrazine at 1 µg/mL).

    • Centrifuge tubes (50 mL)

    • Rotary shaker or vortex mixer

    • Syringe filters (0.45 µm, PTFE)

    • GC vials

  • Protocol:

    • Accurately weigh 2.0 g of the flavored tobacco sample into a 50 mL centrifuge tube.

    • Add 20 mL of the extraction solvent containing the internal standard.

    • Seal the tube and place it on a rotary shaker. Extract for 30 minutes at 120 rpm.[8]

    • After extraction, centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid tobacco material.

    • Carefully collect the supernatant (the liquid extract).

    • Filter the supernatant through a 0.45 µm PTFE syringe filter directly into a 2 mL GC vial.

    • The sample is now ready for GC-MS analysis.

4.2 GC-MS Instrumentation and Parameters

  • Objective: To achieve chromatographic separation and mass spectrometric detection of the analyte.

  • Rationale: GC is ideal for separating volatile and semi-volatile compounds like pyrazines. MS provides high sensitivity and selectivity for positive identification and quantification.

  • Typical Parameters:

ParameterSettingRationale
GC System Agilent 7890B or equivalentStandard, robust platform for this analysis.
MS System Agilent 5977A MSD or equivalentProvides sensitive detection and mass confirmation.
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similarA non-polar column suitable for a wide range of volatile and semi-volatile compounds.
Carrier Gas Helium at 1.3 mL/minInert carrier gas providing good chromatographic efficiency.[8]
Injection Volume 1 µL, SplitlessMaximizes sensitivity for trace-level analysis.[8]
Injector Temp. 280 °CEnsures rapid volatilization of the analyte.[8]
Oven Program 50°C (hold 2 min), ramp 6°C/min to 200°C, ramp 20°C/min to 310°C (hold 3 min)A program designed to separate a wide range of flavor compounds based on boiling points.[8]
MS Source Temp. 230 °CStandard temperature for electron ionization.
MS Quad Temp. 150 °CStandard temperature for the quadrupole.
Ionization Mode Electron Ionization (EI), 70 eVStandard, robust ionization method creating reproducible fragmentation patterns.
Acquisition Mode Selected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring only characteristic ions of the analyte and internal standard.
Quantifier Ion m/z 206 (Molecular Ion)Primary ion for quantification.
Qualifier Ions m/z 97, 81Secondary ions for identity confirmation.

4.3 Calibration and Quantification

  • Prepare a Calibration Curve: Create a series of calibration standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) of this compound in the extraction solvent, each containing the fixed concentration of the internal standard.

  • Analyze Standards and Samples: Inject the calibration standards followed by the prepared tobacco extracts.

  • Data Processing: Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for the calibration standards. Perform a linear regression to obtain the calibration curve.

  • Calculate Concentration: Use the regression equation to calculate the concentration of this compound in the tobacco extracts. Convert this value back to ppm (µg/g) in the original tobacco sample by accounting for the initial sample weight and extraction volume.

Workflow for Analytical Quantification

This diagram outlines the process of quantifying the flavorant in a treated tobacco sample.

analytical_workflow cluster_sample_prep Part 1: Sample Preparation cluster_analysis Part 2: GC-MS Analysis cluster_data Part 3: Data Processing weigh 1. Weigh 2g Flavored Tobacco extract 2. Add Solvent + IS (20 mL) & Shake weigh->extract centrifuge 3. Centrifuge Sample extract->centrifuge filter 4. Filter Supernatant into GC Vial centrifuge->filter inject 5. Inject 1µL into GC-MS filter->inject separate 6. Chromatographic Separation inject->separate detect 7. Mass Spectrometric Detection (SIM Mode) separate->detect integrate 8. Integrate Peak Areas (Analyte & IS) detect->integrate calibrate 9. Apply Calibration Curve integrate->calibrate quantify 10. Calculate Final Concentration (ppm) calibrate->quantify result result quantify->result Final Report

Caption: Workflow for the GC-MS analysis of this compound.

Safety and Regulatory Considerations

  • GRAS Status: this compound is FEMA GRAS (No. 3189) for use in food, with the Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluding "no safety concern at current levels of intake when used as a flavouring agent."[5]

  • Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the pure compound and its solutions. It should be handled in a well-ventilated area or fume hood.

  • Combustion Products: A critical consideration for any tobacco additive is its potential to form harmful or carcinogenic compounds upon combustion.[10][11] While pyrazines are naturally formed during smoking, the addition of synthetic pyrazines may alter the chemical profile of the smoke. It is incumbent upon the user to conduct further pyrolysis and smoke chemistry studies to assess the formation of any harmful and potentially harmful constituents (HPHCs) as a result of adding this specific flavorant.

References

  • Alpert, H. R., Agaku, I. T., & Connolly, G. N. (2016). A study of pyrazines in cigarettes and how additives might be used to enhance tobacco addiction. Tobacco control, 25(4), 444–450. [Link]
  • The Role of Pyrazines in Tobacco Cigarettes: Understanding Their Chemical Impact and Health Implic
  • Hookah.org. (2014). How to Add Extra Flavoring to Shisha Tobacco. [Link]
  • Leaf Only. (n.d.). Naturally Enhancing the Flavor and Aroma of Whole Leaf Tobacco. [Link]
  • Douwe Egberts. (1986). Process for flavoring tobacco. U.S.
  • The Good Scents Company. (n.d.). 2-methyl-3-,5 or 6-(furfuryl thio) pyrazine. [Link]
  • The Good Scents Company. (n.d.). 2-methyl-3-(methyl thio) pyrazine. [Link]
  • El-Hellani, A., El-Hage, R., Baalbaki, R., Salman, R., Talih, S., Shihadeh, A., & Saliba, N. A. (2018). Fate of pyrazines in the flavored liquids of e-cigarettes. Nicotine & tobacco research, 20(8), 955–961. [Link]
  • The Good Scents Company. (n.d.). 2-methyl-3(or 5 or 6)-(furfuryl thio) pyrazine. [Link]
  • Alpert, H. R., Agaku, I. T., & Connolly, G. N. (2015). A study of pyrazines in cigarettes and how additives might be used to enhance tobacco addiction. PubMed Central. [Link]
  • National Center for Biotechnology Information. (n.d.). 2-Methyl-3-(furfurylthio)pyrazine.
  • Altria Client Services LLC. (2019). Tobacco-derived flavorants. U.S.
  • I. M. Panuke, et al. (1968). Process of imparting a popcorn-like flavor and aroma to foodstuffs and tobacco by incorporating pyrazine derivatives therein and the resulting products. U.S.
  • Uchiyama, S., Ohta, K., Inaba, Y., & Kunugita, N. (2021). Analysis of furans and pyridines from new generation heated tobacco product in Japan. Scientific reports, 11(1), 18210. [Link]
  • Wikipedia. (n.d.). List of additives in cigarettes. [Link]
  • Sakuma, H., Kusama, M., Munakata, S., Ohsumi, T., & Sugawara, S. (1983). Gas Chromatographic Analysis of Cigarette Smoke by Trimethylsilylation Method. Contributions to Tobacco Research, 12(2), 63-71. [Link]
  • Costa, G. N. S., Vasconcelos, B. G., de Moura, T. S. V., Martins, V. G., & Chiapetta, S. C. (2022). Trends in analytical methods for analysis of tobacco products: An Overview. Revista Tec-Cen, 15(1), 75-92. [Link]
  • Bolling, A. K., et al. (2022). Review of industry reports on EU priority tobacco additives part A: Main outcomes and conclusions.
  • Pervukhin, V. V. (2015). Letter: Comparison of pyridine and pyrazine derivatives distributions in exhaled breath and exhaled breath condensate after smoking. European journal of mass spectrometry, 21(6), 829-832. [Link]
  • European Commission. (2016). Additives used in tobacco products. Public Health. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Furfurylthio-3-methylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Furfurylthio-3-methylpyrazine. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, actionable insights into optimizing this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and improve your reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common and direct method is the nucleophilic substitution reaction between a 2-halo-3-methylpyrazine (typically 2-chloro-3-methylpyrazine) and furfuryl mercaptan (furan-2-ylmethanethiol). This reaction is analogous to the Williamson ether synthesis, but forms a thioether (sulfide) instead.[1][2] The core of the reaction involves the deprotonation of the thiol group on furfuryl mercaptan to form a highly nucleophilic thiolate anion, which then attacks the electron-deficient carbon atom on the pyrazine ring, displacing the halide.

Q2: What are the critical starting materials and reagents for this synthesis?

A2: The key reactants are:

  • 2-Chloro-3-methylpyrazine (or 2-Bromo-3-methylpyrazine): The electrophilic pyrazine substrate. The chloro- derivative is more common due to its availability and sufficient reactivity.

  • Furfuryl Mercaptan: The sulfur nucleophile source.

  • A Base: Essential for deprotonating the furfuryl mercaptan. The choice of base is critical for reaction success. Common choices include sodium hydride (NaH), sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or sodium tert-butoxide (NaOtBu).[3]

  • An Anhydrous Solvent: A suitable solvent is needed to dissolve the reactants and facilitate the reaction. Common choices include polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or alcohols like ethanol.

Q3: What are the main safety concerns when performing this synthesis?

A3: Several safety precautions are necessary:

  • Furfuryl Mercaptan: Thiols are notorious for their strong, unpleasant odors. All manipulations should be performed in a well-ventilated fume hood. Consider quenching residual thiol with bleach before disposal.

  • Bases: Sodium hydride (NaH) is highly flammable and reacts violently with water. It must be handled under an inert atmosphere (e.g., nitrogen or argon). Strong caustic bases like NaOH are corrosive.

  • Solvents: Solvents like DMF and DMSO have high boiling points and can be difficult to remove. They are also readily absorbed through the skin, so appropriate personal protective equipment (PPE), including gloves and safety glasses, is mandatory.

Troubleshooting Guide: Enhancing Yield and Purity

Issue 1: Low or No Product Yield

Q: My reaction has run for the specified time, but TLC/GC-MS analysis shows a very low yield of the desired this compound. What are the likely causes?

A: Low yield is a common issue that can often be traced back to one of several factors. A systematic approach is the best way to diagnose the problem.

1. Inefficient Thiolate Formation:

  • The Cause: The reaction hinges on the formation of the furfuryl thiolate anion. If the base is not strong enough or is of poor quality, the thiol will not be fully deprotonated, leading to a low concentration of the active nucleophile.[1][4] Thiols are generally more acidic than alcohols (pKa ~11 vs. ~16), but a sufficiently strong base is still required for complete conversion.[1]

  • The Solution:

    • Verify Base Strength: For complete and rapid deprotonation, a strong base like sodium hydride (NaH) in an aprotic solvent like DMF or THF is highly effective. If using weaker bases like K₂CO₃, the reaction may require more forcing conditions (higher temperature, longer reaction time).

    • Check Base Quality: Ensure your base has not been deactivated by atmospheric moisture. Use freshly opened or properly stored reagents.

    • Staged Addition: Add the base to the furfuryl mercaptan in the solvent first and allow it to stir for 15-30 minutes before adding the 2-chloro-3-methylpyrazine. This ensures the thiolate is pre-formed.

2. Poor Reagent Quality:

  • The Cause: The starting materials, 2-chloro-3-methylpyrazine and furfuryl mercaptan, can degrade over time. Furfuryl mercaptan is particularly susceptible to oxidation, where it can dimerize to form a disulfide.[1] This disulfide is not nucleophilic and will not participate in the desired reaction.

  • The Solution:

    • Assess Purity: Use freshly purchased or purified reagents. The purity of starting materials can be checked via GC-MS or NMR before starting the reaction.

    • Purify Thiol: If oxidation is suspected, furfuryl mercaptan can be purified by distillation under reduced pressure.

3. Suboptimal Reaction Conditions:

  • The Cause: The reaction rate is highly dependent on temperature and solvent choice. If the temperature is too low, the reaction may be impractically slow. The solvent must be able to dissolve all reactants, particularly the thiolate salt intermediate.

  • The Solution:

    • Optimize Temperature: If running at room temperature, try gently heating the reaction to 50-80 °C. Monitor the reaction progress by TLC to avoid decomposition at higher temperatures.

    • Solvent Choice: Polar aprotic solvents like DMF or DMSO are excellent for SNAr reactions as they solvate the cation of the base (e.g., Na⁺) while leaving the thiolate anion highly reactive.

Below is a troubleshooting workflow to diagnose the cause of low yield.

LowYieldTroubleshooting start Low Yield Observed check_base 1. Was the base strong enough and of good quality? (e.g., fresh NaH) start->check_base check_reagents 2. Are the starting materials pure? (Thiol not oxidized?) start->check_reagents check_conditions 3. Were reaction conditions optimal? (Temperature, Solvent) start->check_conditions solution_base Use a stronger/fresh base (NaH). Pre-form thiolate before adding halide. check_base->solution_base No solution_reagents Purify starting materials. Use fresh furfuryl mercaptan. check_reagents->solution_reagents No solution_conditions Increase temperature (e.g., 60°C). Switch to DMF or DMSO. check_conditions->solution_conditions No

Caption: Troubleshooting workflow for low product yield.

Issue 2: Significant Side Product Formation

Q: My reaction produces the desired product, but GC-MS analysis shows significant impurities. What are these side products and how can I avoid them?

A: The primary side product in this synthesis is the disulfide of furfuryl mercaptan. Other impurities can arise from reactions with residual water or competing reaction pathways.

1. Oxidative Dimerization of Thiol:

  • The Cause: In the presence of oxygen, especially under basic conditions, thiols can oxidize to form disulfide bonds (R-S-S-R).[1][4] This consumes the nucleophile and complicates purification.

  • The Solution:

    • Inert Atmosphere: Perform the reaction under an inert atmosphere of nitrogen or argon. This is especially critical when using highly reactive bases like NaH but is good practice for all variations of this reaction.

    • Degas Solvents: Use solvents that have been degassed by sparging with nitrogen or by a freeze-pump-thaw cycle to remove dissolved oxygen.

2. Competing Elimination Reactions:

  • The Cause: Although less common with aromatic substrates compared to alkyl halides, strongly basic and sterically hindered conditions can sometimes favor elimination pathways.[4]

  • The Solution:

    • Avoid Excessively High Temperatures: Use the lowest temperature that allows the reaction to proceed at a reasonable rate.

    • Choice of Base: While strong bases are needed, extremely hindered bases are generally not required and may not be beneficial.

The reaction mechanism and a key side reaction are illustrated below.

ReactionMechanism cluster_main Desired SNAr Reaction cluster_side Side Reaction RSH Furfuryl Mercaptan (R-SH) RS_neg Thiolate Anion (R-S⁻) RSH->RS_neg + B⁻ Base Base (B⁻) Product This compound (Py-S-R) RS_neg->Product SNAr Attack PyCl 2-Chloro-3-methylpyrazine (Py-Cl) PyCl->Product SNAr Attack RSH_side 2 R-SH Disulfide Disulfide (R-S-S-R) RSH_side->Disulfide Oxidation O2 [O₂] O2->Disulfide Oxidation

Caption: Desired reaction pathway vs. oxidative side reaction.

Issue 3: Difficulty in Product Purification

Q: I have obtained a crude product, but I am struggling to purify it to >95% purity. What is the best method?

A: Purification can be challenging due to the product's physical properties and the nature of potential impurities.

  • The Cause: The product, this compound, is a relatively nonpolar, high-boiling liquid or low-melting solid.[5][6][7] Impurities like the disulfide dimer or unreacted starting materials may have similar polarities, making separation difficult.

  • The Solution:

    • Aqueous Workup: First, perform a standard aqueous workup. Quench the reaction mixture with water, extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane), wash the organic layer with brine to remove water-soluble impurities (like salts), and dry over sodium sulfate.

    • Column Chromatography: This is the most effective method.

      • Stationary Phase: Silica gel is standard.

      • Mobile Phase: A nonpolar/polar solvent system is required. Start with a low polarity mixture, such as 95:5 Hexane:Ethyl Acetate, and gradually increase the polarity. The product is expected to elute before more polar impurities. Monitor the fractions by TLC.

    • Distillation (Optional): If the product is thermally stable, vacuum distillation can be an effective purification method for larger scales, as the boiling point is high (e.g., 153-156 °C at 10 mmHg).[8]

Optimized Experimental Protocol

This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent quality.

1. Reaction Setup:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous DMF (10 mL per 10 mmol of the limiting reagent).

  • Add furfuryl mercaptan (1.0 eq).

  • Cool the flask to 0 °C in an ice bath.

2. Thiolate Formation:

  • Under a positive flow of nitrogen, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise to the stirred solution.

  • Caution: Hydrogen gas is evolved. Ensure proper ventilation.

  • Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 15 minutes.

3. Nucleophilic Substitution:

  • Dissolve 2-chloro-3-methylpyrazine (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Heat the reaction to 60 °C and monitor its progress by TLC (e.g., using 4:1 Hexane:Ethyl Acetate as eluent). The reaction is typically complete within 2-4 hours.

4. Workup and Purification:

  • Cool the reaction to room temperature. Carefully quench by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

  • Separate the layers. Wash the organic layer twice with water and once with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude oil by flash column chromatography on silica gel using a gradient of Hexane:Ethyl Acetate.

Table 1: Influence of Reaction Parameters on Synthesis
ParameterCondition A (Standard)Condition B (Mild)Condition C (Forced)Expected Outcome
Base NaHK₂CO₃NaOtBuNaH gives fast, clean deprotonation. K₂CO₃ is safer but slower.[3]
Solvent DMFEthanolDMSODMF/DMSO are superior for SNAr. Ethanol can work but may be slower.
Temperature 60 °CReflux (Ethanol, ~78 °C)80-100 °CHigher temperatures increase rate but risk side reactions.
Atmosphere NitrogenAirNitrogenNitrogen atmosphere is crucial to prevent thiol oxidation and improve yield.[1]

References

  • Thiols And Thioethers. (2015-07-05). Master Organic Chemistry. [Link]
  • Metal-catalyzed Approaches to Aryl Thioethers. (2025-12-18). Wordpress. [Link]
  • Recent Metal-Catalyzed Methods for Thioether Synthesis. Who we serve. [Link]
  • Reactions of Thiols. Chemistry Steps. [Link]
  • Using an alkyl halide and a thiol as starting materials, how woul... | Study Prep in Pearson+. [Link]
  • 2-methyl-3(or 5 or 6)-(furfuryl thio) pyrazine, 59035-98-2. The Good Scents Company. [Link]
  • 2-methyl-3-,5 or 6-(furfuryl thio) pyrazine, 65530-53-2. The Good Scents Company. [Link]
  • 2-Methyl-3-(furfurylthio)pyrazine. PubChem. [Link]
  • This compound. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
  • Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. PMC - PubMed Central. [Link]
  • ((furfuryl thio)methyl) pyrazine, 59021-05-5. The Good Scents Company. [Link]

Sources

Technical Support Center: Stabilizing 2-Furfurylthio-3-methylpyrazine in Food Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Furfurylthio-3-methylpyrazine. This resource is designed for researchers, scientists, and product development professionals to address the stability challenges of this potent aroma compound in various food matrices. Our goal is to provide you with in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to ensure the successful application and retention of this key flavor component in your products.

Introduction: The Challenge of Instability

This compound is a critical contributor to the desirable roasted, nutty, and savory notes in a wide array of food products. As a sulfur-containing pyrazine, its characteristically low odor threshold makes it a powerful tool in the flavorist's palette. However, the very chemical functionalities that make it so potent also render it susceptible to degradation, leading to flavor fade, the emergence of off-notes, and inconsistent product quality over time.

The primary locus of instability is the furfurylthio group. This moiety is prone to oxidation, particularly in aqueous environments and in the presence of transition metals, which can catalyze Fenton-type reactions.[1][2] The degradation of this compound is a complex process influenced by a multitude of factors including the food matrix composition, processing conditions, and storage environment. Understanding these factors is paramount to developing effective stabilization strategies.

This guide will equip you with the knowledge to anticipate, diagnose, and resolve stability issues related to this compound, ensuring the integrity and longevity of your flavor profiles.

Troubleshooting Guide: Diagnosing and Resolving Stability Issues

This section is structured in a question-and-answer format to directly address common problems encountered during experimental work.

Issue 1: Rapid Loss of "Roasted" or "Nutty" Aroma in a Liquid-Based Food Product (e.g., Soups, Sauces, Beverages)

Question: I've incorporated this compound into a new soup formulation, but the desired roasted aroma significantly diminishes within a few days of storage. What could be causing this rapid flavor loss?

Underlying Causes and Explanations:

The rapid degradation of this compound in aqueous systems is often attributed to oxidative reactions. The presence of dissolved oxygen and transition metal ions (like iron or copper) can initiate a cascade of reactions, including the Fenton reaction, which generates highly reactive hydroxyl radicals.[1] These radicals can readily attack the sulfur atom and the furan ring of the molecule, leading to its breakdown. The rate of degradation is often accelerated by exposure to light and elevated temperatures.

Troubleshooting Workflow:

cluster_diagnosis Diagnosis cluster_mitigation Mitigation Strategies Start Rapid Aroma Loss Detected Check_Matrix Analyze Food Matrix: - pH - Water Activity (aw) - Presence of Pro-oxidants (e.g., metal ions) Start->Check_Matrix Check_Storage Review Storage Conditions: - Temperature - Light Exposure - Headspace Oxygen Start->Check_Storage Chelators Incorporate Chelating Agents: - EDTA, Citric Acid Check_Matrix->Chelators High Metal Content Antioxidants Add Antioxidants: - Ascorbic Acid, Tocopherols Check_Matrix->Antioxidants Evidence of Oxidation Oxygen_Control Control Oxygen Exposure: - Inert Gas Sparging (N2) - Use of Oxygen Scavengers Check_Storage->Oxygen_Control High Oxygen Exposure Encapsulation Consider Encapsulation of the Flavor Compound Check_Storage->Encapsulation Multiple Stress Factors

Caption: Troubleshooting workflow for aroma loss in liquid matrices.

Step-by-Step Resolution Protocol:

  • Characterize Your Matrix:

    • pH Measurement: Determine the pH of your food product. Acidic conditions can sometimes accelerate the degradation of certain flavor compounds.

    • Metal Ion Analysis: If possible, quantify the concentration of transition metals such as iron and copper. Even trace amounts can have a significant catalytic effect.

    • Water Activity (aw): Measure the water activity. While this is more critical in solid or semi-solid matrices, it provides insight into the availability of water for chemical reactions.

  • Control for Pro-oxidants:

    • Introduce Chelating Agents: Incorporate food-grade chelating agents like EDTA or citric acid. These molecules bind to metal ions, rendering them unavailable to catalyze oxidative reactions.

    • Add Antioxidants: Introduce antioxidants to scavenge free radicals. Ascorbic acid (Vitamin C) and tocopherols (Vitamin E) are common and effective choices.

  • Minimize Oxygen Exposure:

    • Inert Gas Sparging: During processing, sparge the liquid with an inert gas like nitrogen to displace dissolved oxygen.

    • Oxygen Scavengers: Include oxygen scavenging packets in the packaging of the final product.

  • Optimize Storage Conditions:

    • Temperature Control: Store the product at refrigerated temperatures to slow down the rate of chemical reactions.

    • Light Protection: Use opaque packaging to protect the product from light, which can promote photo-oxidation.

  • Consider Encapsulation:

    • If the above measures are insufficient, consider encapsulating the this compound. This creates a physical barrier, protecting it from the surrounding food matrix.

Issue 2: Inconsistent Flavor Profile in a Dry or Semi-Moist Food Product (e.g., Seasoning Blends, Baked Goods)

Question: I'm using this compound in a dry seasoning blend, but I'm observing inconsistent flavor release and a shorter-than-expected shelf life. What factors should I investigate?

Underlying Causes and Explanations:

In lower moisture systems, the degradation of this compound may be slower, but other factors come into play. Interactions with other components in the food matrix, such as proteins and carbohydrates, can lead to binding or altered volatility, affecting its release and perception. Maillard reactions during processing or storage can also contribute to the formation of other flavor compounds that may mask or alter the desired aroma profile.[2][3]

Troubleshooting Workflow:

cluster_diagnosis Diagnosis cluster_mitigation Mitigation Strategies Start Inconsistent Flavor in Dry/Semi-Moist Product Check_Matrix_Interaction Analyze Matrix Interactions: - Protein Binding - Maillard Browning Start->Check_Matrix_Interaction Check_Processing Review Processing Parameters: - Temperature - Time Start->Check_Processing Carrier_Selection Optimize Carrier System: - Use of Lipids or Emulsions Check_Matrix_Interaction->Carrier_Selection Suspected Binding Encapsulation_Dry Utilize Dry Encapsulation Techniques: - Spray-Drying - Extrusion Check_Matrix_Interaction->Encapsulation_Dry Complex Interactions Process_Modification Modify Processing Conditions: - Lower Temperature - Shorter Time Check_Processing->Process_Modification High Heat Exposure

Caption: Troubleshooting workflow for flavor inconsistency in dry/semi-moist products.

Step-by-Step Resolution Protocol:

  • Evaluate the Carrier System:

    • If the flavor compound is pre-blended onto a carrier (e.g., salt, maltodextrin), consider the potential for interactions.

    • Lipid-Based Carriers: For fat-containing systems, incorporating the flavor into a lipid phase can offer protection from aqueous-phase reactions.[2]

  • Assess Processing Conditions:

    • Thermal Load: High temperatures during mixing, baking, or extrusion can accelerate degradation and promote reactions with other ingredients.

    • Process Optimization: Experiment with lower processing temperatures and shorter durations to minimize thermal stress on the flavor compound.

  • Investigate Matrix Interactions:

    • Sensory Evaluation: Conduct sensory panels to determine if the perceived flavor is being masked or altered by other components.

    • Analytical Testing: Use techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the headspace of your product and identify potential degradation products or new compounds formed during processing and storage.

  • Employ Encapsulation for Dry Systems:

    • Spray-Drying: This is a common and effective method for encapsulating flavors for use in dry applications.

    • Extrusion: For certain applications, extrusion can be used to encapsulate the flavor in a glassy matrix, providing excellent protection.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound that I should be aware of?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, we can infer likely products based on the degradation of the closely related and well-studied compound, 2-furfurylthiol (FFT). The primary degradation of FFT involves the formation of difurfuryl disulfide and other sulfur-containing compounds.[1] Oxidation can also lead to the formation of various aldehydes and ketones. For this compound, one could expect to see similar degradation of the furfurylthio moiety, alongside potential reactions involving the pyrazine ring.

Q2: What analytical techniques are best suited for monitoring the stability of this compound in my food product?

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing volatile and semi-volatile flavor compounds like this compound. For sample preparation, Solid Phase Microextraction (SPME) is a highly effective technique for extracting the compound from the food matrix.[4][5] This method allows for the quantification of the parent compound over time and the identification of its degradation products.

Q3: Are there any synergistic or antagonistic effects with other flavor compounds that I should consider?

Yes, the perception of this compound can be influenced by other flavor compounds in your formulation. For example, it is often used in combination with other pyrazines, thiols, and furans to create complex roasted and savory profiles.[6] It's important to conduct sensory evaluations with the complete flavor system to ensure that the desired balance is achieved and maintained throughout the product's shelf life.

Q4: Can the food matrix itself offer any protective effects?

Absolutely. Food matrices rich in fats and oils can provide a protective environment for lipophilic flavor compounds like this compound, shielding them from aqueous-phase degradation.[2] Emulsions can also serve to compartmentalize and protect sensitive flavor molecules. Conversely, matrices with high water activity and the presence of pro-oxidants will be more challenging environments.

Q5: Where can I find more information on the regulatory status of this compound?

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and found no safety concerns at current levels of intake when used as a flavoring agent.[7] It is also listed by the Flavor and Extract Manufacturers Association (FEMA) under number 3189.[8] Always consult the specific regulations for your target market to ensure compliance.

Quantitative Data Summary

ParameterConditionStability ImpactReference
Temperature Elevated temperaturesAccelerates degradation[2]
pH Alkaline conditionsCan promote hydrolysis of related compounds[2]
Light Exposure to UV lightCan induce photo-oxidation[2]
Oxygen Presence of oxygenPromotes oxidative degradation[1][2]
Metal Ions Presence of Fe2+, Cu2+Catalyzes Fenton-type reactions[1]

Experimental Protocols

Protocol 1: Monitoring the Stability of this compound in a Liquid Matrix via HS-SPME-GC-MS

  • Sample Preparation:

    • Prepare your liquid food product containing a known concentration of this compound.

    • Aseptically dispense 5 mL aliquots into 20 mL headspace vials.

    • Prepare a control sample using deionized water spiked with the same concentration of the flavor compound.

  • Storage Study:

    • Store the vials under different conditions (e.g., refrigerated, ambient, accelerated at 40°C) and with different light exposures (dark vs. light).

  • HS-SPME Analysis:

    • At specified time points (e.g., 0, 1, 3, 7, 14, 28 days), analyze the samples.

    • Equilibrate the vial at a controlled temperature (e.g., 60°C) for 15 minutes.

    • Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined time (e.g., 30 minutes).

  • GC-MS Analysis:

    • Desorb the fiber in the GC inlet.

    • Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the separation of the target analyte and potential degradation products.

    • Operate the mass spectrometer in scan mode to identify unknown peaks and in selected ion monitoring (SIM) mode for accurate quantification of this compound.

  • Data Analysis:

    • Plot the concentration of this compound over time for each storage condition to determine its degradation kinetics.

    • Analyze the mass spectra of new peaks that appear over time to tentatively identify degradation products.

References

  • Mechanism of hypothetical degradation of 2-furfurylthiol under Fenton-type reaction. (URL not available)
  • Blank, I., et al. (1999). Degradation of the coffee flavour compound 2-furfurylthiol under fenton conditions. ACS National Meeting Book of Abstracts, 217:U38-U39. [Link]
  • Pripis-Nicolau, L., et al. (2000). Reactivity and stability of selected flavor compounds. Journal of Agricultural and Food Chemistry, 48(9), 4285-4289. [Link]
  • PubChem. (n.d.). 2-Methyl-3-(furfurylthio)pyrazine.
  • The Good Scents Company. (n.d.). 2-methyl-3-,5 or 6-(furfuryl thio) pyrazine. [Link]
  • The Good Scents Company. (n.d.). 2-methyl-3(or 5 or 6)-(furfuryl thio) pyrazine. [Link]
  • FooDB. (2010). Showing Compound 2-[(2-Furanylmethyl)thio]-6-methylpyrazine (FDB015041). [Link]
  • Lin, Y. S., et al. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods, 12(3), 649. [Link]
  • Perflavory. (n.d.). 2-methyl-3-(methyl thio) pyrazine, 2882-20-4. [Link]
  • The Good Scents Company. (n.d.). 2-methyl-3-(methyl thio) pyrazine. [Link]
  • Kerscher, R., & Schieberle, P. (2004). Stability of thiols in an aqueous process flavoring. Journal of agricultural and food chemistry, 52(1), 133-138. [Link]
  • Lin, Y. S., et al. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods, 12(3), 649. [Link]
  • Sun, Y., et al. (2023). Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example. Frontiers in Nutrition, 10, 1198455. [Link]

Sources

Technical Support Center: Overcoming Challenges in the GC Analysis of Sulfur Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Gas Chromatography (GC) analysis of sulfur compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique difficulties associated with analyzing these reactive and often volatile molecules. As a Senior Application Scientist, my goal is to provide not just solutions, but a foundational understanding of the principles behind them, enabling you to build robust and reliable analytical methods.

The analysis of sulfur compounds is notoriously challenging due to their high reactivity, polarity, and tendency for adsorption onto active surfaces.[1][2] This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and overcome the most common obstacles.

Frequently Asked Questions (FAQs)

Q1: What makes sulfur compounds so difficult to analyze via GC?

Sulfur compounds, especially thiols (mercaptans) and hydrogen sulfide (H₂S), are highly polar and reactive. They readily adsorb to active sites, such as exposed silanol groups in glass liners or metal surfaces in the flow path.[2][3][4] This leads to a host of problems including peak tailing, poor sensitivity, and complete analyte loss, particularly at low concentrations.[3][4] Therefore, maintaining an exceptionally inert sample flow path is the most critical factor for success.[1][2]

Q2: What is an "inert flow path" and why is it essential?

An inert flow path is a sample pathway where every surface that comes into contact with the sample is specially treated to be non-reactive.[1] For sulfur analysis, this is non-negotiable. It involves using deactivated inlet liners, specialized inert GC columns, and passivated metal components (fittings, tubing) to prevent the adsorption or degradation of active analytes.[3][5] Companies offer proprietary deactivation technologies (e.g., Sulfinert®, Ultra Inert) designed specifically for this purpose.[6][7]

Q3: Which GC detector is best for sulfur analysis?

The choice depends on your sample matrix and sensitivity requirements.

  • Sulfur Chemiluminescence Detector (SCD): Often considered the gold standard. It offers an equimolar response (response is proportional to the number of sulfur atoms, simplifying calibration), excellent sensitivity (ppb to ppt levels), and high selectivity with no interference or quenching from co-eluting hydrocarbons.[1][2][3][5][8]

  • Flame Photometric Detector (FPD): A common and cost-effective choice. It is sensitive to sulfur compounds but suffers from a non-linear (quadratic) response and is susceptible to signal quenching by co-eluting hydrocarbons, which can suppress the sulfur signal.[2][9]

  • Pulsed Flame Photometric Detector (PFPD): An improvement on the FPD, offering better sensitivity, a more linear response, and reduced susceptibility to hydrocarbon quenching compared to the FPD.[2][10]

Detector Selectivity Sensitivity Linearity Hydrocarbon Quenching Key Application
SCD Excellent for SulfurExcellent (ppb-ppt)Excellent (Linear & Equimolar)NoTrace analysis in complex matrices (e.g., fuels).[1][5][8]
FPD Good for S and PGood (ppb-ppm)Non-linear (Quadratic)SignificantAnalysis in simple matrices where sulfur is well-separated.[2][11]
PFPD Very Good for S and PVery Good (ppb)GoodReduced vs. FPDTrace analysis where SCD is not available.[2][10]

Q4: How often should I replace my inlet liner for sulfur analysis?

For trace sulfur analysis, the inlet liner is a critical consumable that should be replaced frequently. There is no fixed schedule; it depends on the cleanliness of your samples. A good rule of thumb is to replace the liner at the first sign of peak tailing or decreased response for your most active sulfur compounds.[12][13] Using liners with highly inert deactivation is essential.[7][14]

In-Depth Troubleshooting Guides
Category 1: Peak Shape Problems

Q: Why are my sulfur peaks tailing severely?

Peak tailing is the most common problem in sulfur analysis and is almost always a symptom of unwanted surface interactions (adsorption) within the GC system.[15]

Causality:

  • Active Sites in the Inlet: The hot inlet is the primary location for analyte degradation and adsorption. Standard glass liners, especially those with glass wool, contain active silanol groups (-Si-OH) that strongly interact with polar sulfur compounds.[4][14] Metal surfaces from fittings or the inlet body can also be active.[3]

  • Column Activity or Contamination: The first few meters of the GC column can become contaminated with non-volatile matrix components, creating new active sites. The stationary phase itself can also degrade over time, exposing active surfaces.[16][17]

  • Improper Column Installation: An improperly cut column end creates a rough, active surface.[15] Incorrect column insertion depth into the inlet or detector can create "dead volumes"—unswept areas where analytes are temporarily trapped, leading to band broadening and tailing.[15][17]

Troubleshooting Workflow:

G start Peak Tailing Observed for Sulfur Compounds q1 Is tailing worse for more active compounds (e.g., H₂S, mercaptans)? start->q1 a1_yes Likely System Activity q1->a1_yes Yes a1_no Possible Installation or Column Issue q1->a1_no No step1 1. Replace Inlet Liner with a new, Ultra-Inert liner. a1_yes->step1 step3 3. Re-install Column Ensure clean, square cut and correct insertion depth. a1_no->step3 q2 Problem Solved? step1->q2 step2 2. Trim Column Inlet (cut 10-15 cm from the front). q2->step2 No end_good Success! Document the fix. q2->end_good Yes q3 Problem Solved? step2->q3 q3->step3 No q3->end_good Yes q4 Problem Solved? step3->q4 step4 4. Perform System Inertness Test (See Protocol 1). q4->step4 No q4->end_good Yes q5 Does test fail? step4->q5 step5 Identify and replace non-inert components (tubing, fittings). Consider a more inert column. q5->step5 Yes end_bad Problem Persists. Consider replacing the column. q5->end_bad No step5->end_bad

Caption: Troubleshooting flowchart for sulfur peak tailing.

Solutions:

  • Inlet: Always use high-quality, deactivated liners, preferably those certified for active compound analysis.[7][18] If your sample contains non-volatile residue, use a liner with deactivated glass wool to trap it, but be aware that the wool itself can become a source of activity over time.[18]

  • Column: Use a column specifically designed for sulfur analysis, such as an Agilent J&W DB-Sulfur SCD or a Restek Rtx-Sulfur.[1][19][20] These columns have phases and deactivations optimized for inertness towards sulfur compounds.

  • Maintenance: Regularly trim the front of the column to remove contamination and follow proper installation procedures (see Protocol 2).

Category 2: Sensitivity, Recovery & Repeatability

Q: My low-concentration sulfur standards are not showing up at all. What is happening?

This indicates catastrophic, irreversible adsorption in the flow path. At trace levels, active sites can bind all of the analyte molecules, preventing any from reaching the detector.[3]

Causality: The entire path from sample vial to detector is a potential source of loss. This includes sample loops, transfer lines, inlet liner, column, and any connecting fittings.[2][21] Stainless steel is notoriously active towards sulfur compounds and should never be used unless it has been properly passivated (e.g., Sulfinert® treated).[3][6]

The Inert Flow Path: Critical Components

G Key Components of an Inert GC Flow Path for Sulfur Analysis cluster_0 Sample Introduction cluster_1 GC System SampleVial Sample Vial/Bag (Use Tedlar bags or SilcoCan canisters for gases) Syringe Syringe/Sample Loop (Use deactivated components) SampleVial->Syringe TransferLine Transfer Lines (Use PEEK or Sulfinert®-treated tubing) Syringe->TransferLine Inlet Inlet (Ultra-Inert Liner is critical) TransferLine->Inlet Fittings Fittings/Ferrules (Use deactivated metal or graphite) Inlet->Fittings Column GC Column (Application-specific, e.g., DB-Sulfur SCD) Fittings->Column DetectorConnection Detector Transfer Line (Must be inert) Column->DetectorConnection Detector Detector (SCD, PFPD, FPD) DetectorConnection->Detector

Caption: Key components requiring deactivation for sulfur analysis.

Solutions:

  • System Audit: Systematically check every component in your flow path. Replace any standard stainless steel tubing or fittings with inert-coated alternatives.

  • System Passivation/Conditioning: Before running sensitive analyses, "prime" or "condition" the system by injecting a higher concentration sulfur standard several times.[22] This temporarily occupies the most aggressive active sites, allowing low-concentration analytes to pass through subsequently. Note that this is a temporary fix and does not replace the need for a truly inert system.

  • Perform an Inertness Test: Use a challenging probe mix to validate your system's inertness before analysis (see Protocol 1).

Q: My peak areas are not repeatable. Why?

Poor repeatability for active compounds suggests inconsistent interactions within the system.

Causality:

  • Leaks: Small, variable leaks in the gas lines or connections can alter flow rates and affect results, especially when using gas sample valves.[12]

  • Active Site Variability: Adsorption can be non-linear and variable, especially as the column or liner becomes contaminated. An active site might trap a different amount of analyte on each injection.

  • Detector Instability: For FPDs, unstable flame conditions due to inconsistent gas flows can cause response fluctuations.[9] For SCDs, pressure fluctuations from a struggling vacuum pump or leaks will cause an unstable baseline and poor repeatability.[3]

Solutions:

  • Leak Check: Perform a thorough electronic leak check of the entire system from the gas traps to the detector.

  • Inlet Maintenance: Establish a routine schedule for replacing the septum and inlet liner.[13]

  • Verify Detector Parameters: Ensure all detector gas flows are stable and set to the manufacturer's recommendation. Check the SCD vacuum pump oil and performance.[3]

Category 3: Detector-Specific Problems

Q: My SCD sensitivity is decreasing over time and the baseline is rising.

This is a classic symptom of column bleed contaminating the SCD burner.

Causality: The SCD operates by combusting sulfur compounds to form sulfur monoxide (SO), which then reacts with ozone to produce light.[3] If the stationary phase from your GC column ("column bleed," typically siloxanes) enters the high-temperature burner, it fouls the ceramic surfaces. This reduces combustion efficiency and sensitivity.[1]

Solutions:

  • Use Low-Bleed Columns: It is imperative to use a GC column specifically designed for use with an SCD, which will be rated for low bleed.[1][3] An example is the Agilent J&W DB-Sulfur SCD column.[1]

  • Respect Temperature Limits: Never exceed the maximum operating temperature of your column.

  • Use High-Purity Gases: Ensure carrier and detector gases are filtered through appropriate traps to remove oxygen, moisture, and hydrocarbons. Oxygen leaks are particularly damaging to GC columns and can accelerate phase bleed.[12]

  • Perform Detector Maintenance: Follow the manufacturer's guide for periodically cleaning the SCD burner tube and reaction cell.[3]

Key Experimental Protocols
Protocol 1: Step-by-Step GC System Inertness Check

This protocol validates the inertness of your entire GC flow path using a challenging probe compound. 2,4-dinitrophenol (DNP) and pentachlorophenol (PCP) are excellent acidic probes, while pyridine or an active thiol can be used as basic/sulfur probes.

  • Prepare a Standard: Create a low-concentration standard (e.g., 1-5 ng/µL) of your probe compound(s) in a suitable solvent.

  • Set GC Conditions: Use your standard analytical method conditions.

  • First Injection: Inject the standard and acquire the chromatogram.

  • Evaluate the Peak:

    • Presence: Is the peak present and of a reasonable size? A complete absence of the peak indicates a severely active system.

    • Peak Shape: The peak should be symmetrical. Severe tailing indicates significant activity.

    • Response Factor: If you have a known-good system, compare the peak area or height. A significantly lower response indicates analyte loss.

  • Interpretation: If the peak is absent, tails severely, or has a very low response, your system is not sufficiently inert for trace analysis. Begin troubleshooting starting with the inlet liner (the most common culprit) as outlined in the workflow above.

Protocol 2: Proper Installation of a Capillary GC Column

A proper installation is crucial for good peak shape and is a common source of problems.[15][17]

  • Column Cutting:

    • Use a high-quality ceramic scoring wafer or diamond-tipped scribe.

    • Gently score the polyimide coating on the fused silica tubing. Do not apply heavy pressure.

    • Gently flick the column on the opposite side of the score. It should break cleanly.

    • Inspect the cut end with a magnifying lens. It must be a perfectly flat, 90-degree "square" cut with no jagged edges or shards.[15] If it is not perfect, repeat the cut.

  • Ferrule Installation:

    • Slide the appropriate nut and ferrule onto the column end. Ensure the ferrule is oriented correctly as per the manufacturer's instructions.

  • Inlet Installation:

    • Consult your GC instrument manual for the exact column insertion distance for your specific inlet. This is a critical parameter.[16]

    • Gently insert the column into the inlet to the correct depth and tighten the nut finger-tight, followed by an additional quarter- to half-turn with a wrench. Do not overtighten, as this can crush the column or damage the fitting.

  • Detector Installation:

    • Repeat the process for the detector side, again adhering strictly to the manufacturer's specified insertion distance.

  • Verification: After installation, perform a leak check and run a test standard to confirm good performance.

References
  • Analysis of Sulfur Compounds in Petroleum Gases and N
  • Gas Chromatography: an Accurate, Fundamental Tool in Sulphur Analysis - SilcoTek® Corpor
  • Principles of Operation, Maintenance, and Troubleshooting for Sulfur and Nitrogen Chemiluminescence - YouTube.
  • TROUBLESHOOTING GUIDE - Phenomenex.
  • Using Gas Chromatography for the Analysis of Ultra Low Sulfur Compounds in Gaseous Fuels - AZoM.
  • GC Troubleshooting - Sigma-Aldrich.
  • GC–MS–Informed Aroma Profiling and Sensory Lexicon Development for Cannabis Inflorescence | LCGC Intern
  • Laboratory Total Sulfur Analysis by Gas Chrom
  • Determination of Sulfur Compounds in Natural Gas and Gaseous Fuels by Gas Chromatography and Flame Photometric Detection.
  • Application Note: Sulfur Analysis in Natural Gas and Gaseous Fuels Using the Rosemount 700XA Gas Chrom
  • Select Low Sulfur GC column - Agilent.
  • Video Notes GC Troubleshooting Series Part Four: Tailing Peaks - Agilent.
  • Removal of sulfur compounds from utility pipelined synthetic natural gas using modified activated carbons Catalysis Today - SilcoTek® Corpor
  • Select Low Sulfur - Element Lab Solutions.
  • Ultra Inert Liners for GC - Agilent.
  • GC-SCD Analysis of - Fuels and Petrochemicals - Shimadzu.
  • GC Inlet Liner Selection, Part III: Inertness - Restek.
  • The LCGC Blog: GC Diagnostic Skills I | Peak Tailing.
  • Determination of Trace Amounts of Sulfur Compounds in Gases by GC-SCD - Shimadzu.
  • AN EVALUATION OF INLET LINER DEACTIVATION SURFACES FOR A WIDE RANGE OF ANALYTES: FROM EPA METHOD 8270 TO ETHANOLAMINES - SilcoTek® Corpor
  • GC Column Troubleshooting Guide - Phenomenex.
  • METHOD 44A - Bay Area Air Quality Management District.
  • Inlet Liners - Agilent.

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Technical Support Center: Minimizing Matrix Effects in Trace Flavor Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the accurate quantification of trace flavor compounds is paramount, yet fraught with challenges. One of the most persistent hurdles is the "matrix effect," where components of the sample other than the analyte of interest interfere with the measurement, leading to inaccurate results.[1] This guide is designed to provide you with a comprehensive understanding of matrix effects and to offer practical, field-proven troubleshooting strategies and protocols to ensure the integrity of your data.

Part 1: Understanding and Identifying Matrix Effects

This section addresses the fundamental questions of what matrix effects are and how to determine if they are impacting your analysis.

Q1: What exactly are "matrix effects" in the context of flavor analysis?

A: Matrix effects are the alteration (suppression or enhancement) of an analytical signal caused by co-eluting compounds from the sample matrix.[2] In flavor analysis, which often deals with complex samples like foods, beverages, and biological fluids, these effects are a primary source of quantitative error.[1]

  • In Liquid Chromatography-Mass Spectrometry (LC-MS): The most common manifestation is ion suppression or enhancement . This occurs in the ion source (e.g., Electrospray Ionization - ESI) when matrix components compete with the analyte for ionization, affecting the efficiency of gas-phase ion formation.[3][4][5] Factors like high concentrations of salts, sugars, or lipids can change the physical properties (viscosity, surface tension) of the ESI droplets, hindering the ionization of your target flavor compound.[5][6]

  • In Gas Chromatography-Mass Spectrometry (GC-MS): Matrix effects typically present as matrix-induced signal enhancement . Active sites (areas of free silanol groups) in the GC inlet liner and column can adsorb certain analytes, leading to peak tailing and signal loss. When a "dirty" matrix extract is injected, non-volatile matrix components coat these active sites, preventing the analyte from adsorbing.[1][7] This reduces analyte loss and leads to a larger, more robust peak compared to a clean solvent standard, creating a positive bias in quantification.[1][8]

Q2: My analyte signal is much lower in the sample than in a pure solvent standard. How can I confirm this is due to ion suppression?

A: This is a classic sign of ion suppression. The most direct way to visualize and confirm this is through a Post-Column Infusion (PCI) experiment . This technique allows you to map the regions of your chromatogram where co-eluting matrix components cause suppression.

The PCI experiment involves continuously infusing a standard solution of your analyte directly into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column.[3][9] A dip in the otherwise stable analyte signal indicates the retention time at which interfering compounds from the matrix are eluting and suppressing the signal.[10]

// Connections LC -> Tee [label="Mobile Phase"]; Syringe -> Tee [label="Constant Flow"]; Tee -> MS [label="Combined Flow"]; start -> stabilize -> inject -> monitor; }

Caption: Decision-making process for selecting the appropriate calibration strategy.

  • Matrix-Matched Calibration: This involves preparing your calibration standards in a blank matrix extract that is identical or very similar to your samples. [11][12]This ensures that the standards and samples experience the same matrix effects, which are then canceled out. [13][14] * Trustworthiness: The major drawback is the difficulty in obtaining a truly analyte-free blank matrix, especially for endogenous compounds. [3][13]

  • Standard Addition: This method is used when a blank matrix is unavailable. [3][15]It involves splitting a sample into several aliquots and "spiking" each with a different, known amount of the analyte standard. The instrument response is then plotted against the concentration of the added standard. The original concentration in the sample is determined by extrapolating the linear regression line to the x-intercept. [16] * Causality: Because the calibration curve is generated within the sample itself, the matrix effect is inherently accounted for in the slope of the line. [11][15]

  • Stable Isotope Dilution Analysis (SIDA): This is widely considered the most robust and accurate method. [17][18]It uses a stable isotope-labeled (e.g., ¹³C or ²H) version of the target analyte as an internal standard (SIL-IS). [19] * Causality & Expertise: A SIL-IS is the perfect chemical and physical mimic of the analyte. [19]It co-elutes precisely with the analyte and experiences virtually identical extraction recovery and matrix effects (ion suppression/enhancement). [20]Quantification is based on the ratio of the signal from the native analyte to the signal from the labeled standard. Since both are affected proportionally, the ratio remains constant and accurate, effectively nullifying the matrix effect. [4]

Part 3: Detailed Experimental Protocols
Protocol 1: Standard Addition Method

This protocol describes the procedure for quantifying an analyte in a single sample using standard addition.

  • Sample Preparation: Homogenize and extract your sample using your established protocol to create a final sample extract.

  • Aliquoting: Divide the final extract into at least four equal-volume aliquots (e.g., 500 µL each) into separate vials. Label them "0," "1," "2," and "3."

  • Spiking:

    • Vial "0": Add a volume of pure solvent equal to the volume of the standard you will add to the other vials (this keeps the final matrix concentration the same). This is the unspiked sample.

    • Vial "1": Add a known amount of analyte standard to achieve a specific final concentration (e.g., 1x expected concentration).

    • Vial "2": Add double the amount of standard used in Vial "1" (e.g., 2x).

    • Vial "3": Add triple the amount of standard used in Vial "1" (e.g., 3x).

  • Analysis: Analyze all four aliquots using your LC-MS or GC-MS method and record the peak area for the analyte in each.

  • Data Processing:

    • Create a plot with the "Added Concentration" on the x-axis and the "Instrument Response (Peak Area)" on the y-axis.

    • Perform a linear regression on the data points.

    • Extrapolate the line to the point where the response is zero (y=0). The absolute value of the x-intercept is the concentration of the analyte in the original, unspiked sample. [21]

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use any internal standard to correct for matrix effects? A: No. For effective correction, the internal standard (IS) must be a close structural analog to the analyte to ensure it behaves similarly. However, the most effective approach is using a stable isotope-labeled internal standard (SIL-IS), as it is the only type that will co-elute and experience the exact same ionization effects as the analyte. [3][19]A structurally similar but non-isotopic IS may elute at a different time and be subject to different matrix effects, leading to inaccurate correction.

Q: My lab uses QuEChERS for sample prep. Are there specific sorbents that are better for flavor analysis? A: Yes. The choice of dispersive SPE (d-SPE) sorbent is critical for cleanup.

  • PSA (Primary Secondary Amine): Removes organic acids, some sugars, and fatty acids.

  • C18: Removes non-polar interferences like fats and lipids.

  • GCB (Graphitized Carbon Black): Very effective at removing pigments (like chlorophyll) and sterols. [22]Caution: GCB can adsorb planar analytes, so its use must be validated for your specific flavor compounds.

Q: Do analyte protectants in GC-MS work for all flavor compounds? A: Analyte protectants (APs) are compounds added to both samples and standards to reduce the loss of active analytes in the GC system by masking active sites. [7]Their effectiveness depends on the properties of the APs and the analytes. A combination of APs with different properties (e.g., varying polarity and boiling points) is often needed to protect a wide range of flavor compounds in a single run. [8]For example, a combination of a sugar-like compound and a higher-boiling diol can protect both polar and less volatile analytes. [8]

References
  • Compensation for Matrix Effects in High-Dimensional Spectral D
  • Strategies for the Detection and Elimination of Matrix Effects in Quantit
  • Matrix Effects Quantitation: Calibration Strategy, Matrix-M
  • Standard Addition Procedure in Analytical Chemistry. AlpHa Measure[Link]
  • STABLE ISOTOPE DILUTION ASSAY MASS SPECTROMETRY IN FLAVOUR RESEARCH: INTERNAL STANDARD AND CALIBR
  • Standard addition. Wikipedia[Link]
  • Solid-Phase Microextraction (SPME): A Discussion.
  • Application Progress of Stable Isotope Dilution Analysis in Volatile Flavor Analysis of Food. Taylor & Francis Online[Link]
  • Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry.
  • Application Progress of Stable Isotope Dilution Analysis in Volatile Flavor Analysis of Food. PubMed[Link]
  • Reducing matrix effects in complex food samples | #AnalyticalFoodies Bitesize Webinar | 4a of 5. YouTube[Link]
  • Comparison of different approaches for direct coupling of solid-phase microextraction to mass spectrometry for drugs of abuse analysis in plasma. PMC - NIH[Link]
  • Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed.
  • Solid Phase Microextraction Fundamentals. Agilent[Link]
  • Evaluation of matrix effect and chromatography efficiency: New parameters for validation of method development.
  • Systematic investigation into matrix effect compensation in the GC-MS analysis of flavor components using analyte protectants. PubMed[Link]
  • Matrix-matched Calibration. Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) - TCF - Technische Universität München[Link]
  • In chemical analysis, differences in results are said to be caused by matrix bias when the extraction of analyte is affected by. Eurachem[Link]
  • Assessment of matrix effect in quantit
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • Systematic investigation into matrix effect compensation in the GC-MS analysis of flavor components using analyte protectants.
  • Ion suppression; A critical review on causes, evaluation, prevention and applications.
  • Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses.
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
  • Matrix-Matched Calibration and Matrix Effects in Analytical Chemistry. YouTube[Link]
  • LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Applic
  • Oh, What a Mess!
  • Ion suppression; a critical review on causes, evaluation, prevention and applic
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Drug Discovery and Development[Link]
  • Determining Matrix Effects in Complex Food Samples.
  • Development and validation of a micro-QuEChERS method with high-throughput enhanced matrix removal followed with UHPLC-QqQ-MS/MS for analysis of raspberry ketone-related phenolic compounds in adipose tissues. NIH[Link]
  • Ion Suppression: A Major Concern in Mass Spectrometry.
  • GC MS Techniques for Troubleshooting Off Flavor, Off Odor, and Flavor Scalping in Foods, Beverages. YouTube[Link]
  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC - NIH[Link]
  • Part 1 GC MS Techniques for Troubleshooting Off Flavor, Off Odor & Flavor Scalping Foods & Beverages. YouTube[Link]
  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions.
  • Modifying QuEChERS for complicated m
  • Mitigating Matrix Effects: Examination of Dilution, QuEChERS, and Calibration Strategies for LC-MS/MS Analysis of Pesticide Resi. Chromtech[Link]
  • QuEChERS Method for Pesticide Residue Analysis. Phenomenex[Link]

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Technical Support Center: Optimization of SPME Parameters for Volatile Pyrazine Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of Solid Phase Microextraction (SPME) parameters for the analysis of volatile pyrazines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for this critical analytical technique. Pyrazines, key contributors to the aroma and flavor of many food and pharmaceutical products, are often present at trace levels, making their accurate quantification challenging. This guide will equip you with the knowledge to optimize your SPME methods for robust and reliable results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the SPME analysis of volatile pyrazines in a question-and-answer format.

Q1: I am seeing low or no signal for my pyrazine analytes. What are the likely causes and how can I improve my sensitivity?

A1: Low or no signal is a common issue that can stem from several factors throughout the SPME-GC-MS workflow. Here’s a systematic approach to troubleshooting:

  • Suboptimal SPME Fiber Choice: The affinity of the SPME fiber coating for the target analytes is paramount. For volatile pyrazines, a combination fiber is often the most effective. The Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber has demonstrated high extraction efficiency for a broad range of volatile compounds, including pyrazines.[1][2] If you are using a single-coating fiber, such as PDMS, you may be missing some of the more volatile or polar pyrazines.

  • Inefficient Extraction Conditions: The extraction temperature and time are critical parameters that directly influence the partitioning of pyrazines from the sample matrix into the headspace and subsequently onto the SPME fiber.

    • Temperature: Increasing the extraction temperature generally promotes the volatilization of pyrazines, leading to higher concentrations in the headspace and improved extraction efficiency.[3][4] However, excessively high temperatures can negatively impact the fiber's absorptive capacity and potentially degrade the sample matrix.[3][4] A typical starting point for optimization is in the range of 40-80°C.[3][5]

    • Time: Equilibrium must be reached between the sample, headspace, and fiber for reproducible results. Insufficient extraction time will lead to incomplete extraction and low signal. Optimization studies often show that extraction times between 30 to 60 minutes are required to approach equilibrium for pyrazines.[3][5]

  • Improper Desorption: Complete transfer of the extracted pyrazines from the SPME fiber to the GC inlet is crucial.

    • Desorption Temperature: The injector port temperature should be high enough to ensure rapid and complete desorption of the analytes. A typical range for pyrazines is 230-270°C.[6][7]

    • Desorption Time: A desorption time of 2-5 minutes is generally sufficient.[6][7] Incomplete desorption can lead to carryover in subsequent runs.

  • Matrix Effects: The sample matrix can significantly influence the release of volatile compounds. The "salting-out" effect, achieved by adding a salt like sodium chloride (NaCl) to the sample, can increase the volatility of pyrazines and enhance their extraction.[5] This is because the salt increases the ionic strength of the aqueous phase, reducing the solubility of the organic analytes and promoting their partitioning into the headspace.

  • System Issues: Before extensive method re-optimization, it is essential to rule out any instrument-related problems. Check for leaks in the GC system, ensure the autosampler is functioning correctly, and verify that the MS ion source is clean.[6]

Q2: My chromatographic peaks for pyrazines are broad or tailing. How can I improve the peak shape?

A2: Poor peak shape can compromise both resolution and sensitivity. Here are the primary causes and solutions:

  • Active Sites in the GC System: Pyrazines, being basic compounds, are prone to interacting with active sites (e.g., silanol groups) in the GC inlet liner and the front of the analytical column. This can lead to peak tailing.

    • Solution: Use a deactivated inlet liner and consider trimming the first few centimeters of the GC column to remove any accumulated non-volatile residues that can create active sites.[6]

  • Suboptimal GC Oven Temperature Program: A poorly optimized temperature program can lead to band broadening.

    • Solution: Start with a lower initial oven temperature (e.g., 40-50°C) to focus the analytes at the head of the column.[8] A slower temperature ramp rate (e.g., 3-5°C/min) can also improve peak shape for closely eluting isomers.[8]

  • Incorrect Carrier Gas Flow Rate: An improper flow rate can lead to band broadening and poor chromatographic efficiency.

    • Solution: Ensure the carrier gas flow rate is set correctly for your column's internal diameter (typically around 1.0-1.2 mL/min for a 0.25 mm ID column).[6][8]

Q3: I am having difficulty separating isomeric pyrazines. What strategies can I employ to improve resolution?

A3: The separation of isomeric pyrazines can be challenging due to their similar mass spectra and close boiling points.

  • Column Selection: The choice of GC column stationary phase is critical. For separating isomers, a more polar column, such as one with a polyethylene glycol (wax) stationary phase (e.g., ZB-WAXplus), can provide better selectivity compared to a non-polar column like a 5% phenyl-methylpolysiloxane (e.g., ZB-5MS).[9]

  • Optimized GC Oven Temperature Program: As mentioned previously, a slower temperature ramp rate will provide more time for the isomers to interact with the stationary phase, leading to better separation.

  • Use of Retention Indices: Mass spectra of pyrazine isomers are often very similar, making definitive identification based on spectral matching alone unreliable.[9] Therefore, it is crucial to use retention indices (RIs) for positive identification. By comparing the RIs of your unknown peaks to a database of known standards run on the same column and under the same conditions, you can confidently identify the isomers.[9]

Experimental Protocols & Data Presentation

To facilitate your optimization process, here are a detailed experimental protocol for SPME parameter optimization and a table summarizing typical parameter ranges.

Protocol: Step-by-Step Optimization of HS-SPME Parameters for Pyrazine Analysis
  • Fiber Selection (Screening Phase):

    • Prepare identical samples containing a standard mix of your target pyrazines.

    • Test a minimum of three different SPME fibers with varying polarities (e.g., PDMS, DVB/PDMS, and DVB/CAR/PDMS).

    • Perform extractions under constant, non-optimized conditions (e.g., 60°C for 30 min).

    • Compare the total peak area of the pyrazines for each fiber and select the one that provides the highest overall response. The DVB/CAR/PDMS is often a good starting point.[1][2]

  • Optimization of Extraction Temperature:

    • Using the selected fiber, prepare a series of identical samples.

    • Keeping the extraction time constant (e.g., 30 min), test a range of extraction temperatures (e.g., 40, 50, 60, 70, and 80°C).[3]

    • Plot the peak area of each pyrazine against the extraction temperature to determine the optimal temperature that yields the highest signal without causing analyte degradation or reduced fiber performance.

  • Optimization of Extraction Time:

    • At the optimized extraction temperature, prepare another series of identical samples.

    • Test a range of extraction times (e.g., 15, 30, 45, 60, and 75 min).

    • Plot the peak area against extraction time to identify the point at which the response plateaus, indicating that equilibrium has been reached.[3] Choose an extraction time within this equilibrium region for robust results.

  • Evaluation of Salt Effect:

    • Prepare two sets of samples at the optimized temperature and time.

    • To one set, add a specific amount of NaCl (e.g., 1g or to saturation).[5]

    • Compare the peak areas between the salted and unsalted samples to determine if the addition of salt significantly enhances the extraction of your pyrazines.

Table 1: Summary of Optimized SPME Parameters for Pyrazine Analysis from Literature
ParameterRecommended Starting RangeNotes
SPME Fiber DVB/CAR/PDMSOften provides the best overall extraction efficiency for a wide range of pyrazines.[1][2]
Extraction Mode Headspace (HS)Standard for volatile compounds like pyrazines.
Extraction Temp. 40 - 80 °CHigher temperatures increase volatility but can impact fiber performance.[3][4]
Extraction Time 30 - 60 minAim for equilibrium for reproducible results.[3][5]
Salt Addition 0 - 30% (w/v) NaCl"Salting-out" can significantly improve extraction efficiency.[5]
Desorption Temp. 230 - 270 °CEnsure complete transfer of analytes to the GC.[6][7]
Desorption Time 2 - 5 minPrevent carryover.[6]

Visualization of Workflows

To further clarify the optimization and troubleshooting processes, the following diagrams have been created.

SPME_Optimization_Workflow cluster_prep Sample Preparation cluster_optimization SPME Parameter Optimization cluster_analysis Analysis cluster_final Final Method Prep Prepare Standard/Sample Fiber 1. Fiber Selection (e.g., DVB/CAR/PDMS) Prep->Fiber Temp 2. Extraction Temperature (e.g., 40-80°C) Fiber->Temp Time 3. Extraction Time (e.g., 30-60 min) Temp->Time Salt 4. Salt Effect (e.g., NaCl addition) Time->Salt GCMS GC-MS Analysis Salt->GCMS Data Data Evaluation (Peak Area, S/N) GCMS->Data Optimized Optimized SPME Method Data->Optimized Troubleshooting_Flowchart cluster_signal Low/No Signal cluster_peakshape Poor Peak Shape cluster_resolution Isomer Co-elution Start Problem Detected CheckFiber Check SPME Fiber (DVB/CAR/PDMS?) Start->CheckFiber CheckLiner Use Deactivated Liner/ Trim Column Start->CheckLiner CheckColumn Use Polar GC Column (e.g., WAX) Start->CheckColumn CheckConditions Optimize Extraction (Temp & Time) CheckFiber->CheckConditions CheckDesorption Verify Desorption (Temp & Time) CheckConditions->CheckDesorption CheckSystem Check for System Leaks/ Contamination CheckDesorption->CheckSystem CheckProgram Optimize Oven Program (Slower Ramp) CheckLiner->CheckProgram CheckFlow Verify Carrier Gas Flow CheckProgram->CheckFlow UseRI Confirm with Retention Indices CheckColumn->UseRI

Sources

Preventing thermal degradation of 2-Furfurylthio-3-methylpyrazine during analysis.

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the analysis of 2-Furfurylthio-3-methylpyrazine. This resource is designed for researchers, analytical scientists, and quality control professionals who encounter challenges with the thermal lability of this potent aroma compound. Our goal is to provide you with a deep understanding of the underlying causes of degradation and to offer field-proven troubleshooting strategies and protocols to ensure analytical accuracy and reproducibility.

Introduction: The Challenge of Analyzing a Key Aroma Compound

This compound is a critical sulfur-containing compound responsible for the desirable roasted, nutty, and coffee-like aromas in many food products. However, its analysis, particularly by Gas Chromatography (GC), is fraught with difficulty. The molecule's thioether linkage is susceptible to thermal degradation, especially in the high-temperature environment of a standard GC inlet.[1] This degradation leads to inaccurate quantification, low recovery, and the potential formation of artifacts that can mislead researchers.

This guide moves beyond simple procedural lists to explain the causality behind these analytical challenges and provides robust solutions to preserve the integrity of your analyte.

Frequently Asked Questions (FAQs)

Q1: My recovery for this compound is consistently low and variable. What is the most likely cause?

A: The most common cause of low and erratic recovery is thermal degradation within the GC injection port . Standard split/splitless inlets are typically held at high temperatures (e.g., 250 °C) to ensure rapid vaporization of the sample. However, for thermally sensitive compounds like this compound, this process is destructive. The hot metal and glass surfaces of the inlet can catalyze the breakdown of the molecule before it even reaches the analytical column.[1][2] This is a well-documented issue for many sulfur-containing flavor compounds, which are known to be thermally labile.[3]

Q2: I'm observing peak tailing for my analyte. Is this related to thermal degradation?

A: While not a direct result of degradation, peak tailing is often a related symptom indicating analyte adsorption . Sulfur compounds are highly reactive and can interact with active sites (e.g., free silanols) on the surfaces of the GC inlet liner, column, or flow path.[4][5] This adsorption can be exacerbated by high inlet temperatures and can lead to poor peak shape, reduced sensitivity, and in severe cases, complete loss of the analyte. Using an inert flow path is critical for reliable analysis of reactive sulfur compounds.[5]

Q3: Can I use a standard split/splitless inlet for this analysis at all?

A: While challenging, it is possible with careful optimization, but it is not the recommended approach for achieving the best quantitative performance. If you must use a split/splitless inlet, you should:

  • Lower the Inlet Temperature: Reduce the temperature to the lowest possible point that still allows for adequate volatilization of your sample solvent and analytes. This is a compromise between efficiency and analyte preservation.

  • Use an Inert Liner: Employ a deactivated glass liner with glass wool (also deactivated) to minimize contact with metal surfaces and active sites.

  • Increase Carrier Gas Flow: A faster flow rate reduces the residence time of the analyte in the hot inlet, minimizing the opportunity for degradation.

However, for robust and accurate results, transitioning to a "soft" injection technique is strongly advised.

Q4: What are "soft" injection techniques and why are they better for this compound?

A: Soft injection techniques are methods that introduce the sample onto the GC column without exposing it to excessive heat, thereby preventing thermal breakdown. The two most effective techniques are:

  • Programmed Temperature Vaporization (PTV) Injection: This is the most versatile and widely recommended technique. The sample is injected into a cool inlet liner. The solvent is then vented off at a low temperature, and the inlet is rapidly heated to transfer the analytes to the column.[6][7][8] This approach eliminates syringe needle discrimination and minimizes the thermal stress on the analyte.[8][9]

  • Cool On-Column (COC) Injection: This is the gentlest method available. The liquid sample is deposited directly into the front of the analytical column at oven temperature, completely avoiding a hot vaporization chamber.[10][11] This is ideal for highly sensitive compounds but can be less forgiving with "dirty" sample matrices.[12]

Troubleshooting and Optimization Guide

This section provides a logical workflow and detailed protocols to overcome the challenges associated with this compound analysis.

Troubleshooting Workflow for Low Analyte Recovery

This decision tree will guide you through the process of diagnosing and solving issues with analyte loss.

TroubleshootingWorkflow start Start: Low Recovery of This compound inlet_check What is your GC injection technique? start->inlet_check ss_path Hot Split/Splitless inlet_check->ss_path Standard Hot Inlet gentle_path PTV or COC inlet_check->gentle_path Soft Injection ss_solution High probability of thermal degradation. Implement a soft injection technique. ss_path->ss_solution gentle_check Are you still seeing low recovery? gentle_path->gentle_check ss_solution->gentle_path Switch Technique inertness_issue Check system inertness. - Use deactivated liners. - Check for column activity. - Ensure inert flow path. gentle_check->inertness_issue Yes success Problem Solved gentle_check->success No prep_issue Investigate Sample Prep. - Is the analyte degrading during extraction? - Consider SAFE or Derivatization. inertness_issue->prep_issue If inertness is confirmed PTV_Process cluster_0 Step 1: Cool Injection cluster_1 Step 2: Solvent Venting cluster_2 Step 3: Analyte Transfer cluster_3 Step 4: GC Separation a Inject Sample (Inlet @ 40°C) b Solvent Evaporates (Vent Open) a->b c Close Vent Rapidly Heat Inlet b->c d Analytes move to Column c->d

Caption: Programmed Temperature Vaporization (PTV) workflow.

Protocol 2: Alternative Strategy - Derivatization

If modifying GC hardware is not feasible, chemical derivatization can be used to increase the thermal stability of the analyte. The thiol group is highly reactive and a common target for derivatization. [13]While this compound is a thioether, the principles of modifying active functional groups apply. Silylation is a common technique that replaces active hydrogens with a non-polar trimethylsilyl (TMS) group, increasing volatility and thermal stability. [14][15]

  • Reagent Selection: Choose a silylating reagent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Reaction: In a sealed vial, combine your dried sample extract with the silylating reagent and a suitable solvent (e.g., pyridine, acetonitrile).

  • Incubation: Gently heat the mixture (e.g., 60 °C for 30 minutes) to facilitate the reaction.

  • Analysis: Inject the derivatized sample into the GC-MS. The resulting TMS-derivative will be more thermally stable.

Note: This is an advanced technique that requires method development to ensure complete reaction and to characterize the resulting derivative.

Degradation_Pathway molecule This compound (Thermally Labile) heat High Temperature (e.g., Hot GC Inlet) molecule->heat products Degradation Products (e.g., Furfuryl Mercaptan, Methylpyrazine) heat->products

Caption: Conceptual thermal degradation pathway.

Final Recommendations

For routine, accurate analysis of this compound, investment in a Programmed Temperature Vaporization (PTV) inlet is the most robust solution. It provides the flexibility to handle various sample types while fundamentally solving the problem of analyte degradation at the point of injection. If your samples are clean and high precision is required, Cool On-Column (COC) injection is an equally powerful alternative.

Always ensure the entire sample flow path, from the syringe to the detector, is as inert as possible. Regularly replacing liners and trimming the front of the GC column can prevent the buildup of active sites that degrade performance over time.

References
  • Beltrán, J., López, F. J., & Hernández, F. (2021). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. Applied Sciences.
  • Phenomenex. (n.d.).
  • Wong, Y. F., & Wercinski, P. (2021). Recent trends in the chromatographic analysis of volatile flavor and fragrance compounds: Annual review 2020. Analytica Chimica Acta.
  • Snow, N. H. (2020). Beat the Heat: Cold Injections in Gas Chromatography.
  • Kagedahl, M., & Källberg, M. (1994). Derivatization of thiol-containing compounds.
  • Gerstel. (2002). The Use of Different PTV Inlet Liner Types for Trapping Alkanes, Aromatics and Oxygenated Compounds During Thermal Desorption.
  • Agilent Technologies. (n.d.). PTV inlet for GC, different injection modes.
  • Chemistry LibreTexts. (2023).
  • Agilent Technologies. (2013). Inlets Used for GC.
  • Markes International. (n.d.). Analysis of Sulfur Compounds.
  • Element Lab Solutions. (n.d.).
  • GL Sciences. (n.d.). 3-1 Types of Injection Methods.
  • Snow, N. H. (2020).
  • JSB. (n.d.). PTV inlet with optional a Peltier Cooling.
  • D'Acampora Zellner, B., & Dugo, P. (2007). Gas chromatography–olfactometry in food flavour analysis.
  • Li, Y., et al. (2021).
  • Stevens, M. R., et al. (2016). Comparison of Temperature Programmable Split/Splitless and Cool On-Column Inlets for the Determination of Glycerol and Glycerides in Biodiesel by Gas Chromatography with Flame Ionization Detection. Journal of the American Oil Chemists' Society.
  • Research and Reviews: Journal of Food and Dairy Technology. (2024).
  • Scribd. (n.d.). Split and Splitless Injection.
  • Perfumer & Flavorist. (2017).
  • LCGC International. (2026). GC-MS–Informed Aroma Profiling and Sensory Lexicon Development for Cannabis Inflorescence.
  • AZoM. (2020). Using Gas Chromatography for the Analysis of Ultra Low Sulfur Compounds in Gaseous Fuels.
  • ResearchGate. (n.d.).
  • PubChem. (n.d.). 2-Methyl-3-(furfurylthio)pyrazine.
  • SilcoTek Corporation. (n.d.). Gas Chromatography: an Accurate, Fundamental Tool in Sulphur Analysis.
  • Agilent Technologies. (n.d.).
  • The Good Scents Company. (n.d.). 2-methyl-3(or 5 or 6)-(furfuryl thio) pyrazine, 59035-98-2.
  • AMI Scientific. (n.d.). This compound TCI Analytical reagent.
  • The Good Scents Company. (n.d.). 2-methyl-3-,5 or 6-(furfuryl thio) pyrazine, 65530-53-2.
  • Perflavory. (n.d.). 2-methyl-3-(methyl thio) pyrazine, 2882-20-4.
  • The Good Scents Company. (n.d.). ((furfuryl thio)methyl) pyrazine, 59021-05-5.
  • FooDB. (2010). Showing Compound 2-[(2-Furanylmethyl)thio]-6-methylpyrazine (FDB015041).
  • Lund University Publications. (n.d.). Development of an analytical method for the screening of meaty flavors in commercial foodstuff by SPME-GC/O-MS.
  • Chemrio. (n.d.). This compound.
  • Yang, X., & Chuang, W. (2015). Reactivity and stability of selected flavor compounds. Journal of Food and Drug Analysis.
  • Mojumdar, S. C., Lebrušková, K., & Valigura, D. (2002). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers.

Sources

Troubleshooting common issues in Maillard reaction model systems.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Maillard reaction model systems. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of their experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges, ensuring the integrity and success of your research.

Introduction to Maillard Reaction Model Systems

The Maillard reaction, a non-enzymatic browning process, is a cornerstone of flavor chemistry and is increasingly relevant in pharmaceutical sciences due to its potential impact on drug stability and the formation of advanced glycation end-products (AGEs).[1][2][3][4] Model systems are indispensable tools for studying the intricate network of reactions between amino acids and reducing sugars under controlled conditions.[5][6] However, the sensitivity of this reaction to numerous variables often leads to unexpected outcomes. This guide provides practical, experience-driven advice to troubleshoot common issues and optimize your experimental design.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments, offering potential causes and actionable solutions.

Issue 1: Inconsistent or Unexpected Color Development

Q: My Maillard reaction model system is showing variable browning intensity between batches, or the color is not developing as expected (e.g., too light, too dark, or an unusual hue). What could be the cause?

A: Inconsistent color development is a frequent challenge and typically points to subtle variations in your experimental setup. The primary factors influencing melanoidin formation—the pigments responsible for color—are pH, temperature, reactant type and concentration, and water activity.[1][7]

Potential Causes & Step-by-Step Solutions:

  • pH Fluctuation: The Maillard reaction is highly pH-dependent. Generally, the rate of browning increases with higher pH.[8][9] At acidic pH, the amino groups of amino acids are protonated, reducing their nucleophilicity and slowing the reaction.[7][8]

    • Protocol:

      • Verify pH: Always measure and record the initial pH of your model system before initiating the reaction.

      • Buffer Selection: Use a stable buffer system appropriate for your target pH range. Be aware that the buffer itself can influence the reaction; for instance, phosphate buffers have been shown to affect browning more than citrate buffers.[10]

      • Monitor pH Drift: The Maillard reaction can generate acidic byproducts, causing the pH to drop during the experiment.[11] For long-duration experiments, consider monitoring and adjusting the pH at set intervals.

  • Temperature Inconsistency: The reaction rate is highly sensitive to temperature.[12] Small deviations can lead to significant differences in browning. The reaction typically accelerates at temperatures between 140°C and 165°C.[13][14]

    • Protocol:

      • Calibrate Equipment: Ensure your heating blocks, ovens, or water baths are accurately calibrated.

      • Ensure Uniform Heating: Use methods that provide consistent and even heating. For instance, an oil bath generally provides more uniform heating than a hot plate.

      • Record Temperature Profile: For reactions where the temperature is ramped, ensure the heating profile is identical for all experiments.

  • Reactant Variability: The type and purity of amino acids and reducing sugars significantly impact the reaction.[1][15]

    • Protocol:

      • Purity of Reactants: Use high-purity reagents. Impurities can act as catalysts or inhibitors.

      • Sugar Reactivity: Different sugars have varying reactivity. Pentoses (e.g., ribose) are generally more reactive than hexoses (e.g., glucose).[10] Fructose is often more reactive than glucose.[1]

      • Amino Acid Reactivity: The structure of the amino acid is crucial. Lysine, with its ε-amino group, is highly reactive.[1][16][17]

Data Presentation: Impact of pH and Sugar Type on Browning

ParameterCondition 1Condition 2Condition 3Expected Outcome
pH 5.07.09.0Browning intensity increases with pH.[8][9]
Sugar Type GlucoseFructoseRiboseReactivity and browning: Ribose > Fructose > Glucose.[1][10]
Amino Acid GlycineLysineCysteineReactivity and browning: Lysine > Glycine. Cysteine can produce distinct sulfurous aromas.[1][16]

Troubleshooting Workflow for Inconsistent Color

start Inconsistent Browning check_pH Verify pH Meter Calibration & Buffer Preparation start->check_pH check_temp Calibrate Heating Equipment check_pH->check_temp No Issue adjust_pH Adjust and Buffer pH Accurately check_pH->adjust_pH Issue Found check_reactants Confirm Reactant Purity & Identity check_temp->check_reactants No Issue uniform_heat Ensure Uniform Heating check_temp->uniform_heat Issue Found standardize_reactants Use Standardized, High-Purity Reactants check_reactants->standardize_reactants Issue Found consistent_results Consistent Browning Achieved adjust_pH->consistent_results uniform_heat->consistent_results standardize_reactants->consistent_results

Caption: Troubleshooting workflow for inconsistent browning.

Issue 2: Low or No Yield of Target Volatile Compounds

Q: I am trying to generate a specific flavor profile (e.g., pyrazines for a nutty/roasty aroma), but the yield is very low or undetectable. What should I investigate?

A: The formation of specific volatile compounds is a complex branch of the Maillard reaction, often occurring in the intermediate and advanced stages.[16][18] Low yields often point to suboptimal conditions for the specific pathways leading to your target compounds.

Potential Causes & Step-by-Step Solutions:

  • Incorrect Precursors: The type of amino acid is a primary determinant of the resulting flavor profile.[18]

    • Protocol:

      • Select Appropriate Amino Acids: For pyrazines, you need amino acids that can form α-aminoketones. For sulfur-containing volatiles, cysteine or methionine are essential.

      • Strecker Degradation: The formation of many key aroma compounds, known as Strecker aldehydes, is dependent on the specific amino acid used. For example, valine can produce a chocolate-like aroma.[18]

  • Suboptimal Temperature and Time: The temperature profile significantly influences which reaction pathways are favored.[1][19]

    • Protocol:

      • Temperature Range: While browning starts around 140°C, the formation of certain volatiles may require higher temperatures. However, excessive heat can degrade these compounds.[13][20]

      • Reaction Time: The kinetics of volatile formation vary. Some compounds appear early in the reaction, while others require longer heating times. A time-course study is often necessary to determine the optimal reaction duration.

  • Incorrect pH: The pH affects the formation of intermediates that lead to volatile compounds. For instance, pyrazine formation is generally favored in neutral to slightly alkaline conditions.

    • Protocol:

      • Optimize pH for Target Volatiles: Research the optimal pH range for the formation of your target compounds. A pH between 7 and 10 is often cited for pyrazine formation.[20]

      • Buffer System: As with color development, use an appropriate buffer to maintain the desired pH.

Troubleshooting Workflow for Low Volatile Yield

start Low Yield of Target Volatiles verify_precursors Verify Correct Amino Acid & Sugar Precursors start->verify_precursors optimize_temp_time Optimize Temperature & Reaction Time verify_precursors->optimize_temp_time Correct correct_precursors Use Correct Precursors verify_precursors->correct_precursors Incorrect optimize_pH Optimize pH for Target Pathway optimize_temp_time->optimize_pH Optimal adjust_conditions Adjust Temp/Time Profile optimize_temp_time->adjust_conditions Suboptimal analytical_method Validate Analytical Method (e.g., GC-MS) optimize_pH->analytical_method Optimal adjust_pH_buffer Adjust pH & Buffer System optimize_pH->adjust_pH_buffer Suboptimal improve_analysis Refine Analytical Protocol analytical_method->improve_analysis Issue Found successful_yield Target Yield Achieved correct_precursors->successful_yield adjust_conditions->successful_yield adjust_pH_buffer->successful_yield improve_analysis->successful_yield

Caption: Troubleshooting workflow for low volatile yield.

Frequently Asked Questions (FAQs)

Q1: How can I minimize the formation of acrylamide in my model system?

A1: Acrylamide, a potential carcinogen, is primarily formed from the amino acid asparagine and a carbonyl source at high temperatures (typically above 120°C).[21][22] To minimize its formation:

  • Control Temperature: Avoid excessively high temperatures. Acrylamide formation increases significantly at temperatures above 120°C.[21]

  • Modify pH: Lowering the pH can inhibit acrylamide formation, though this will also slow the overall Maillard reaction.[23]

  • Limit Asparagine: If possible, use amino acids other than asparagine.

  • Add Inhibitors: Certain compounds, like sulfur-containing amino acids (cysteine) or antioxidants, can reduce acrylamide formation.[22] Sulfites have also been shown to be effective inhibitors.[22]

Q2: I am working with a pharmaceutical formulation containing a primary amine drug and a reducing sugar excipient. What are the signs of Maillard-related instability?

A2: In pharmaceutical formulations, the Maillard reaction can lead to drug degradation, loss of potency, and the formation of potentially harmful byproducts.[2][3][4] Key indicators include:

  • Discoloration: A yellowing or browning of the formulation over time is a classic sign.[2]

  • Loss of Active Pharmaceutical Ingredient (API): The reaction consumes the amine-containing drug, leading to a decrease in its concentration.

  • Formation of Adducts: The initial reaction forms drug-sugar adducts (Amadori or Heyns products), which can be detected using analytical techniques like HPLC-MS.[6][24]

  • Changes in Physical Properties: This may include alterations in solubility or dissolution rates.

Q3: What are the main analytical challenges in studying Maillard reaction model systems?

A3: The primary challenge is the immense complexity of the reaction mixture. The Maillard reaction generates a vast network of products with diverse physicochemical properties.[25][26] This leads to difficulties in:

  • Separation: Chromatographic separation of the numerous, often isomeric, products is difficult.[24]

  • Identification: The structural elucidation of unknown Maillard reaction products requires advanced analytical techniques, such as high-resolution mass spectrometry (e.g., FT-ICR-MS).

  • Quantification: The lack of commercially available standards for many Maillard products makes accurate quantification challenging.[27]

Maillard Reaction Simplified Pathway

Reactants Amino Acid + Reducing Sugar Initial_Stage Initial Stage (Colorless) - Condensation - Amadori/Heyns Rearrangement Reactants->Initial_Stage Intermediate_Stage Intermediate Stage (Yellow/Light Brown) - Sugar Dehydration - Strecker Degradation Initial_Stage->Intermediate_Stage Final_Stage Final Stage (Dark Brown) - Aldol Condensation - Polymerization Intermediate_Stage->Final_Stage Byproducts Acrylamide, AGEs Intermediate_Stage->Byproducts Products Flavor, Aroma, Color (Melanoidins) Final_Stage->Products

Caption: Simplified pathway of the Maillard reaction.

References

  • Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review. (n.d.). MDPI.
  • Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review. (2023). National Institutes of Health.
  • Newton, D. W. (2011). Maillard reactions in pharmaceutical formulations and human health. International Journal of Pharmaceutical Compounding, 15(1), 32–40.
  • The Maillard reaction: the science behind flavour and colour in foods and beverages. (n.d.). Ragus.
  • THE EFFECT OF pH ON FLAVOR FORMATION AND ANTIOXIDANT ACTIVITY OF AMINO ACID AND SUGARS INTERACTION PRODUCTS. (n.d.). ResearchGate.
  • Effects of Sugar and Buffer Types, and pH on Formation of Maillard Pigments in the Lysine Model System. (n.d.). J-Stage.
  • Insights into flavor and key influencing factors of Maillard reaction products: A recent update. (2022). Frontiers in Nutrition.
  • Analytical Challenges and Strategies to Decipher the Maillard Reaction Network. (n.d.). ResearchGate.
  • Effect of pH and temperature on browning intensity of coconut sugar and its antioxidant activity. (2017). Semantic Scholar.
  • The Ultimate Duo: the Maillard Reaction and Temperature. (n.d.). Orka.
  • Maillard Reactions in Pharmaceutical Formulations and Human Health. (n.d.). International Journal of Pharmaceutical Compounding.
  • Maillard Reactions in Pharmaceutical Formulations and Human Health. (n.d.). ResearchGate.
  • Predictive Modeling of Flavor Compound Formation in the Maillard Reaction. (2010). American Chemical Society.
  • The Role of pH in Maillard-Type Reactions. (n.d.). Imre Blank's Homepage.
  • An Introduction to the Maillard Reaction: The Science of Browning, Aroma, and Flavor. (n.d.). Serious Eats.
  • The Maillard Reaction. (2019). San Diego Mesa College.
  • New tools in modulating Maillard reaction from model systems to food. (n.d.). Wageningen University & Research.
  • Formation of Acrylamide Compounds in Food Products from Maillard Reactions: A Review Article. (2024). BIO Web of Conferences.
  • Effect of Amino Acid, Sugar, Ca2+, and Mg2+ on Maillard Reaction-Associated Products in Modified Sparkling Base Wines During Accelerated Aging. (n.d.). MDPI.
  • Kinetic aspects of the Maillard reaction: a critical review. (n.d.). ResearchGate.
  • Analytical strategies to depict the fate of the Maillard reaction in foods. (n.d.). ResearchGate.
  • Mechanisms of acrylamide formation: Maillard-induced transformation of asparagine. (n.d.). PubMed.
  • How does temperature affect the Maillard reaction? (2020). Quora.
  • Analytical Challenges and Strategies to Decipher the Maillard Reaction Network. (2020). Technical University of Munich.
  • New tools in modulating Maillard reaction from model systems to food. (n.d.). ORKG Ask.
  • Control of Maillard Reactions in Foods: Strategies and Chemical Mechanisms. (2017). American Chemical Society.
  • Food Processing and Maillard Reaction Products: Effect on Human Health and Nutrition. (n.d.). Hindawi.
  • Acrylamide, a toxic maillard by-product and its inhibition by sulfur-containing compounds: A mini review. (n.d.). Frontiers.
  • An Investigation of the Complexity of Maillard Reaction Product Profiles from the Thermal Reaction of Amino Acids with Sucrose Using High Resolution Mass Spectrometry. (2014). National Institutes of Health.
  • Formation and reduction of acrylamide in Maillard reaction: a review based on the current state of knowledge. (n.d.). PubMed.
  • Potential Use of the Maillard Reaction for Pharmaceutical Applications: Gastric and Intestinal Controlled Release Alginate-Albumin Beads. (2019). National Institutes of Health.
  • Exploring the Kinetics of the Maillard Reaction in Food: A Detailed Experimental Analysis. (n.d.). Azo Life Sciences.
  • Review of the physicochemical methods applied in the investigation of the maillard reaction in pharmaceutical preparations. (n.d.). Open University.
  • Insights into flavor and key influencing factors of Maillard reaction products: A recent update. (n.d.). Frontiers.
  • The Maillard Reaction. (2013). Modernist Cuisine.
  • Maillard reaction. (n.d.). Wikipedia.
  • Optimization of Maillard Reaction in Model System of Glucosamine and Cysteine Using Response Surface Methodology. (2017). National Institutes of Health.
  • Analytical Methods for the Determination of Maillard Reaction Products in Foods. An Introduction. (n.d.). ResearchGate.
  • Science of Cooking Laboratory Browning V2. (n.d.). San Diego Mesa College.
  • Science | Malliard Reaction. (2017). Brewers Journal Canada.

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Technical Support Center: Enhancing Vegetarian Flavor with 2-Furfurylthio-3-methylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Furfurylthio-3-methylpyrazine. This guide is designed for researchers, scientists, and product development professionals who are looking to leverage the unique flavor properties of this compound to enhance the sensory profile of vegetarian and plant-based products. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Introduction to this compound in Vegetarian Applications

This compound is a potent, sulfur-containing pyrazine derivative known for its complex aroma profile. It is characterized by savory, roasted, nutty, and coffee-like notes, making it a valuable tool for imparting desirable "cooked" flavors in a variety of food systems.[1][2] In vegetarian and plant-based applications, it can help to create a more satisfying and "meaty" flavor profile, mask off-notes from plant proteins, and add a layer of complexity that elevates the overall eating experience. Pyrazines, in general, are crucial for rounding out flavors and are often used to provide a flavor boost rather than defining the entire profile.[3]

This compound is recognized as a flavoring agent by regulatory bodies such as the Flavor and Extract Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA), with no safety concerns at current levels of intake when used as a flavouring agent.[4][5][6]

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the application of this compound in vegetarian product development.

Issue 1: "Sulfurous" or "Rubbery" Off-Notes After Addition

Question: We've incorporated this compound into our plant-based burger patty, but instead of a pleasant roasted flavor, we are perceiving a harsh, sulfurous, or even rubbery off-note. What could be the cause?

Answer: This is a common issue when working with potent sulfur-containing flavor compounds. The primary cause is often related to dosage and interactions within the food matrix.

  • Causality: this compound has an extremely low odor threshold.[7] Overdosing, even by a small margin, can quickly shift the flavor profile from pleasantly roasted to acrid and sulfurous. The complex matrix of vegetarian products, rich in proteins and carbohydrates, can also lead to unintended reactions or binding of the flavor compound, altering its release and perception.

  • Troubleshooting Protocol:

    • Serial Dilution and Incremental Dosing: The most critical step is to establish the optimal concentration range through systematic experimentation. Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or propylene glycol) and perform serial dilutions.[4] Add these dilutions to your base vegetarian matrix in small, incremental steps.

    • Sensory Evaluation at Each Step: Conduct sensory analysis with a trained panel at each dosage level. This will help you identify the point at which the desired roasted notes are perceived without the emergence of negative sulfur characteristics.

    • Matrix Interaction Assessment: Evaluate the performance of the flavor compound in different base formulations. The type of plant protein (e.g., soy, pea, wheat), fat content, and presence of other ingredients can all influence flavor perception.

Issue 2: Inconsistent Flavor Profile Across Different Batches

Question: We are struggling with batch-to-batch inconsistency in the flavor profile of our vegetarian sausage product containing this compound. Why is this happening and how can we improve consistency?

Answer: Inconsistent flavor can stem from several factors, including the stability of the flavor compound, processing conditions, and interactions with other ingredients.

  • Causality: this compound, like many flavor compounds, can be sensitive to heat, pH, and oxidation.[7][8] Variations in processing parameters such as cooking temperature and time can lead to degradation or alteration of the molecule. Furthermore, its interaction with other volatile and non-volatile compounds in your formulation can either enhance or suppress its characteristic aroma.

  • Troubleshooting Protocol:

    • Standardize Processing Parameters: Tightly control all processing variables, including mixing times, temperature profiles during extrusion or cooking, and cooling rates.

    • Staged Addition: Consider adding the this compound at a later stage of processing, if possible, to minimize its exposure to harsh conditions. For example, incorporating it into a fat-based slurry that is mixed in after the initial high-heat step.

    • pH Monitoring and Adjustment: The pH of your product matrix can influence the stability and volatility of pyrazines. Monitor and control the pH of each batch to ensure it falls within a consistent range.

    • Quality Control of Raw Materials: Ensure the consistent quality of all ingredients, as variations in their composition can affect the final flavor profile.

Issue 3: Fading of Roasted Notes Over Shelf Life

Question: The initial roasted and savory notes from this compound in our plant-based jerky are prominent, but they seem to diminish significantly over the product's shelf life. How can we improve flavor stability?

Answer: Flavor stability is a critical aspect of product development. The fading of desired notes is often due to chemical degradation or physical interactions within the food matrix over time.

  • Causality: Thiol-containing compounds like this compound can be susceptible to oxidation.[7] The presence of oxygen, light, and certain metal ions can accelerate this degradation. Additionally, the flavor molecule can bind to proteins or other macromolecules in the matrix, reducing its volatility and, therefore, its perception by the consumer. Studies on similar thiol compounds have shown a decrease in concentration over time in aqueous systems.[9][10]

  • Troubleshooting Protocol:

    • Antioxidant Addition: Incorporate antioxidants such as tocopherols (Vitamin E), ascorbic acid (Vitamin C), or rosemary extract into your formulation to quench free radicals and inhibit oxidative reactions.

    • Packaging Modifications: Utilize packaging with high oxygen and light barrier properties. Consider including oxygen scavengers in the packaging.

    • Encapsulation: For extended shelf life, consider using an encapsulated form of this compound. Encapsulation can protect the flavor compound from degradation and control its release.

    • Accelerated Shelf-Life Testing: Conduct accelerated shelf-life studies at elevated temperatures to quickly assess the impact of different formulation and packaging strategies on flavor stability.

Experimental Protocols

Protocol 1: Determination of Optimal Dosage Range

This protocol outlines a systematic approach to identifying the ideal concentration of this compound in a vegetarian matrix.

Materials:

  • Vegetarian product base (e.g., plant-based protein slurry)

  • This compound

  • Food-grade solvent (e.g., ethanol, propylene glycol)

  • Precision scale and pipettes

  • Mixing equipment

  • Sample containers

Procedure:

  • Prepare a Stock Solution: Accurately weigh 1 gram of this compound and dissolve it in 99 grams of the chosen solvent to create a 1% stock solution.

  • Create Serial Dilutions: Perform a series of 1:10 dilutions to create solutions with concentrations of 0.1%, 0.01%, 0.001%, and so on.

  • Dosing and Homogenization: Add precise amounts of each dilution to a standardized weight of your vegetarian product base. Ensure thorough mixing for even distribution.

  • Sensory Evaluation: Allow the samples to equilibrate for a set period (e.g., 30 minutes) and then conduct a sensory evaluation with a trained panel. Use a control sample with no added flavor for comparison.

  • Data Analysis: Record the flavor attributes and their intensities for each concentration. Identify the concentration that provides the desired roasted and savory notes without any negative attributes.

Concentration of this compound in Final Product (ppm) Observed Flavor Profile
0.01 - 0.1Subtle enhancement of savory notes
0.1 - 1.0Noticeable roasted, nutty, and coffee-like notes
1.0 - 5.0Strong roasted and meaty notes
> 5.0Potential for sulfurous and rubbery off-notes

Note: These are generalized ranges. The optimal concentration will be highly dependent on the specific product matrix.

Protocol 2: Quantification of this compound in a Food Matrix

Accurate quantification is essential for quality control and ensuring product consistency. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this purpose.[11]

Instrumentation and Method:

  • Technique: Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[12][13]

  • SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often suitable for trapping a broad range of volatile compounds, including pyrazines.[12]

  • GC Column: A mid-polarity column, such as a DB-5ms or equivalent, is typically used for the separation of flavor compounds.

  • MS Detection: The mass spectrometer should be operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, targeting characteristic ions of this compound.

Procedure:

  • Sample Preparation: A known weight of the homogenized vegetarian product is placed in a headspace vial.

  • Internal Standard: An appropriate internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample) is added.

  • HS-SPME Extraction: The vial is incubated at a controlled temperature to allow volatile compounds to partition into the headspace. The SPME fiber is then exposed to the headspace for a defined period to adsorb the analytes.

  • GC-MS Analysis: The fiber is desorbed in the hot GC inlet, and the separated compounds are detected by the mass spectrometer.

  • Quantification: A calibration curve is generated using standards of known concentrations to quantify the amount of this compound in the sample.

Visualizing Experimental Workflows

experimental_workflow cluster_dosing Protocol 1: Optimal Dosing cluster_quantification Protocol 2: Quantification d1 Prepare Stock Solution (1%) d2 Serial Dilutions d1->d2 d3 Dose Vegetarian Matrix d2->d3 d4 Homogenize d3->d4 d5 Sensory Evaluation d4->d5 d6 Identify Optimal Range d5->d6 q1 Sample Homogenization q2 Add Internal Standard q1->q2 q3 HS-SPME Extraction q2->q3 q4 GC-MS Analysis q3->q4 q5 Data Analysis & Quantification q4->q5

Caption: Experimental workflows for determining optimal dosage and quantifying this compound.

Logical Relationships in Flavor Perception

flavor_perception A This compound Concentration B Desired Roasted & Savory Notes A->B Increases with concentration C Sulfurous/Rubbery Off-Notes A->C Emerges at high concentrations D Optimal Flavor Profile B->D Positive Contributor C->D Negative Contributor

Caption: Relationship between concentration and perceived flavor profile.

References

  • Pipzine Chemicals. (n.d.). 2-FURFURYL THIOPYRAZINE.
  • PubChem. (n.d.). 2-Methyl-3-(furfurylthio)pyrazine.
  • World Health Organization. (n.d.). 2-furfurylthio-5-methylpyrazine. JECFA.
  • Advanced Biotech. (n.d.). Heterocyclics, Pyrazines, & Sulfur.
  • The Good Scents Company. (n.d.). 2-methyl-3(or 5 or 6)-(furfuryl thio) pyrazine.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Beyond Flavor: The Multifaceted Role of Pyrazine Derivatives in Food and Beyond.
  • FlavScents. (n.d.). ((furfuryl thio)methyl) pyrazine.
  • The Good Scents Company. (n.d.). ((furfuryl thio)methyl) pyrazine.
  • Kubella, T., et al. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Angewandte Chemie International Edition, 59(42), 18392-18408. [Link]
  • Advanced Biotech. (2025). Safety Data Sheet: 2-Furfurylthio-3(5/6)-methyl pyrazine synthetic.
  • Flavor & Extract Manufacturers Association. (n.d.). 3189 2-METHYL-3-, 5- OR 6-(FURFURYLTHIO)PYRAZINE (MIXTURE OF ISOMERS).
  • The Good Scents Company. (n.d.). 2-methyl-3-(methyl thio) pyrazine.
  • The Good Scents Company. (n.d.). 2-methyl-3-,5 or 6-(furfuryl thio) pyrazine.
  • T. H. Parliment, & Ho, C. T. (2003). Reactivity and stability of selected flavor compounds. Journal of Agricultural and Food Chemistry, 51(13), 3687-3696. [Link]
  • van Seeventer, P. B., et al. (2001). Stability of thiols in an aqueous process flavoring. Journal of Agricultural and Food Chemistry, 49(9), 4292-4295. [Link]
  • Zhang, Y., et al. (2023). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Molecules, 28(9), 3597. [Link]
  • Huang, X., et al. (2025). Bacterial Pyrazine Volatiles: A Novel Approach to Inhibit Fusarium graminearum Growth and Mycotoxin Production. Journal of Fungi, 11(1), 1. [Link]
  • Yu, A. N., & Zhang, Y. (2022). Control strategies of pyrazines generation from Maillard reaction. Food Chemistry, 373, 131435. [Link]
  • van Seeventer, P. B., et al. (2001). Stability of Thiols in an Aqueous Process Flavoring. Journal of Agricultural and Food Chemistry, 49(9), 4292-4295. [Link]
  • Li, J., & Wu, Y. (2022). Advances in Accurate Quantification Methods in Food Analysis. Foods, 11(21), 3508. [Link]
  • Jo, Y., et al. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. Food Science and Technology, 44, e20230095. [Link]
  • MDPI. (n.d.). Section Food Analytical Methods.
  • Gkinis, V. (2018). Development of an analytical method for the screening of meaty flavors in commercial foodstuff by SPME-GC/O-MS.
  • Alpert, H. R., et al. (2015). A study of pyrazines in cigarettes and how additives might be used to enhance tobacco addiction. Tobacco Control, 24(Suppl 1), i64-i71. [Link]
  • Becalski, A., & Seaman, S. W. (2005). Development of an analytical method and survey of foods for furan, 2-methylfuran and 3-methylfuran with estimated exposure. Food Additives and Contaminants, 22(7), 599-605. [Link]

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Technical Support Center: Method Development for Resolving Isomeric Pyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of isomeric pyrazines. Pyrazines are a critical class of heterocyclic aromatic compounds, vital as flavor and fragrance components in the food industry and as key structural motifs in pharmaceuticals.[1][2] Their isomers, particularly positional alkylpyrazines, often possess nearly identical physicochemical properties, making their separation and identification a significant analytical challenge.[3][4] Co-elution is a frequent problem, and their mass spectra can be virtually indistinguishable, complicating unambiguous identification.[4][5]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to provide researchers, analytical chemists, and drug development professionals with the expert insights and practical steps needed to overcome these challenges. We will explore the causality behind experimental choices and provide self-validating protocols to ensure robust and reliable method development.

Part 1: Initial Method Selection & Strategy

The first critical decision is the choice of analytical platform. This choice depends on the nature of the isomers (positional, structural, or chiral) and the sample matrix.

Q1: Should I start with Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for my pyrazine isomer separation?

This is the foundational question. The choice hinges on the volatility and thermal stability of your analytes.

  • Gas Chromatography (GC) is the most widely applied and generally preferred technique for volatile and semi-volatile pyrazines, such as the alkylpyrazines commonly found in food and flavor samples.[4][5][6] When coupled with Mass Spectrometry (GC-MS), it provides a powerful tool for both separation and identification.

  • High-Performance Liquid Chromatography (HPLC) is better suited for less volatile, more polar, or thermally labile pyrazine derivatives that are common in pharmaceutical development.[6][7] It offers a different selectivity mechanism that can be advantageous for isomers that are difficult to resolve by GC.

Here is a decision tree to guide your initial choice:

G start Are your pyrazine isomers volatile and thermally stable? gc Start with Gas Chromatography (GC) start->gc Yes hplc Start with High-Performance Liquid Chromatography (HPLC) start->hplc No gc_ms Use GC-MS for separation and identification. Focus on stationary phase selection and temperature programming. gc->gc_ms hplc_ms Use RP-HPLC with UV or MS detection. Focus on mobile phase and column chemistry optimization. hplc->hplc_ms

Caption: Decision tree for selecting an initial analytical technique.

Part 2: Troubleshooting Co-elution

Co-elution, where two or more isomers elute as a single peak, is the most common and frustrating issue in pyrazine analysis.[3]

Q2: I see a single, sharp peak in my chromatogram. How can I be sure it's not co-eluting isomers?

A symmetrical peak is not a guarantee of purity. Here’s how to investigate:

  • Peak Shape Analysis : Look for subtle signs of asymmetry. Asymmetrical peaks with "shoulders" or excessive tailing are strong indicators of an underlying, unresolved peak.[3][8]

  • Diode Array Detector (DAD) Analysis (for HPLC) : If using a DAD, perform a peak purity analysis. This function compares UV-Vis spectra across the peak's width (from the leading edge to the tailing edge). If the spectra are not identical, it confirms the presence of multiple components.[8][9]

  • Mass Spectrometry (MS) Analysis (GC-MS or LC-MS) : This is the most definitive method. Examine the mass spectra at different points across the peak. A change in the relative abundance of ions from the front to the back of the peak is a clear sign of co-elution, even if the isomers' spectra are very similar.[3][8]

Q3: I've confirmed co-elution. What is the general strategy to resolve the peaks?

The goal is to manipulate the three factors that govern chromatographic resolution: Selectivity (α) , Efficiency (N) , and Capacity Factor (k') .[3][9]

  • Change Selectivity (α) : This is the most powerful tool. Selectivity refers to the ability of the system to differentiate between the analytes.

    • In GC : Change the stationary phase to one with a different polarity (e.g., switch from a non-polar DB-1 to a polar ZB-WAXplus).[4][5]

    • In HPLC : Change the organic modifier in the mobile phase (e.g., from acetonitrile to methanol), adjust the mobile phase pH, or switch to a column with a different stationary phase chemistry (e.g., C18 to Phenyl-Hexyl or a mixed-mode column).[3][9]

  • Increase Efficiency (N) : This relates to the narrowness of the peaks. Sharper peaks are easier to resolve.

    • Use a longer column or a column with a smaller particle size (for HPLC) or smaller internal diameter (for GC).

    • Optimize the carrier gas flow rate (GC) or mobile phase flow rate (HPLC).[10][11]

  • Optimize Capacity Factor (k') : This is a measure of how long an analyte is retained.

    • If peaks are eluting too early (low k'), they have little interaction with the stationary phase and won't separate well. Adjust conditions to increase retention (e.g., lower initial oven temperature in GC, use a weaker mobile phase in HPLC). An ideal k' is typically between 2 and 10.[8]

G start Co-elution Confirmed selectivity Modify Selectivity (α) (Most Effective) start->selectivity efficiency Increase Efficiency (N) (Sharpen Peaks) start->efficiency retention Optimize Capacity Factor (k') (Increase Retention) start->retention gc_select GC: Change Stationary Phase (e.g., non-polar to polar) selectivity->gc_select hplc_select HPLC: Change Mobile Phase (Solvent, pH) or Column Chemistry selectivity->hplc_select resolved Baseline Resolution gc_select->resolved hplc_select->resolved efficiency->resolved retention->resolved

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of an Analytical Method for 2-Furfurylthio-3-methylpyrazine (2-FMP) Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison and detailed validation protocol for the quantitative analysis of 2-Furfurylthio-3-methylpyrazine (2-FMP), a key aroma compound found in various food products. Designed for researchers, scientists, and quality control professionals, this document delves into the causality behind experimental choices, adheres to rigorous scientific standards, and is grounded in international regulatory guidelines to ensure the development of a robust and reliable analytical method.

Introduction: The Significance of this compound (2-FMP)

This compound (2-FMP) is a potent sulfur-containing pyrazine derivative that contributes significantly to the desirable roasted, nutty, and meaty aroma profiles of various foods, including coffee and roasted meats.[1] The accurate quantification of 2-FMP is critical in the food and beverage industry for quality control, ensuring product consistency, and for research and development of new flavor profiles. Given its impact at low concentrations, a validated analytical method is paramount to guarantee that the data generated is accurate, precise, and reproducible.

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[2][3] This guide is structured around the principles laid out by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), which provide a framework for ensuring the integrity of analytical data.[4][5][6][7]

Comparison of Analytical Methodologies for 2-FMP Quantification

The selection of an appropriate analytical technique is the foundational step in method development. For a semi-volatile compound like 2-FMP, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most viable options.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC/UPLC-MS/MS)
Principle Separates volatile and semi-volatile compounds in the gas phase based on their boiling points and interactions with a stationary phase. MS provides mass-based identification and quantification.Separates compounds in the liquid phase based on their affinity for a stationary and mobile phase. MS/MS provides high selectivity and sensitivity.
Suitability for 2-FMP Excellent. 2-FMP is a volatile compound well-suited for GC analysis. The mass spectrometer allows for highly specific detection, crucial for complex food matrices.[1][8]Feasible, but may be less direct than GC. As pyrazines are more volatile, LC methods are less common but can be effective, especially with tandem mass spectrometry (UPLC-MS/MS).[9]
Sample Preparation Typically requires extraction of volatiles from the sample matrix. Solid Phase Microextraction (SPME) is a common solvent-free technique for this purpose.[1]Requires the analyte to be soluble in the mobile phase. Sample preparation often involves liquid-liquid or solid-phase extraction (SPE).[10][11]
Advantages High resolution, high sensitivity, excellent for volatile compound profiling, and provides structural information from mass spectra.Suitable for a broader range of compounds, including non-volatile ones. UPLC-MS/MS offers exceptional sensitivity and selectivity.[9]
Limitations Limited to thermally stable and volatile compounds. High matrix interference can be a challenge without selective extraction.[12]Mobile phase selection can be complex. Potential for ion suppression or enhancement from the matrix in MS detection.

The Pillars of Method Validation: A Framework for Trustworthiness

Analytical method validation is a structured process to ensure a method is fit for its purpose.[3] The core performance characteristics are defined by ICH Q2(R2) guidelines.[4][5][13]

Validation Analytical Method Validation (ICH Q2) Specificity Specificity / Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Core performance characteristics for analytical method validation as per ICH guidelines.

Specificity / Selectivity

What it is: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[14][15]

Why it's crucial: In complex matrices like food, numerous volatile compounds exist. Specificity ensures that the signal measured is solely from 2-FMP and not from an interfering compound, which would lead to inaccurately high results. In GC-MS, specificity is achieved by comparing both the retention time and the mass spectrum of the analyte in a sample to that of a certified reference standard.

Experimental Protocol:

  • Analyze a blank matrix sample (e.g., the food product known to be free of 2-FMP) to identify any endogenous peaks at the retention time of 2-FMP.

  • Analyze the reference standard of 2-FMP to determine its retention time and mass spectrum.

  • Analyze a matrix sample spiked with the 2-FMP standard.

  • Acceptance Criterion: The blank matrix should show no significant interfering peaks at the retention time of the analyte. The mass spectrum of the peak in the spiked sample must match the reference standard's spectrum.

Linearity and Range

What it is: Linearity is the method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range.[15] The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3]

Why it's crucial: A linear relationship allows for the calculation of the concentration of 2-FMP in unknown samples using a calibration curve. This is fundamental for quantification.

Experimental Protocol:

  • Prepare a stock solution of 2-FMP in a suitable solvent (e.g., methanol).

  • Create a series of at least five calibration standards by spiking the blank matrix at different concentrations, covering the expected working range (e.g., 80% to 120% of the target concentration).

  • Analyze each concentration level in triplicate.

  • Construct a calibration curve by plotting the average peak area against the concentration.

  • Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995. The y-intercept should be close to zero.

cluster_0 Linearity Workflow Stock Prepare 2-FMP Stock Solution Spike Spike Blank Matrix at 5+ Concentration Levels Stock->Spike Analyze Analyze Triplicates via SPME-GC-MS Spike->Analyze Plot Plot Peak Area vs. Concentration Analyze->Plot Regress Perform Linear Regression Analysis Plot->Regress

Caption: Experimental workflow for establishing method linearity.

Accuracy

What it is: The closeness of the test results obtained by the method to the true value.[14] Accuracy is typically assessed using recovery studies.

Why it's crucial: Accuracy demonstrates how well the method can quantify the actual amount of 2-FMP in a sample, accounting for any losses during sample preparation or matrix effects.

Experimental Protocol:

  • Spike a blank matrix sample with known concentrations of 2-FMP at a minimum of three levels (e.g., low, medium, and high) across the specified range.

  • Prepare at least three replicates for each concentration level.

  • Analyze the spiked samples using the developed method.

  • Calculate the percent recovery for each replicate: (%Recovery = [Measured Concentration / Spiked Concentration] * 100).

  • Acceptance Criteria: The mean percent recovery should typically be within 80-120% for each concentration level.

Precision

What it is: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[15] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Why it's crucial: Precision indicates the random error of the method. A precise method will yield similar results when the same sample is tested multiple times, demonstrating its reliability.

Experimental Protocol:

  • Repeatability: Analyze a minimum of six replicates of a homogeneous sample (spiked at 100% of the target concentration) on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the analysis on a different day or with a different analyst.

  • Calculate the mean, standard deviation (SD), and the relative standard deviation (%RSD) for the results. %RSD = (SD / Mean) * 100.

  • Acceptance Criteria: The %RSD for repeatability and intermediate precision should generally be ≤ 15%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

What they are:

  • LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[16]

Why they're crucial: LOD and LOQ define the lower limits of the method's performance. The LOQ is the lowest concentration that can be reported as a reliable quantitative result.

Experimental Protocol (Based on the Standard Deviation of the Response and the Slope):

  • Determine the slope (S) of the calibration curve.

  • Determine the standard deviation of the response (σ). This can be estimated from the standard deviation of the y-intercepts of regression lines or the standard deviation of blank sample measurements.

  • Calculate LOD and LOQ using the following equations:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

  • Confirm the LOQ by analyzing samples at this concentration and ensuring that the accuracy and precision meet the acceptance criteria.

  • Acceptance Criteria: The LOQ must be sufficiently low to measure the expected concentrations of 2-FMP in the samples of interest. Precision at the LOQ should be ≤ 20% RSD.

Robustness

What it is: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[14]

Why it's crucial: Robustness testing demonstrates the reliability of the method during normal use. It shows that minor fluctuations in experimental conditions (which are common in a real-world lab setting) will not significantly impact the results.

Experimental Protocol:

  • Identify critical method parameters (e.g., SPME incubation time ± 2 min, GC inlet temperature ± 5°C, helium flow rate ± 5%).

  • Prepare a homogeneous sample and analyze it under the normal conditions and then under each of the deliberately varied conditions.

  • Evaluate the effect of these changes on the results (e.g., peak area, retention time).

  • Acceptance Criterion: The results from the varied conditions should not significantly differ from the results obtained under the normal conditions. A statistical test (e.g., t-test) can be used for comparison.

Validated Experimental Protocol: SPME-GC-MS for 2-FMP

This protocol outlines a validated method for the quantification of 2-FMP in a liquid food matrix (e.g., a coffee beverage).

4.1. Materials and Reagents

  • This compound (≥98% purity, reference standard)

  • Methanol (HPLC grade)

  • Deionized water

  • Sodium Chloride (ACS grade)

  • SPME Fiber Assembly: e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

4.2. Instrumentation

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS)

  • SPME-compatible autosampler

  • GC Column: e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

4.3. SPME-GC-MS Conditions

  • Sample Preparation:

    • Pipette 5 mL of the sample into a 20 mL headspace vial.

    • Add 1.5 g of NaCl (to increase the volatility of the analyte).

    • Spike with the appropriate volume of 2-FMP standard or internal standard.

    • Immediately seal the vial.

  • SPME Parameters:

    • Incubation/Equilibration: 15 min at 60°C with agitation.

    • Extraction: Expose the SPME fiber to the headspace for 30 min at 60°C.

  • GC Parameters:

    • Inlet Temperature: 250°C (Splitless mode, 1 min)

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: 40°C (hold 2 min), ramp to 180°C at 5°C/min, then ramp to 250°C at 20°C/min (hold 5 min).

  • MS Parameters:

    • Transfer Line Temp: 250°C

    • Ion Source Temp: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for 2-FMP (e.g., m/z 206, 97). The primary ion is used for quantification and the secondary ions for confirmation.

4.4. Validation Summary Table

Validation ParameterAcceptance CriterionPurpose
Specificity No interference at analyte retention timeEnsures the signal is from the analyte only
Linearity (r²) ≥ 0.995Confirms a proportional response to concentration
Range Defined by linearity, accuracy, and precisionThe concentration interval where the method is reliable
Accuracy (% Recovery) 80 - 120%Measures closeness to the true value
Precision (%RSD) ≤ 15% (≤ 20% at LOQ)Measures the repeatability of the results
LOQ Sufficiently low for intended useDefines the lowest reliable quantitative limit
Robustness No significant impact from minor variationsDemonstrates method reliability during routine use

Conclusion

The validation of an analytical method is a systematic and scientifically rigorous process that is essential for producing reliable and defensible data. By following the principles outlined by regulatory bodies like the ICH, a laboratory can develop a trustworthy method for the quantification of this compound. The SPME-GC-MS method detailed in this guide provides a highly specific and sensitive approach. The successful completion of all validation parameters—specificity, linearity, accuracy, precision, sensitivity, and robustness—ensures that the method is fit for its intended purpose in quality control and research environments.

References

  • ICH. (2023). Q2(R2) Validation of Analytical Procedures.
  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. Scientific guideline. [Link][13]
  • AMSbiopharma. (2025).
  • GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link][6]
  • Vertex AI Search. Understanding ICH Q2(R2)
  • Vertex AI Search.
  • Lab Manager. (2025).
  • MDPI. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods. [Link][9]
  • PubMed. (2024). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. Food Chemistry. [Link][10]
  • ResearchGate. (n.d.).
  • Lund University Publications. (n.d.). Development of an analytical method for the screening of meaty flavors in commercial foodstuff by SPME-GC/O-MS. [Link][1]
  • MDPI. (n.d.). MS and GC–MS Analytical Methods for On-Line Thermally Induced Evolved Gas Analysis (OLTI-EGA). [Link][8]
  • MDPI. (n.d.). Three Extraction Methods in Combination with GC×GC-TOFMS for the Detailed Investigation of Volatiles in Chinese Herbaceous Aroma-Type Baijiu. [Link][11]

Sources

Comparing the aroma contribution of 2-Furfurylthio-3-methylpyrazine and 2-methyl-3-furanthiol.

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of flavor and fragrance chemistry, sulfur-containing heterocyclic compounds are titans, wielding immense influence over the final sensory profile of a product. Among these, 2-Furfurylthio-3-methylpyrazine (FFMP) and 2-methyl-3-furanthiol (MFT) are two of the most potent and widely utilized molecules. This guide provides an in-depth, objective comparison of their respective aroma contributions, supported by established experimental data and detailed analytical protocols for their evaluation. This document is intended for researchers, scientists, and product development professionals seeking to understand and leverage the nuanced yet powerful characteristics of these key aroma compounds.

Introduction: The Potent World of Sulfur-Containing Aroma Compounds

The Maillard reaction, a cornerstone of food chemistry, is a non-enzymatic browning process that occurs between amino acids and reducing sugars upon heating.[1][2] This complex cascade of reactions is responsible for the desirable colors and flavors in a vast array of cooked foods. When sulfur-containing amino acids such as cysteine are involved, a fascinating and potent class of volatile compounds is formed, including thiols, thiazoles, and pyrazines.[3] These compounds are often characterized by exceptionally low odor thresholds, meaning they can impart significant aroma characteristics at parts-per-billion or even parts-per-trillion concentrations.[4]

This compound (FFMP) and 2-methyl-3-furanthiol (MFT) are both products of the Maillard reaction and are celebrated for their ability to impart desirable roasted, savory, and meaty notes.[5][6] However, their distinct chemical structures give rise to unique aroma profiles and potencies, making their appropriate selection and application crucial for targeted flavor creation.

Chemical Structures and Properties

A fundamental understanding of the molecular structure of FFMP and MFT is key to appreciating their distinct sensory contributions.

G cluster_0 This compound (FFMP) cluster_1 2-Methyl-3-furanthiol (MFT) FFMP_img FFMP_img FFMP_formula C₁₀H₁₀N₂OS MFT_img MFT_img MFT_formula C₅H₆OS

Caption: Chemical structures of this compound (FFMP) and 2-methyl-3-furanthiol (MFT).

Comparative Aroma Profile and Sensory Data

The perceived aroma of these compounds is their most critical attribute for flavor applications. While both contribute to the "savory" and "roasted" spectrum, their nuances are distinct.

FeatureThis compound (FFMP)2-Methyl-3-furanthiol (MFT)
Primary Aroma Descriptors Roasted, nutty, coffee-like, savory, slightly meaty[6][7][8]Meaty, cooked meat-like, savory, roasted, sulfurous[5][9]
Secondary Aroma Notes Earthy, sesame-like[10]Fishy, metallic, or pickle-like at high concentrations[9]
Odor Threshold Data not readily available in public literatureExtremely low; reported as 0.005 ppb in water[11]
Typical Applications Coffee, cocoa, roasted nuts, savory snacks, and gourmand fragrances[8][10][12]Processed meats, ready meals, soups, sauces, savory snacks, and plant-based meat alternatives[13]

Expert Insights: The pyrazine ring in FFMP contributes to its characteristic roasted and nutty notes, making it an excellent choice for applications where a "browned" or "toasted" character is desired, such as in coffee and baked goods. In contrast, the thiol group on the furan ring of MFT is the primary driver of its potent meaty and savory aroma.[5] Its exceptionally low odor threshold makes it a "high-impact" compound, capable of defining the core meaty character of a flavor profile even at trace levels.[9]

Formation Pathways

Both FFMP and MFT are primarily formed during the thermal processing of foods through the Maillard reaction.[2][4]

Formation of 2-Methyl-3-furanthiol (MFT)

MFT is generated through the reaction of sulfur-containing amino acids, such as cysteine, with reducing sugars.[4] Thiamine (Vitamin B1) degradation is another significant pathway for its formation.[5]

MFT_Formation cluster_maillard Maillard Reaction cluster_thiamine Thiamine Degradation Cysteine Cysteine (Sulfur Source) Maillard_Intermediates Maillard Reaction Intermediates Cysteine->Maillard_Intermediates Reducing_Sugar Reducing Sugar (e.g., Ribose) Reducing_Sugar->Maillard_Intermediates MFT 2-Methyl-3-furanthiol (MFT) Maillard_Intermediates->MFT Heat Thiamine Thiamine (Vitamin B1) Thermal_Degradation Thermal Degradation Products Thiamine->Thermal_Degradation Thermal_Degradation->MFT Heat

Caption: Primary formation pathways of 2-Methyl-3-furanthiol (MFT).

Formation of this compound (FFMP)

The formation of FFMP is also rooted in the Maillard reaction, involving the interaction of a sulfur source, a pyrazine precursor, and a furan derivative. The pyrazine ring is typically formed from the reaction of amino acids and reducing sugars, while furfural or its derivatives, also Maillard reaction products, react with a sulfur source to form the furfurylthio moiety.

Experimental Protocols for Comparative Analysis

To objectively compare the aroma contribution of FFMP and MFT, a multi-faceted analytical approach is required, combining sensory evaluation with instrumental analysis.

Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

Objective: To identify and quantify the distinct aroma attributes of FFMP and MFT.

Methodology:

  • Panelist Selection and Training:

    • Select 8-12 panelists based on their sensory acuity and ability to articulate perceptions.

    • Conduct training sessions where panelists are familiarized with the aroma of FFMP and MFT at various concentrations in a neutral medium (e.g., mineral oil or deodorized water).

    • Develop a consensus vocabulary of aroma descriptors (e.g., "meaty," "roasted," "nutty," "sulfurous," "coffee-like").

    • Train panelists to use a line scale (e.g., 0-15) to rate the intensity of each attribute.[14]

  • Sample Preparation:

    • Prepare solutions of FFMP and MFT at equimolar concentrations in a deodorized, relevant food base (e.g., a simple beef broth for savory applications or a sugar solution for roasted/sweet applications).

    • Include a blank control (food base only) and blinded samples.

  • Evaluation:

    • Present the samples to the panelists in a controlled environment (i.e., sensory booths with controlled lighting and air circulation).

    • Panelists will evaluate the aroma of each sample and rate the intensity of the agreed-upon descriptors on the line scale.

    • Data from the panelists should be collected and analyzed using statistical methods (e.g., ANOVA) to determine significant differences in the aroma profiles.

Sensory_Workflow start Start panel_selection Panelist Selection & Training start->panel_selection sample_prep Sample Preparation (FFMP, MFT, Control) panel_selection->sample_prep evaluation Sensory Evaluation in Booths sample_prep->evaluation data_analysis Statistical Analysis (ANOVA) evaluation->data_analysis results Comparative Aroma Profile data_analysis->results

Caption: Workflow for Quantitative Descriptive Analysis (QDA).

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify FFMP and MFT in a given matrix.

Methodology:

  • Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

    • Place a known amount of the sample (e.g., 5g of the prepared food base from the sensory evaluation) into a 20 mL headspace vial.

    • Add a known concentration of an appropriate internal standard.

    • Seal the vial and incubate at a controlled temperature (e.g., 60°C) for a set time (e.g., 20 minutes) to allow volatile compounds to equilibrate in the headspace.

    • Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.[11]

  • GC-MS Analysis:

    • Desorb the SPME fiber in the heated injection port of the GC-MS system.

    • Separate the volatile compounds on a suitable capillary column (e.g., DB-5ms or equivalent).

    • Use a temperature program that effectively separates the target analytes from other matrix components.

    • The mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and accurate quantification of the target compounds.[15]

  • Quantification:

    • Create a calibration curve using standard solutions of FFMP and MFT with the internal standard.

    • Calculate the concentration of each compound in the sample based on the peak area ratio relative to the internal standard and the calibration curve.

Instrumental-Sensory Correlation: Gas Chromatography-Olfactometry (GC-O)

Objective: To determine the specific odor contribution of FFMP and MFT as they elute from the GC column.

Methodology:

  • GC-O System Setup:

    • Utilize a GC system with an effluent splitter that directs the column output to both a mass spectrometer (for identification) and a heated sniffing port.[16]

    • Humidified air should be supplied to the sniffing port to prevent nasal dehydration of the assessor.

  • Analysis:

    • Inject the sample extract (prepared as for GC-MS, but potentially more concentrated) into the GC-O system.

    • A trained assessor will sniff the effluent from the sniffing port and record the time, duration, and a descriptor for each perceived odor.

  • Data Analysis (Aroma Extract Dilution Analysis - AEDA):

    • Serially dilute the sample extract and analyze each dilution by GC-O.

    • The highest dilution at which an odor can still be detected is its Flavor Dilution (FD) factor.

    • Compounds with higher FD factors are considered more potent contributors to the overall aroma.[7]

Analytical_Workflow cluster_GCMS GC-MS Analysis cluster_GCO GC-O Analysis gcms_prep HS-SPME Sample Prep gcms_run GC-MS Run (SIM Mode) gcms_prep->gcms_run gcms_quant Quantification gcms_run->gcms_quant results Comprehensive Aroma Contribution Profile gcms_quant->results gco_prep Solvent Extraction gco_run GC-O Run with Sniffing gco_prep->gco_run gco_aeda AEDA (Dilution Series) gco_run->gco_aeda gco_aeda->results start Food Sample start->gcms_prep start->gco_prep

Caption: Integrated workflow for instrumental analysis of aroma compounds.

Conclusion and Recommendations

Both this compound and 2-methyl-3-furanthiol are indispensable tools in the palette of a flavor chemist. Their selection should be guided by the specific sensory goals of the final product.

  • For a dominant, authentic meaty and savory character, especially in processed meats, gravies, and plant-based alternatives, the extremely low odor threshold and potent profile of 2-methyl-3-furanthiol make it the superior choice. Its impact is profound even at very low concentrations.

  • When the objective is to impart a roasted, nutty, and slightly savory or coffee-like complexity, this compound is an excellent candidate. It excels in applications like coffee and cocoa flavorings, baked goods, and roasted snack seasonings, where it contributes a "browned" and more complex roasted note than MFT.

The experimental protocols outlined in this guide provide a robust framework for the direct comparison of these and other potent aroma compounds, enabling data-driven decisions in product development and ensuring the creation of authentic and appealing flavor profiles.

References

  • Frontiers in Nutrition. (2022). Acrylamide, a toxic maillard by-product and its inhibition by sulfur-containing compounds: A mini review. [Link]
  • Career Henan Chemical Co. (n.d.). 2-Methyl-3-furanthiol. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Aromatic Synergy: The Role of this compound in Fragrance Development. [Link]
  • Research and Reviews: Journal of Food and Dairy Technology. (2024).
  • ACS Publications. (2009). Evaluation of Wine Aromatic Compounds by a Sensory Human Panel and an Electronic Nose. [Link]
  • MDPI. (2022). Quantitation of Flavor Compounds in Refill Solutions for Electronic Cigarettes Using HS-GCxIMS and Internal Standards. [Link]
  • Sepsolve Analytical. (2024).
  • Ventos. (n.d.). 2-METHYL-3-FURANTHIOL. [Link]
  • AIP Conference Proceedings. (2012).
  • ACS Publications. (2024). Enhancing Odor Analysis with Gas Chromatography–Olfactometry (GC-O): Recent Breakthroughs and Challenges. [Link]
  • Scent.vn. (n.d.). 2-Methyl-3-(furfurylthio)pyrazine (CAS 65530-53-2). [Link]
  • ODOWELL. (n.d.). 2-Methyl-3-Furanthiol manufacturers and suppliers in China. [Link]
  • Taylor & Francis Online. (2013).
  • BRF Ingredients. (2025).
  • ACS Publications. (1993). Flavor Compounds Formed during the Maillard Reaction. [Link]
  • SpringerLink. (2007). Gas chromatography–olfactometry in food flavour analysis. [Link]
  • Shimadzu. (n.d.). GC・MS Flavor Analysis of Foods and Beverages Under Consumption Conditions. [Link]
  • NANOLAB. (n.d.). Sensory Panel Analyses: Food Quality and Taste Assessment. [Link]
  • Sandiego. (2019). The Maillard Reaction. [Link]
  • The Good Scents Company. (n.d.). 2-methyl-3-,5 or 6-(furfuryl thio) pyrazine. [Link]
  • PubChem. (n.d.). 2-Methyl-3-(furfurylthio)pyrazine. [Link]
  • The Good Scents Company. (n.d.). fish thiol 2-methyl-3-furanthiol. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • The Good Scents Company. (n.d.). 2-methyl-3(or 5 or 6)-(furfuryl thio) pyrazine. [Link]
  • Sitaram Dixit. (n.d.).
  • The Good Scents Company. (n.d.). 2-methyl-3-(methyl thio) pyrazine. [Link]
  • FooDB. (n.d.). Showing Compound 2-[(2-Furanylmethyl)thio]-6-methylpyrazine (FDB015041). [Link]
  • The Good Scents Company. (n.d.). ((furfuryl thio)methyl) pyrazine. [Link]
  • Why Buy 2-Methyl-3-furanthiol? Benefits for Food Manufacturers. (2025). Why Buy 2-Methyl-3-furanthiol? Benefits for Food Manufacturers. [Link]
  • ResearchGate. (n.d.). (PDF) Odor Threshold of Some Pyrazines. [Link]
  • National Institute of Standards and Technology. (n.d.). 2-Methyl-3-furanthiol. [Link]

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A Senior Application Scientist's Guide to Pyrazine Formation: A Quantitative Comparison of Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazines

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are fundamental to both the natural and industrial worlds.[1] Their diverse derivatives are pivotal in defining the characteristic roasted, nutty, and baked aromas of many thermally processed foods, including coffee, cocoa, and bread.[2][3] Beyond the realm of flavor chemistry, the pyrazine ring is a key structural motif in numerous pharmaceuticals, exhibiting a wide range of biological activities, including antitubercular and anticancer properties.[1]

The formation of these crucial compounds is predominantly a result of the Maillard reaction, a complex cascade of non-enzymatic browning reactions between an amino group and a carbonyl compound.[2][4] However, the specific precursors involved—amino acids, peptides, and reducing sugars—as well as the reaction conditions, dramatically influence the yield and profile of the pyrazines produced.[5] For researchers, scientists, and drug development professionals, a deep, quantitative understanding of how these precursors dictate pyrazine formation is critical for controlling flavor development, synthesizing novel pharmaceutical agents, and predicting glycation in biological systems.

This guide provides an in-depth, objective comparison of pyrazine formation from various precursors, grounded in experimental data. We will explore the core chemical mechanisms, present quantitative data from model systems, and provide validated experimental protocols for analysis.

Part 1: Core Mechanisms of Pyrazine Formation

The primary route to pyrazine synthesis in both food and biological systems is the Maillard reaction. While the overall pathway is complex, it can be understood through a few key stages that lead to the pyrazine scaffold.

The Maillard Reaction Cascade

The reaction initiates with the condensation of a carbonyl group, typically from a reducing sugar, with a primary amine from an amino acid or peptide. This forms a Schiff base, which then cyclizes to a glycosylamine and rearranges to form an Amadori or Heyns product.[1] These intermediates are crucial, as their degradation under thermal stress generates the highly reactive α-dicarbonyl compounds (e.g., glyoxal, methylglyoxal) and other fragments necessary for pyrazine assembly.[6]

Strecker Degradation: The Heart of Pyrazine Synthesis

A critical branch of the Maillard reaction is the Strecker degradation. In this reaction, an α-amino acid is deaminated and decarboxylated by a dicarbonyl compound. This process yields three key products: a Strecker aldehyde (which contributes to the overall aroma profile), carbon dioxide, and, most importantly for our purposes, an α-aminocarbonyl compound.[7][8] These α-aminocarbonyls are the direct building blocks of the pyrazine ring.

Condensation and Aromatization

The final steps involve the condensation of two α-aminocarbonyl molecules to form a dihydropyrazine intermediate. This unstable intermediate then readily undergoes oxidation (aromatization) to form the stable, aromatic pyrazine ring.[8][9] The specific side chains (R-groups) of the original amino acids determine the substitution pattern on the final pyrazine molecule, giving rise to the vast diversity of pyrazine derivatives.

Pyrazine_Formation_Pathway cluster_0 Maillard Reaction Initiation cluster_1 Strecker Degradation cluster_2 Pyrazine Ring Formation A Reducing Sugar (e.g., Glucose) C Amadori Product A->C Condensation & Rearrangement B Amino Compound (e.g., Amino Acid) B->C D α-Dicarbonyls (Glyoxal, Methylglyoxal) C->D Degradation F α-Aminocarbonyl (Pyrazine Precursor) D->F Reacts with E α-Amino Acid E->F G Strecker Aldehyde (Aroma Compound) E->G yields H 2x α-Aminocarbonyl I Dihydropyrazine H->I Condensation J Pyrazine I->J Oxidation (Aromatization)

Caption: General pathway of pyrazine formation via the Maillard reaction.

Part 2: Quantitative Comparison of Pyrazine Precursors

The selection of precursors is the most significant factor controlling the quantitative outcome of pyrazine synthesis. The structure of the amino source and the nature of the carbonyl compound dictate not only the total yield but also the specific types of pyrazines formed.

Influence of Amino Acid Structure

Different amino acids exhibit vastly different propensities for pyrazine formation. The total pyrazine yield from the reaction of single amino acids with glucose can vary significantly, with basic amino acids often showing higher productivity.[10]

For example, in a model system reacting various amino acids with glucose, lysine generated the highest total pyrazine yield, followed by glutamine, glutamic acid, and alanine.[10] Furthermore, the type of amino acid directly influences the distribution of pyrazine derivatives. The glutamic acid system produced a relative abundance of methylpyrazine and ethylpyrazine, whereas the lysine system primarily yielded 2,6-dimethylpyrazine and 2-ethyl-5-methylpyrazine.[10]

Table 1: Comparison of Pyrazine Yields from Different Amino Acid Precursors

Amino Acid Total Pyrazine Yield (Relative Abundance) Major Pyrazines Formed Reference
Lysine Highest 2,6-Dimethylpyrazine, 2-Ethyl-5-methylpyrazine [10]
Glutamine High (Data not specified) [10]
Glutamic Acid Medium Methylpyrazine, Ethylpyrazine [10]

| Alanine | Lowest | (Data not specified) |[10] |

Data is based on relative yields from a single study and serves for comparative purposes.

Influence of Peptides vs. Free Amino Acids (FAAs)

In many systems, amino acids are present as peptides rather than in their free form. This has a profound impact on pyrazine formation.[3] Studies comparing Maillard reaction models using FAAs versus lysine-containing dipeptides and tripeptides have shown that peptides can be more efficient precursors.[11]

The production of pyrazines in lysine-containing dipeptide models was found to be significantly higher than in corresponding FAA controls or tripeptide models.[11] The structure of the dipeptide, specifically the amino acid at the N-terminus or C-terminus, also exerts a strong influence. For instance, in dipeptides with lysine at the C-terminus (X-Lys), the total pyrazine yield was much greater for Arginine-Lysine (13.12 µg/g) compared to Histidine-Lysine (5.54 µg/g).[11] This highlights that the neighboring amino acid's side chain reactivity plays a crucial role.

Table 2: Quantitative Pyrazine Yields from Dipeptide-Glucose Maillard Models

Dipeptide Precursor Total Pyrazine Yield (µg/g) Key Pyrazines Formed Reference
Arginine-Lysine 13.12 2,5(6)-Dimethylpyrazine, 2,3,5-Trimethylpyrazine [11]
Histidine-Lysine 5.54 2,5(6)-Dimethylpyrazine, 2,3,5-Trimethylpyrazine [11]
Lysine-Histidine Higher than Lys-Arg (18 pyrazines detected) [11]
Lysine-Arginine Lower than Lys-His (9 pyrazines detected) [11]

Reaction Conditions: Dipeptide and glucose heated at 140°C for 90 min at pH 8.0.[11]

The general mechanism for pyrazine formation from peptides is thought to differ slightly from that of FAAs. Peptides lack a free carboxyl group at the α-carbon, preventing them from following the typical Strecker degradation pathway directly. Instead, a complex α-ketoamide may be produced, which then serves as a pyrazine precursor.[7]

Influence of Reaction Conditions

Alongside precursor selection, reaction conditions are a critical control parameter.

  • pH: The pH of the reaction medium significantly affects pyrazine yields. In a study on rice bran protein hydrolysate, the highest pyrazine yield was achieved at pH 9.[12] A more alkaline environment can accelerate the Maillard reaction, including the degradation of Amadori products and the condensation steps. Conversely, a rapid drop in pH during the reaction can limit pyrazine formation.[6]

  • Temperature and Time: Higher temperatures generally promote the formation of pyrazines by increasing reaction rates.[3][7] In a glycine-glucose model, more volatile compounds were produced at 180°C than at 120°C.[7] Similarly, increasing the heating time typically increases the variety and quantity of pyrazines formed, as more precursors are degraded and react.[7]

Part 3: Experimental Protocol for Pyrazine Synthesis and Quantification

To ensure trustworthiness and reproducibility, a well-defined and self-validating protocol is essential. The following describes a standard, widely adopted method for the analysis of volatile pyrazines from a model reaction system using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[13]

Experimental Workflow: HS-SPME-GC-MS

HS_SPME_GC_MS_Workflow cluster_0 Sample Preparation cluster_1 HS-SPME Extraction cluster_2 GC-MS Analysis A 1. Prepare Model System (e.g., Amino Acid + Glucose in phosphate buffer) B 2. Seal in Headspace Vial A->B C 3. Incubate & Equilibrate (e.g., 60°C for 15 min) B->C D 4. Expose SPME Fiber (e.g., DVB/CAR/PDMS) to Headspace C->D E 5. Adsorption of Volatiles (e.g., 40 min) D->E F 6. Retract Fiber & Inject (Thermal Desorption in GC Inlet) E->F G 7. Chromatographic Separation (e.g., DB-5ms column) F->G H 8. Mass Spectrometry (Detection & Identification) G->H I 9. Data Analysis (Quantification vs. Internal Standard) H->I

Caption: Workflow for pyrazine quantification by HS-SPME-GC-MS.

Detailed Step-by-Step Methodology
  • Preparation of Model System:

    • Accurately weigh precursors (e.g., 1 mmol of an amino acid and 1 mmol of glucose).

    • Dissolve in a defined volume (e.g., 10 mL) of a phosphate buffer solution (e.g., 0.1 M, pH 8.0) in a 20 mL headspace vial. The buffer is critical to control the initial pH, a key reaction parameter.

    • Add a known concentration of an internal standard (e.g., 2,4,6-trimethylpyridine) for accurate quantification.

    • Seal the vial immediately with a PTFE/silicone septum cap.

  • Thermal Reaction:

    • Place the sealed vial in a heating block or oven at a controlled temperature (e.g., 140°C) for a specific duration (e.g., 90 minutes). These conditions are chosen based on literature to ensure sufficient pyrazine formation.[11]

    • After heating, allow the vial to cool to a defined temperature (e.g., 60°C) before extraction.

  • HS-SPME Extraction:

    • Causality: HS-SPME is a solvent-free, sensitive technique ideal for extracting volatile compounds like pyrazines from a complex matrix.[13]

    • Equilibrate the cooled vial at the extraction temperature (e.g., 60°C) for 15 minutes with agitation to promote partitioning of volatiles into the headspace.

    • Manually or automatically insert the SPME fiber into the vial, exposing it only to the headspace above the liquid. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad affinity for various pyrazines.[13]

    • Allow the fiber to adsorb the volatiles for a fixed time (e.g., 40 minutes) under continued agitation. This time must be optimized and kept consistent for reproducible results.

  • GC-MS Analysis:

    • Immediately after extraction, retract the fiber and insert it into the heated injection port (e.g., 250°C) of the GC-MS. The high temperature desorbs the trapped analytes onto the GC column.

    • Separation: Use a non-polar capillary column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm) to separate the volatile compounds based on their boiling points and polarity. A typical oven temperature program starts low (e.g., 40°C), holds, and then ramps up (e.g., to 280°C) to elute all compounds.

    • Detection: Use a mass spectrometer in full scan mode to identify compounds by comparing their mass spectra to a library (e.g., NIST). For quantification, use selected ion monitoring (SIM) mode for higher sensitivity and selectivity.

    • Quantification: Construct a calibration curve using standards. Calculate the concentration of each identified pyrazine relative to the known concentration of the internal standard.[8]

Part 4: Comparison of Analytical Methodologies

The choice of analytical technique is critical for accurate pyrazine quantification. While GC-MS is the most common, other methods offer distinct advantages depending on the application.[14]

Table 3: Performance Comparison of Key Analytical Methods for Pyrazine Quantification

Method Principle Sensitivity Selectivity Throughput Typical Application Reference
GC-MS Separation by volatility/polarity, detection by mass-to-charge ratio. High (µg/L to ng/L) Very High Medium Broad analysis of volatile profiles in food, flavor, and environmental samples. [13][14]
LC-MS/MS Separation by polarity (liquid phase), detection by parent/daughter ion transition. Very High (ng/L to pg/L) Highest Medium Trace-level analysis in complex biological matrices; less suitable for highly volatile pyrazines. [15][16]

| HPLC-UV | Separation by polarity (liquid phase), detection by UV absorbance. | Moderate (mg/L) | Moderate | High | Cost-effective quantification of known target pyrazines in simpler matrices. |[15] |

Conclusion

The quantitative formation of pyrazines is a complex process governed by a precise interplay of precursor structure and reaction conditions. Experimental evidence conclusively shows that peptides, particularly dipeptides, can be more effective precursors than free amino acids, with the specific amino acid sequence playing a determinative role in the final pyrazine yield and profile.[11] Basic amino acids like lysine and arginine also demonstrate high reactivity in these systems.[10][17]

For professionals in research and development, mastering the ability to control pyrazine formation requires a deep understanding of these fundamental principles. By carefully selecting amino acid or peptide precursors and optimizing reaction parameters such as pH and temperature, it is possible to steer the Maillard reaction toward the desired quantitative outcome, whether for crafting a specific flavor profile or for synthesizing a targeted pharmaceutical intermediate. The continued development of sensitive analytical techniques like SPME-GC-MS and LC-MS/MS will further empower scientists to unravel the nuances of these critical reaction pathways.

References

  • A Comparative Guide to Analytical Methods for Pyrazine-2-amidoxime Quantific
  • A COMPREHENSIVE REVIEW ON PYRAZINE: STRUCTURE, SYNTHESIS, PROPERTIES, AND APPLIC
  • Liu, X., & Quan, W. (2021). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Molecules. [Link]
  • Pyrazine yield and functional properties of rice bran protein hydrolysate formed by the Maillard reaction at varying pH. (2022). Journal of Food Science and Technology. [Link]
  • Application Notes and Protocols for Pyrazine Quantific
  • Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. (2021). MDPI. [Link]
  • Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids. (1997). ACSESS DL.
  • Inter-laboratory comparison of pyrazine quantific
  • Effect of free amino acids and peptide hydrolysates from sunflower seed protein on the formation of pyrazines under different heating conditions. (2021). RSC Publishing. [Link]
  • Main reaction pathways for the formation of pyrazine derivatives
  • Comparison of pyrazines formation in methionine/glucose and corresponding Amadori rearrangement product model. (2022). PubMed. [Link]
  • A Comparative Analysis of 2-Ethylpyrazine and 2,5-Dimethylpyrazine Formation in Maillard Reaction Models. (2025). Benchchem.
  • Unraveling Pyrazine Formation: A Comparative Study of Maillard Reaction Models. (2025). Benchchem.
  • Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. (2021).
  • Koehler, P. E., Mason, M. E., & Newell, J. A. (1969). Formation of pyrazine compounds in sugar-amino acid model systems. Journal of Agricultural and Food Chemistry. [Link]
  • Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids in Model Systems. (2016). Perfumer & Flavorist.
  • Effect of free amino acids and peptide hydrolysates from sunflower seed protein on the formation of pyrazines under different heating conditions. (2021). PubMed Central. [Link]
  • Generation of isotopic pyrazines through the reactions between... (n.d.).

Sources

A Senior Application Scientist's Guide to the Extraction of Volatile Sulfur Compounds: A Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the analysis of volatile sulfur compounds (VSCs), the selection of an appropriate extraction technique is a critical determinant of analytical success. The inherent volatility, reactivity, and often trace-level concentrations of VSCs present significant analytical challenges.[1][2] This guide provides an in-depth comparative study of the most prevalent extraction techniques, offering field-proven insights and experimental data to inform your methodological choices.

The Analytical Imperative: Why VSC Extraction Demands Precision

A Comparative Overview of VSC Extraction Techniques

This section delves into the principles, protocols, and performance of the most widely employed VSC extraction techniques.

Headspace Gas Chromatography (HS-GC)

Principle: Headspace analysis involves the sampling and injection of the vapor phase in equilibrium with a solid or liquid sample in a sealed vial.[6][7] This technique is predicated on the partitioning of volatile analytes between the sample matrix and the headspace.[8]

Causality of Experimental Choices: The efficiency of headspace extraction is governed by the partition coefficient (K), which is influenced by temperature, sample volume, and the chemical nature of the matrix.[8] Increasing the temperature generally decreases the K value, driving more of the analyte into the headspace.[8] However, excessive temperatures can lead to the degradation of thermally labile VSCs.[9] The choice of incubation time is also critical to ensure that equilibrium is reached between the sample and the headspace.[8][9]

Experimental Protocol: Static Headspace GC of VSCs in a Beverage Sample

  • Sample Preparation: Place a 5 mL aliquot of the beverage sample into a 20 mL headspace vial. For samples with high ethanol content, dilution with deionized water may be necessary to improve the extraction efficiency of certain VSCs.[10]

  • Equilibration: Seal the vial and incubate it in the headspace autosampler at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to allow for equilibration of the VSCs between the liquid and gas phases.[9]

  • Injection: A heated, gas-tight syringe automatically withdraws a specific volume of the headspace gas (e.g., 1 mL).

  • GC Analysis: The withdrawn gas is injected into the gas chromatograph for separation and detection, often using a sulfur-selective detector like a Pulsed Flame Photometric Detector (PFPD) or a Sulfur Chemiluminescence Detector (SCD) for enhanced sensitivity and selectivity.[10]

Workflow for Static Headspace GC:

Sources

Inter-laboratory study on the analysis of 2-Furfurylthio-3-methylpyrazine.

Author: BenchChem Technical Support Team. Date: January 2026

An Inter-laboratory Comparative Guide to the Analysis of 2-Furfurylthio-3-methylpyrazine in a Roasted Coffee Matrix

This guide provides a comprehensive framework for the analysis of this compound, a potent, savory, and roast-noted aroma compound critical to the flavor profile of coffee and other thermally processed foods[1]. The accurate quantification of this compound is challenging due to its high volatility, low concentration, and the complexity of the food matrix. This document compares prevalent analytical methodologies and presents a detailed protocol for an inter-laboratory study designed to validate a robust analytical method, ensuring reproducibility and accuracy across different research and quality control environments. The principles and protocols outlined herein are grounded in established international validation guidelines to ensure scientific integrity.

Introduction to the Analytical Challenge

This compound is a heterocyclic compound formed during the Maillard reaction and Strecker degradation pathways during the roasting of coffee beans. Its potent, meaty, and coffee-like aroma makes it a key character-impact compound. However, its analysis is non-trivial. The primary challenges include:

  • Low Concentration: It is typically present at trace levels (ng/g to µg/g), requiring highly sensitive analytical techniques.

  • Matrix Complexity: Coffee contains thousands of chemical compounds, many of which can interfere with the extraction and detection of the target analyte.

  • Analyte Instability: As a sulfur-containing volatile compound, it can be prone to degradation or loss during sample preparation and analysis.

To overcome these challenges, a highly selective and sensitive method is required. Furthermore, to ensure that results are comparable and reliable across different laboratories, the chosen method must be rigorously validated through a collaborative study.

Comparative Analysis of Methodologies

The gold standard for quantifying volatile flavor compounds in complex matrices is Gas Chromatography-Mass Spectrometry (GC-MS), often preceded by a solvent-free extraction technique like Solid Phase Microextraction (SPME). For achieving the highest level of accuracy, the Stable Isotope Dilution Assay (SIDA) is indispensable[2][3].

Extraction: Headspace Solid Phase Microextraction (HS-SPME)

HS-SPME is a preferred technique for extracting volatile and semi-volatile compounds from complex matrices. It is fast, solvent-free, and concentrates analytes onto a coated fiber, enhancing detection sensitivity. The selection of the fiber coating is critical; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for a broad range of volatile compounds, including pyrazines and sulfur compounds[4]. Optimization of parameters such as incubation time, temperature, and salt concentration is crucial for achieving reproducible results[4][5].

The Gold Standard: Stable Isotope Dilution Assay (SIDA)

While standard external or internal calibration can yield quantitative data, these methods fail to fully account for analyte loss during sample preparation or matrix-induced signal suppression/enhancement in the MS source. SIDA overcomes these limitations by using a stable isotope-labeled version of the target analyte (e.g., d3-2-furfurylthio-3-methylpyrazine) as the internal standard.

Causality of SIDA's Superiority: The deuterated standard is chemically identical to the native analyte, ensuring it behaves in the exact same manner during every stage of the analysis—extraction, chromatography, and ionization[6][7]. Any loss of analyte during sample workup is mirrored by a proportional loss of the labeled standard. Because the MS detector differentiates the two by their mass-to-charge ratio (m/z), the ratio of their signals remains constant, leading to highly accurate and precise quantification irrespective of matrix effects or extraction efficiency[2][8].

Method Performance Comparison

The following table provides a qualitative comparison of a standard HS-SPME-GC-MS method versus one employing the Stable Isotope Dilution Assay.

Performance Characteristic HS-SPME-GC-MS (Standard Internal Standard) HS-SPME-GC-MS with SIDA (Isotope Labeled Standard) Rationale
Accuracy Moderate to HighVery High SIDA perfectly compensates for matrix effects and analyte loss during sample preparation, which a structurally different internal standard cannot[2].
Precision (Reproducibility) GoodExcellent By minimizing variability from the sample matrix and extraction, SIDA provides superior between-laboratory agreement.
Matrix Effect Vulnerability HighLow The analyte and labeled standard experience identical signal suppression or enhancement, which is corrected for by using their response ratio[6].
Cost & Complexity LowerHigher Requires the chemical synthesis of a labeled internal standard, which can be expensive and is not always commercially available[6].
Trustworthiness of Results GoodAuthoritative SIDA is widely recognized as the definitive method for the accurate quantification of trace-level analytes in complex samples[2][3].

Proposed Inter-Laboratory Study Protocol

To formally validate the HS-SPME-GC-MS-SIDA method for analyzing this compound, an inter-laboratory study is essential. This protocol is designed in accordance with internationally recognized guidelines, such as those from AOAC International[9][10].

Objective

To determine the performance characteristics—specifically accuracy, repeatability (within-lab precision), and reproducibility (between-lab precision)—of a harmonized HS-SPME-GC-MS-SIDA method for the quantification of this compound in a roasted ground coffee matrix.

Study Design
  • Participants: A minimum of 10 laboratories should be recruited, with the goal of obtaining valid data sets from at least 8 participants[9][10][11].

  • Test Materials: The coordinating laboratory will prepare and distribute 5 distinct test materials to all participants[10].

    • Material A: A blank coffee matrix, verified to have no detectable level of the target analyte.

    • Materials B-E: The blank matrix spiked with this compound at four different concentration levels, covering the typical range found in commercial products.

  • Sample Blinding: All materials will be randomly coded to prevent identification by the analysts[10]. Each laboratory will receive two identical (blind duplicate) vials for each of the 5 materials, for a total of 10 samples.

Diagram: Inter-Laboratory Study Workflow

InterLab_Study_Workflow cluster_coord Coordinating Laboratory cluster_part Participating Laboratories (N ≥ 8) cluster_stat Statistical Analysis Coord_Prep Prepare & Spike 5 Material Levels Labeling Randomly Code & Label Samples Coord_Prep->Labeling Distribution Distribute Blind Duplicates to Participants Labeling->Distribution Analysis Analyze 10 Samples Following Specified Protocol Distribution->Analysis Reporting Report Single Result for Each Coded Sample Analysis->Reporting Data_Collection Collect All Reported Results Reporting->Data_Collection Outlier_Test Perform Outlier Tests (e.g., Cochran's, Grubb's) Data_Collection->Outlier_Test Calc Calculate Performance Metrics: RSDr, RSDR, HorRat Outlier_Test->Calc Final_Report Generate Final Validation Report Calc->Final_Report

Caption: Workflow for the proposed inter-laboratory validation study.

Experimental Protocol: HS-SPME-GC-MS-SIDA

All participating laboratories must adhere strictly to the following procedure. Any deviation must be recorded and reported[10].

1. Materials and Reagents:

  • Analyte Standard: this compound (≥98% purity).

  • Internal Standard: d3-2-Furfurylthio-3-methylpyrazine (isotopic purity ≥99%).

  • Sample Matrix: Roasted and ground Arabica coffee (provided by coordinating lab).

  • SPME Fiber: 2 cm DVB/CAR/PDMS, 50/30 µm (or equivalent). Condition according to manufacturer's instructions.

  • Vials: 20 mL amber glass headspace vials with magnetic screw caps and PTFE/silicone septa.

  • Reagents: Saturated Sodium Chloride (NaCl) solution.

2. Sample Preparation:

  • Weigh 1.0 g (± 0.01 g) of the coffee sample directly into a 20 mL headspace vial.

  • Add 5.0 mL of saturated NaCl solution. The salt increases the vapor pressure of the analyte, improving its transfer to the headspace.

  • Spike the slurry with a precise volume of the d3-internal standard solution to achieve a target concentration of 50 ng/g.

  • Immediately cap the vial tightly and vortex for 10 seconds.

3. HS-SPME Procedure:

  • Place the vial in an autosampler rack equipped with an agitator and heater.

  • Incubate the sample at 60°C for 15 minutes with agitation. This allows the sample to reach thermal equilibrium and partition volatiles into the headspace.

  • Expose the conditioned SPME fiber to the headspace of the vial for 20 minutes at 60°C.

4. GC-MS Analysis:

  • Injection: Desorb the SPME fiber in the GC inlet for 5 minutes at 250°C in splitless mode.

  • GC Column: Use a mid-polarity column such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: Increase to 180°C at 10°C/min.

    • Ramp 2: Increase to 250°C at 20°C/min, hold for 5 minutes.

  • MS Parameters:

    • Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition: Selected Ion Monitoring (SIM) mode for maximum sensitivity.

    • Ions to Monitor (example):

      • Analyte (this compound): Quantifier ion m/z 206, Qualifier ion m/z 97.

      • Internal Standard (d3-2-Furfurylthio-3-methylpyrazine): Quantifier ion m/z 209, Qualifier ion m/z 100.

    • Temperatures: Transfer line at 250°C, Ion source at 230°C.

Diagram: Analytical Workflow for a Single Sample

Analytical_Workflow cluster_prep Sample Preparation cluster_spme HS-SPME Extraction cluster_gcms GC-MS Analysis cluster_data Data Processing Weigh 1. Weigh 1.0g Coffee into 20mL Vial Add_Sol 2. Add 5mL Saturated NaCl Weigh->Add_Sol Spike 3. Spike with d3-Internal Standard Add_Sol->Spike Seal 4. Cap and Vortex Spike->Seal Incubate 5. Incubate at 60°C for 15 min Seal->Incubate Expose 6. Expose SPME Fiber for 20 min Incubate->Expose Desorb 7. Desorb Fiber in GC Inlet (250°C) Expose->Desorb Separate 8. Chromatographic Separation Desorb->Separate Detect 9. MS Detection (SIM Mode) Separate->Detect Integrate 10. Integrate Peak Areas (Analyte & IS) Detect->Integrate Calculate 11. Calculate Concentration using Response Ratio Integrate->Calculate

Caption: Step-by-step workflow for sample analysis via HS-SPME-GC-MS-SIDA.

Data Analysis and Performance Requirements

Each laboratory will calculate the concentration of this compound in each of the 10 coded samples using a calibration curve and report a single value for each. The study coordinator will then perform a statistical analysis according to ISO 5725 or AOAC guidelines[9].

Key Performance Metrics:

  • Repeatability Standard Deviation (sr): The standard deviation of test results obtained under the same conditions (same operator, apparatus, lab, and short time interval).

  • Reproducibility Standard Deviation (sR): The standard deviation of test results obtained under different conditions (different operators, apparatus, and labs).

  • Relative Standard Deviation for Repeatability (RSDr): (sr / mean concentration) * 100%

  • Relative Standard Deviation for Reproducibility (RSDR): (sR / mean concentration) * 100%

  • HorRat Value: A measure of the acceptability of the reproducibility. It is calculated as RSDR / PRSDR, where PRSDR is the predicted RSDR from the Horwitz equation. A HorRat value between 0.5 and 2.0 is generally considered acceptable[9].

Hypothetical Data from Inter-Laboratory Study

The table below presents a hypothetical summary of results for one of the spiked sample levels (e.g., Target Concentration = 100 ng/g) to illustrate the expected data output.

Participating Laboratory Reported Value 1 (ng/g) Reported Value 2 (ng/g) Laboratory Mean (ng/g)
Lab 1101.5103.1102.3
Lab 298.797.598.1
Lab 3105.2104.4104.8
Lab 495.196.395.7
Lab 5100.899.2100.0
Lab 6108.1106.5107.3
Lab 794.493.894.1
Lab 8102.9101.7102.3
Overall Mean 100.6
Repeatability (RSDr) 1.5%
Reproducibility (RSDR) 4.2%
Recovery 100.6%
HorRat Value 1.1

Conclusion

The accurate analysis of critical flavor compounds like this compound is paramount for research, product development, and quality assurance in the food and beverage industry. While several analytical approaches exist, the HS-SPME-GC-MS method coupled with a Stable Isotope Dilution Assay (SIDA) stands as the most robust and trustworthy technique for overcoming matrix complexity and ensuring high accuracy[2][3]. The successful completion of a multi-laboratory validation study, as outlined in this guide, is the definitive step in establishing a method as a reliable, standardized procedure. This allows for the confident comparison of data across different facilities, fostering higher standards of quality and consistency throughout the industry.

References

  • Blank, I., et al. (1992). Determination of Potent Odourants in Roasted Coffee by Stable Isotope Dilution Assays. Flavour and Fragrance Journal.
  • Granvogl, M., & Schieberle, P. (2013). Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS). PubMed.
  • AOAC International. (2016). Appendix F: Guidelines for Standard Method Performance Requirements. AOAC Official Methods of Analysis.
  • Sen, A., & Grosch, W. (1991). Synthesis of six deuterated sulfur containing odorants to be used as internal standards in quantification assays. Zeitschrift für Lebensmittel-Untersuchung und -Forschung.
  • AOAC International. (2002). Appendix D: Guidelines for Collaborative Study Procedures To Validate Characteristics of a Method of Analysis. AOAC Official Methods of Analysis.
  • Czerny, M., & Schieberle, P. (2013). Determination of the Alkylpyrazine Composition of Coffee Using Stable Isotope Dilution-Gas Chromatography-Mass Spectrometry (SIDA-GC-MS). ResearchGate.
  • AOAC International. (n.d.). AOAC INTERNATIONAL Guidelines for Validation of Botanical Identification Methods. PMC.
  • AOAC International. (n.d.). AOAC Guidelines for Single Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals. aoac.org.
  • ResearchGate. (n.d.). Quantification of Five Compounds by Applying the Stable Isotope Dilution Analysis (SIDA) Method to the Three Roasted Coffee Samples. ResearchGate.
  • Lazarou, D. (n.d.). Development of an analytical method for the screening of meaty flavors in commercial foodstuff by SPME-GC/O-MS. Lund University Publications.
  • National Center for Biotechnology Information. (n.d.). 2-Methyl-3-(furfurylthio)pyrazine. PubChem.
  • Tsao, W.-X., et al. (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. MDPI.

Sources

A Comparative Guide to the Odor Activity Values of Pyrazines in Diverse Food Systems

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the Odor Activity Value (OAV) of pyrazines, a critical class of aroma compounds, across various food matrices. Pyrazines are nitrogen-containing heterocyclic compounds renowned for imparting desirable roasted, nutty, toasted, and earthy aromas.[1][2] They are primarily formed during thermal processing through the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars.[3][4][5] Understanding their OAV, a measure of a compound's contribution to a food's overall aroma, is paramount for food scientists and flavor chemists in research and product development.

The significance of an aroma compound is not dictated solely by its concentration but by the ratio of its concentration to its odor threshold—the minimum concentration at which it can be detected by the human olfactory system.[6][7] This ratio is defined as the Odor Activity Value (OAV). A compound with an OAV greater than 1 is generally considered to be a contributor to the overall aroma profile of the food. This guide will explore the OAVs of key pyrazines in systems like coffee, baked goods, and baijiu, detailing the analytical methodologies required for these determinations and the factors that influence pyrazine impact.

Understanding Odor Activity Value (OAV)

The concept of OAV is a cornerstone of modern flavor chemistry, providing a standardized metric to evaluate the sensory relevance of individual volatile compounds within a complex food matrix.

Calculation: OAV = Concentration of the Compound / Odor Threshold of the Compound

While seemingly straightforward, the determination of OAV is a multi-step process requiring rigorous analytical and sensory evaluation. The food matrix itself plays a crucial role, as fats, proteins, and carbohydrates can significantly alter the volatility of aroma compounds and their perception, thereby affecting the odor threshold.[6][8] Furthermore, the final aroma profile is not merely an additive sum of individual OAVs; synergistic and antagonistic interactions between different compounds can enhance or suppress perceived aromas.[8][9][10] For instance, studies on Soy Sauce Aroma Type Baijiu (SSAB) have demonstrated that pyrazines present at sub-threshold concentrations (OAV < 1) can significantly lower the odor thresholds of other supra-threshold pyrazines, indicating a synergistic effect that amplifies the overall roasted aroma.[8][9]

Comparative Analysis of Pyrazine OAVs in Food Systems

The contribution of pyrazines to aroma varies dramatically across different foods, influenced by the specific precursors available and the processing conditions employed. The following table summarizes the OAVs of several key pyrazines in different food matrices, illustrating their varying importance.

Pyrazine CompoundFood SystemConcentration (μg/L or μg/kg)Odor Threshold (μg/L or μg/kg)Calculated OAVPredominant Aroma Attribute(s)Reference(s)
2-Ethyl-3,5-dimethylpyrazine Soy Sauce Aroma Type Baijiu (SSAB)11.2 - 69.51.011.2 - 69.5 Roasted, Nutty, Potato-like[8][9][11]
2-Ethyl-6-methylpyrazine Soy Sauce Aroma Type Baijiu (SSAB)9.6 - 25.91.56.4 - 17.3 Roasted Hazelnut[8][11]
2,3,5-Trimethylpyrazine Soy Sauce Aroma Type Baijiu (SSAB)317 - 1755359.1 - 50.1 Roasted Peanut, Cocoa[8][11]
2,6-Dimethylpyrazine Soy Sauce Aroma Type Baijiu (SSAB)460 - 1590558.4 - 28.9 Nutty, Roasted[8][11]
2,5-Dimethylpyrazine Roasted PeanutsVaries35>1 Nutty, Caramel, Roasted[12]
Tetramethylpyrazine Roasted PeanutsVaries38>1 Nutty, Earthy[12]
Methylpyrazine Roasted Coffee>4% of total volatiles60,000Typically <1Green, Nutty, Cocoa[13][14]
2-Ethylpyrazine Roasted CoffeeVaries6,000Typically <1Musty, Nutty, Peanut[14]

Note: Odor thresholds can vary significantly depending on the matrix (e.g., water, ethanol-water solution, oil). The values presented are for context and are often determined in a specific medium as cited.

Analysis of Findings:

  • High Impact in Fermented Beverages: In SSAB, several alkylated pyrazines, particularly 2-ethyl-3,5-dimethylpyrazine, exhibit exceptionally high OAVs, establishing them as key contributors to the characteristic roasted and nutty aroma of the spirit.[9][11]

  • Structure-Activity Relationship: The data illustrates a known principle: the odor activity of pyrazines often increases with the degree of alkyl substitution and the length of the side chains, which tends to lower their odor thresholds.[15][16] For example, 2,5-dimethylpyrazine has a very high odor threshold (1800-35,000 µg/L in water), often diminishing its direct impact despite its prevalence, whereas trialkylated pyrazines have much lower thresholds and are thus more potent.[12][15]

  • Coffee Complexity: In coffee, while pyrazines are abundant and define the "roasted" character, the OAVs of individual pyrazines may not always be high.[7][13] The overall coffee aroma is a complex interplay of hundreds of compounds, including furans, ketones, and sulfur compounds, where pyrazines act in concert to create the final sensory experience.[13][17] The roasting degree significantly impacts their formation; lighter roasts may feature pyrazines with positive chocolate and nutty notes, while darker roasts can lead to harsh, overripe flavors.[18]

Key Methodologies for OAV Determination

Accurate OAV calculation depends on two critical experimental components: precise quantification of the analyte and reliable determination of its sensory threshold in a relevant matrix.

Experimental Workflow for OAV Determination

The following diagram outlines a validated workflow for determining the Odor Activity Value of a target pyrazine in a food sample.

Caption: Validated workflow for Odor Activity Value (OAV) determination.

Protocol 1: Quantification by Stable Isotope Dilution Assay (SIDA)

Rationale: SIDA is the gold standard for accurate quantification of volatile compounds in complex matrices.[19] By introducing a known amount of a stable isotope-labeled version of the target analyte at the beginning of sample preparation, any losses during extraction, concentration, and analysis affect both the native and labeled compound equally. This allows for a highly accurate calculation of the original concentration.

Methodology:

  • Sample Preparation: Homogenize 10 g of the food sample (e.g., ground coffee, blended peanuts) in 50 mL of deodorized water or a relevant solvent.

  • Internal Standard Spiking: Add a known concentration of the labeled internal standard (e.g., 2-ethyl-3,5-dimethylpyrazine-d7) to the homogenate. Equilibrate for 30 minutes.

  • Extraction: Employ Solvent Assisted Flavor Evaporation (SAFE) or Headspace Solid-Phase Microextraction (HS-SPME) to isolate the volatile fraction.

    • HS-SPME: Place the sample in a sealed vial, heat to a specified temperature (e.g., 60°C) for a set time (e.g., 30 min), and expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace to adsorb volatiles.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Thermally desorb the SPME fiber in the GC inlet.

    • Use a suitable capillary column (e.g., DB-FFAP) to separate the compounds.

    • Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to monitor specific, unique ions for both the native analyte and the labeled internal standard.

  • Quantification: Calculate the concentration of the native pyrazine based on the ratio of the peak areas of the native and labeled compounds and the amount of internal standard initially added.

Protocol 2: Odor Threshold Determination by 3-AFC

Rationale: The 3-Alternative Forced-Choice (3-AFC) method is a standardized and robust sensory protocol for determining detection thresholds.[6][8] It minimizes panelist bias by forcing a choice, and the threshold is statistically determined as the concentration that yields a 50% probability of a correct identification above chance.

Methodology:

  • Panelist Selection: Screen and train a sensory panel (typically 15-20 members) for their ability to detect and describe the target aroma.

  • Sample Preparation: Prepare a geometric dilution series (e.g., 1:2 or 1:3 steps) of the pure pyrazine compound in a deodorized matrix that mimics the food (e.g., 10% ethanol/water for spirits, deodorized vegetable oil for nuts).

  • Presentation: In each test, present three samples to each panelist: two are blanks (matrix only) and one contains the pyrazine at a specific concentration. The order is randomized.

  • Evaluation: Panelists are asked to identify the "odd" sample that contains the aroma.

  • Data Analysis: The results from all panelists and all concentrations are compiled. The Best Estimate Threshold (BET) is calculated as the geometric mean of the last concentration missed and the first concentration correctly identified by the panel.

Factors Influencing Pyrazine Formation and OAV

The final sensory impact of pyrazines is not static; it is the result of a dynamic interplay of chemical formation pathways and physical matrix effects.

Pyrazine_Factors cluster_formation Chemical Formation cluster_perception Sensory Perception maillard Maillard Reaction & Strecker Degradation concentration Pyrazine Concentration maillard->concentration determines precursors Precursors: Amino Acids, Sugars precursors->maillard conditions Process Conditions: Temp, Time, pH, Water Activity conditions->maillard matrix Food Matrix: Fat, Protein, Water Content volatility Volatility & Partitioning matrix->volatility influences threshold Odor Threshold volatility->threshold affects oav Odor Activity Value (OAV) threshold->oav concentration->oav

Caption: Factors influencing pyrazine formation and sensory impact.

  • Maillard Reaction Precursors and Conditions: The type and concentration of pyrazines formed are highly dependent on the available amino acid and sugar precursors.[4][20] For example, the reaction of specific amino acids leads to the formation of different alkylpyrazines. Processing parameters such as temperature, time, pH, and water activity are critical control points for modulating the extent and outcome of the Maillard reaction.[4][21]

  • Food Matrix Effects: The physical and chemical composition of the food influences the release of pyrazines from the matrix into the headspace where they can be smelled. In high-fat systems, lipophilic pyrazines may be retained in the fat phase, reducing their volatility and increasing their odor threshold, thus lowering their OAV. Conversely, in an aqueous system, their volatility might be higher.

Conclusion and Future Perspectives

The Odor Activity Value provides an indispensable tool for dissecting the complex aromas of thermally processed foods. A comparative analysis reveals that the sensory impact of pyrazines is highly context-dependent, varying with the specific pyrazine structure, its concentration, and the food matrix in which it is present. While compounds like 2-ethyl-3,5-dimethylpyrazine are potent aroma contributors in spirits, the overall roasted character of coffee and nuts relies on a broader symphony of many compounds acting in concert.

Future research should continue to focus on the synergistic and antagonistic effects among aroma compounds, as these interactions are crucial for understanding the holistic sensory experience. Developing more accurate models for predicting odor thresholds in complex food matrices, rather than in simple water or oil systems, will further enhance the predictive power of the OAV concept and enable more precise flavor design in food product development.

References

  • BenchChem. (n.d.). The Sensory Significance of 2,5-Dimethylpyrazine in Food Systems: A Comparative Guide. BenchChem.
  • Yan, Y., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 10(2), 441.
  • ResearchGate. (n.d.). Composition of pyrazines to odor threshold determination in various matrices. ResearchGate.
  • Badea, G. I., et al. (2022). Analysis of Volatile Compounds, Composition, and Thermal Behavior of Coffee Beans According to Variety and Roasting Intensity. National Institutes of Health (NIH).
  • Journal of Raw Materials to Processed Foods. (n.d.). Impacts of different brewing conditions on pyrazine and bioactive contents of Turkish coffee. Journal of Raw Materials to Processed Foods.
  • CoffeeResearch.org. (n.d.). Coffee Chemistry and Coffee Aroma.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Pyrazines: The Science Behind Food Flavors and Aromas.
  • Yu, X., et al. (2023). Control strategies of pyrazines generation from Maillard reaction. ResearchGate.
  • Pogrzańska, A., et al. (2019). How Maillard Reaction Influences Sensorial Properties (Color, Flavor and Texture) of Food Products?. IntechOpen.
  • Rahman, T., et al. (2015). Food Processing and Maillard Reaction Products: Effect on Human Health and Nutrition. International Journal of Food Science.
  • Shibamoto, T. (2021). Role of Roasting Conditions in the Profile of Volatile Flavor Chemicals Formed from Coffee Beans. University of California, Davis.
  • Somoza, V., et al. (2021). Discovery of Polyhydroxyalkyl Pyrazine Generation upon Coffee Roasting by In-Bean Labeling Experiments. Journal of Agricultural and Food Chemistry.
  • Kuo, M. C., et al. (n.d.). Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids. ACS Publications.
  • ResearchGate. (n.d.). Odor threshold levels of pyrazine compounds and assessment of their role in flavor of roasted foods. ResearchGate.
  • Maga, J. A. (2003). Pyrazines in foods: An update. Food Reviews International.
  • The Good Scents Company. (n.d.). Pyrazines.
  • Grosch, W. (2001). Evaluation of the Key Odorants of Foods by Dilution Experiments, Aroma Models and Omission. Chemical Senses, 26(5), 533–545.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Nutty and Roasted Flavors: Exploring Pyrazine Chemistry.
  • FAO AGRIS. (n.d.). Analysis of Pyrazine Compounds of Sauce-flavor Baijiu from Different Regions.
  • Fayek, M., et al. (2024). Flavour chemistry and metabolic engineering of microbial synthetic pyrazines: decoding the path to green manufacturing of food aroma components. Critical Reviews in Food Science and Nutrition.
  • Yan, Y., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. MDPI.
  • Mihara, S., & Masuda, H. (1988). Structure-Odor Relationships for Disubstituted Pyrazines. Journal of Agricultural and Food Chemistry, 36(6), 1242–1247.
  • Yu, X., et al. (2024). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. Food Chemistry: X, 21, 101138.
  • Yan, Y., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. PubMed.
  • Yan, Y., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. ResearchGate.
  • Mortzfeld, F. B., et al. (2020). Pyrazines – valuable flavour & fragrance compounds: Biocatalytic synthesis and industrial applications. Authorea Preprints.
  • ResearchGate. (n.d.). Odor Threshold of Some Pyrazines.

Sources

Safety Operating Guide

A Guide to the Proper Disposal of 2-Furfurylthio-3-methylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on the synthesis and application of novel compounds. However, the lifecycle of a chemical does not end with the experiment. The responsible management and disposal of reagents like 2-Furfurylthio-3-methylpyrazine are paramount, not only for regulatory compliance but for the fundamental safety of our personnel and the protection of our environment. This guide moves beyond mere checklists to provide a deep, procedural framework for handling this specific compound, grounded in chemical principles and best practices.

Core Hazard Profile and Risk Assessment

Understanding the intrinsic properties of this compound is the foundation of its safe handling and disposal. It is not merely waste; it is a chemical with specific hazards that dictate its entire disposal pathway. The primary risks are associated with its flammability and its potential health effects upon exposure.[1][2]

This compound is classified as a flammable liquid and vapor.[1][2] Furthermore, it is harmful if swallowed and can cause significant skin and eye irritation.[1][3] These classifications necessitate that it be treated as hazardous waste, segregated from general laboratory or household trash, and never discharged into the sewer system.[1][4]

For quick reference, the essential hazard data is summarized below.

PropertyValueSource(s)
CAS Number 65530-53-2[1]
GHS Hazard Statements H226: Flammable liquid and vaporH302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritation[1][2]
NFPA 704 Rating Health: 2Fire: 2Reactivity: 0[1]
HMIS® Rating Health: 2Fire: 2Reactivity: 0[1]
Flash Point 56.67 °C / 134.00 °F (TCC)[5]
Acute Toxicity (Oral) LD50: 1,000 mg/kg (Rat)[1]

Personal Protective Equipment (PPE) and Immediate Safety

Before handling or preparing this chemical for disposal, a thorough assessment of personal protective equipment is mandatory. The choice of PPE is a direct response to the identified hazards of flammability and irritation.

  • Hand Protection: Chemically resistant, impermeable gloves are required. Given that no specific material tests have been published for this compound, selecting a glove material should be based on manufacturer data for similar organic sulfur compounds and pyrazines.[6]

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement. However, due to its classification as a serious eye irritant, the use of chemical splash goggles is strongly recommended.[1][2] A face shield should be worn if there is a significant risk of splashing.

  • Skin and Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemically resistant apron or suit should be utilized.[3]

  • Respiratory Protection: Handling should occur in a well-ventilated area, preferably within a chemical fume hood.[7] If engineering controls are insufficient or if aerosols may be generated, respiratory protection may be necessary.[8]

In Case of Exposure:

  • Skin Contact: Immediately take off all contaminated clothing and rinse the affected skin with plenty of water.[2]

  • Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1] Seek medical attention.

  • Ingestion: Rinse the mouth and call a POISON CENTER or doctor if you feel unwell.[2]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[3]

Systematic Disposal Workflow

The disposal of this compound must follow a controlled, documented procedure. Ad-hoc disposal is a direct violation of safety and environmental regulations. The following workflow provides a logical decision-making process for proper disposal.

DisposalWorkflow cluster_generation Waste Generation & Segregation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start Waste Generated (Unused product, contaminated labware, spill residue) segregate Segregate as Hazardous Waste (Do NOT mix with other waste streams) start->segregate container Use a Designated, Closed, and Chemically Compatible Container segregate->container labeling Label Container Clearly: 'Hazardous Waste' 'Flammable Liquid' 'this compound' container->labeling storage Store in a Cool, Well-Ventilated Area Away from Ignition Sources labeling->storage contact Contact Licensed Hazardous Waste Disposal Service storage->contact disposal_plant Dispose of Contents/Container to an Approved Waste Disposal Plant contact->disposal_plant incineration Preferred Method: Controlled Incineration with Flue Gas Scrubbing disposal_plant->incineration

Caption: Decision workflow for the disposal of this compound.

Step-by-Step Disposal Protocol:
  • Segregation: At the point of generation, this chemical waste must be kept separate from all other waste streams, especially incompatible materials like strong oxidizing agents and strong acids.[9]

  • Containment: Collect the waste in its original container if possible, or in a designated, chemically compatible waste container that can be tightly sealed.[2][4]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name and associated hazards (e.g., "Flammable Liquid," "Irritant").[10] This is a critical step for regulatory compliance and for the safety of waste handlers.

  • Storage: Store the sealed container in a cool, dry, and well-ventilated area designated for hazardous waste.[1][2] This storage area must be away from heat, sparks, open flames, and other sources of ignition.[9]

  • Professional Disposal: The final and most critical step is to arrange for pickup by a licensed and approved hazardous waste disposal company.[2][9] This material must not be disposed of with regular garbage or poured down the drain.[1] The recommended disposal method is typically controlled incineration at a permitted facility, which ensures the complete destruction of the compound.[4]

Spill and Emergency Management

Accidents happen, and a prepared response is key to mitigating risk.

For Small Spills:
  • Eliminate Ignition Sources: Immediately extinguish any open flames and turn off equipment that could generate sparks.[4][11] Use only non-sparking tools for cleanup.[2][11]

  • Ventilate the Area: Ensure adequate ventilation to disperse flammable vapors.

  • Contain the Spill: Use an inert, liquid-absorbent material such as sand, diatomite, or a universal binder to soak up the spill.[1][11] Do not use combustible materials like paper towels without first using an absorbent.

  • Collect Residue: Carefully scoop the absorbed material into a designated, sealable container for hazardous waste.[3][4]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Label the container and manage it as hazardous waste according to the protocol in Section 3.

For Large Spills:
  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Alert: Notify your institution's Environmental Health and Safety (EHS) department and, if necessary, emergency services.

  • Isolate: Isolate the area and prevent entry.

  • Ventilate: If it is safe to do so, increase ventilation to the area.

  • Control Ignition Sources: Shut off potential ignition sources from a safe distance.

Regulatory Framework

In the United States, the handling and disposal of hazardous waste are governed by multiple agencies. The Occupational Safety and Health Administration (OSHA) sets standards for worker safety, including requirements for hazard communication, training, and emergency action plans.[10][12][13][14] The Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA) to protect human health and the environment.[13][14] Adherence to the procedures outlined in this guide is essential for complying with the regulations set forth by these authoritative bodies.

References

  • OSHA Hazardous Waste Disposal Guidelines & Safety Standards. (2021, June 9). Vertex Safety Resources. [Link]
  • Safety Data Sheet - 2-Furfurylthio-3(5/6)-methyl pyrazine synthetic. (2025, September 9). Advanced Biotech. [Link]
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management Environmental Group, Inc. [Link]
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS. [Link]
  • Safety Data Sheet - 2-Ethyl-3-Methyl Pyrazine synthetic. (2025, January 25). Advanced Biotech. [Link]
  • Hazardous Waste - Overview.
  • Complying with OSHA's Hazardous Waste Standards. (2008, October 1). Facilities Management Insights. [Link]
  • 2-Methyl-3-(furfurylthio)pyrazine.
  • Safety Data Sheet - 2-Methylthio-3(5/6)-methyl pyrazine. (2025, January 25). Advanced Biotech. [Link]
  • ((furfuryl thio)methyl) pyrazine. The Good Scents Company. [Link]
  • natural pyrazines 18.
  • 2-methyl-3-,5 or 6-(furfuryl thio) pyrazine. The Good Scents Company. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Furfurylthio-3-methylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in drug development and chemical synthesis, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of potent, volatile compounds like 2-Furfurylthio-3-methylpyrazine (CAS No: 65530-53-2) demands a thorough understanding of its hazard profile and the implementation of rigorous, validated safety protocols. This guide moves beyond a simple checklist, providing a procedural and causal framework for the safe handling of this compound, ensuring that every operational step is a self-validating system of protection.

The 'Why': A Hazard-Centric Approach to PPE Selection

Understanding the specific risks associated with this compound is the foundation of an effective PPE strategy. It is not merely about wearing equipment, but about creating a barrier against well-defined threats. The primary hazards of this compound are multifaceted, involving flammability, irritation, and toxicity.[1][2]

Causality Behind the Hazards:

  • Flammability: With a flash point of approximately 56.67°C (134°F), this compound is a flammable liquid.[3] Vapors can form explosive mixtures with air, particularly at elevated temperatures, making ignition sources a critical concern.

  • Irritation and Corrosivity: The compound is classified as a skin and serious eye irritant.[1][2] Direct contact can lead to inflammation and discomfort. The sulfur moiety and pyrazine ring, common in many bioactive molecules, contribute to its reactivity.

  • Toxicity: this compound is harmful if swallowed and may cause respiratory irritation.[1][2][4] Inhalation of vapors or aerosols can affect the respiratory tract, while ingestion can lead to systemic effects. Some safety data sheets also indicate it is harmful in contact with skin and if inhaled.[4][5]

This risk profile dictates a multi-layered PPE approach that addresses all potential routes of exposure—dermal, ocular, and respiratory.

Table 1: Hazard Profile of this compound
Hazard ClassificationGHS CodeDescriptionSource(s)
Flammable LiquidH226Flammable liquid and vapor[1]
Acute Toxicity (Oral)H302Harmful if swallowed[1][4]
Skin IrritationH315Causes skin irritation[1][2][4]
Eye IrritationH319Causes serious eye irritation[1][2][4]
Respiratory IrritationH335May cause respiratory irritation[2][4]
NFPA Rating -Health: 2, Fire: 2, Reactivity: 0 [1]

Core Directive: The Essential PPE Ensemble

Based on the hazard assessment, a standard ensemble of PPE is required for any manipulation of this compound. The selection of specific materials and types of equipment is critical for ensuring adequate protection.[6]

  • Primary Engineering Control: First and foremost, all work with this volatile compound must be conducted within a certified chemical fume hood to minimize vapor inhalation. PPE is the essential final barrier.

  • Body Protection: A flame-resistant lab coat is mandatory to protect against splashes and fire hazards.[7] Ensure the coat has tight-fitting cuffs.

  • Eye and Face Protection: At a minimum, ANSI Z87.1-compliant safety goggles with side shields are required to protect against splashes and vapors.[5][8] When there is a significant risk of splashing (e.g., transferring large volumes, heating), a full-face shield must be worn in addition to safety goggles.[8]

  • Hand Protection: Disposable nitrile gloves are the minimum requirement for incidental contact.[8] Given the compound's classification as a skin irritant, gloves should be inspected for tears or holes before each use. For prolonged tasks or direct immersion, consider double-gloving or using heavier-duty gloves.[8][9] Always remove gloves immediately after contact with the chemical and wash hands thoroughly.

  • Respiratory Protection: When engineering controls like a fume hood are not feasible or during a large spill when vapor concentrations may exceed exposure limits, a full-face respirator with appropriate cartridges should be used.[5]

Operational Plan: Step-by-Step Safety Protocols

A protocol is only as strong as its execution. The following step-by-step procedures provide a self-validating framework for safe handling.

PPE Selection Workflow

The level of PPE required is dictated by the specifics of the procedure. This workflow diagram illustrates the decision-making process for ensuring adequate protection under various experimental conditions.

PPE_Workflow start Start: Handling This compound fume_hood Is all work performed in a certified fume hood? start->fume_hood small_scale Small Scale (<100 mL) Ambient Temperature fume_hood->small_scale Yes level3_ppe Maximum Protection: - Work in Fume Hood is Mandatory - Full-Face Respirator required - Chemical Resistant Apron/Suit fume_hood->level3_ppe No large_scale Large Scale (>100 mL) or Heating/Aerosolizing? small_scale->large_scale No level1_ppe Standard PPE: - Nitrile Gloves - FR Lab Coat - Safety Goggles small_scale->level1_ppe Yes level2_ppe Enhanced PPE: - Standard PPE + Face Shield - Consider Double Gloves large_scale->level2_ppe Yes end End level1_ppe->end Proceed with Caution level2_ppe->end Proceed with Caution level3_ppe->end Proceed with Extreme Caution Re-evaluate Procedure

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.